2-(Undecyloxy)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-undecoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O2/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14/h14H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMGMPDXSPSCOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34398-01-1 | |
| Record name | Polyethylene glycol undecyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34398-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3058662 | |
| Record name | 2-(Undecyloxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hazy liquid with a mild odor; [Air Products MSDS] | |
| Record name | Polyethylene glycol (5) undecyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16708 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
38471-47-5, 34398-01-1 | |
| Record name | Undecyl ethyleneglycol monoether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038471475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-undecyl-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Undecyloxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecan-1-ol, ethoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(oxy-1,2-ethanediyl), alpha-undecyl- omega -hydroxy- (CAS# 34398-01-1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UNDECYL ETHYLENEGLYCOL MONOETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0Z032IC7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Undecyloxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways, reaction mechanisms, and experimental considerations for the preparation of 2-(Undecyloxy)ethanol. This valuable intermediate, known for its ether-alcohol functionality and a long hydrophobic undecyl chain, finds applications in various fields, including the synthesis of insect pheromones and as a precursor for surfactants and other specialty chemicals.[1] This document details the most common synthetic routes: the Williamson ether synthesis and the ethoxylation of 1-undecanol (B7770649), along with a plausible alternative pathway involving a glycidyl (B131873) ether intermediate.
Core Synthesis Pathways
Two principal methods are predominantly employed for the synthesis of this compound:
-
Williamson Ether Synthesis: A classic and versatile method for forming ethers.[2][3]
-
Ethoxylation of 1-Undecanol: An industrial process involving the addition of ethylene (B1197577) oxide to an alcohol.
An alternative, multi-step approach involves the synthesis and subsequent ring-opening of an undecyl glycidyl ether intermediate.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]
Reaction Mechanism
The synthesis of this compound via the Williamson method involves two key steps:
-
Deprotonation of the Alcohol: A strong base is used to deprotonate either 1-undecanol or ethylene glycol to form the corresponding alkoxide. The choice of alcohol to deprotonate will determine the other reactant.
-
Nucleophilic Attack: The resulting alkoxide acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.
Two primary variations of the Williamson ether synthesis for preparing this compound are feasible:
-
Route A: Reaction of sodium undecyloxide with a 2-haloethanol (e.g., 2-chloroethanol).
-
Route B: Reaction of the sodium salt of ethylene glycol with an undecyl halide (e.g., 1-bromoundecane).
Due to the SN2 nature of the reaction, which is sensitive to steric hindrance, Route A is generally preferred as it involves a primary alkyl halide (2-chloroethanol) which is less sterically hindered than a long-chain undecyl halide.[4]
Reaction Scheme (Route A):
Experimental Protocol (Representative)
Materials:
-
1-Undecanol
-
Sodium hydride (NaH) or other strong base (e.g., KOH)[5]
-
2-Chloroethanol (B45725) or 2-Bromoethanol
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))[5]
-
Anhydrous workup and purification reagents
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-undecanol in the chosen anhydrous solvent.
-
Carefully add sodium hydride portion-wise to the solution at 0 °C. The mixture is then stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium undecyloxide.
-
Slowly add 2-chloroethanol (or 2-bromoethanol) to the reaction mixture.
-
The reaction mixture is then heated to reflux for a period of 1 to 8 hours, with the progress monitored by thin-layer chromatography (TLC).[2]
-
After completion, the reaction is cooled to room temperature and quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or vacuum distillation to yield pure this compound.
Quantitative Data
Yields for Williamson ether syntheses are typically in the range of 50-95% in a laboratory setting.[2] Specific quantitative data for the synthesis of this compound was not found in the provided search results.
Table 1: Summary of Williamson Ether Synthesis Parameters
| Parameter | Description | Reference |
| Reactants | 1-Undecanol, Strong Base (e.g., NaH, KOH), 2-Haloethanol | [5] |
| Solvent | Anhydrous Aprotic (e.g., THF, DMF) | [5] |
| Reaction Time | 1 - 8 hours | [2] |
| Temperature | 50 - 100 °C | [2] |
| Typical Yield | 50 - 95% | [2] |
Ethoxylation of 1-Undecanol
The ethoxylation of fatty alcohols is a major industrial process for the production of non-ionic surfactants. This reaction involves the addition of ethylene oxide to the alcohol in the presence of a catalyst.
Reaction Mechanism
The base-catalyzed ethoxylation of an alcohol proceeds via the following steps:
-
Initiation: The alcohol reacts with the base (e.g., KOH) to form an alkoxide.
-
Propagation: The alkoxide nucleophilically attacks the carbon atom of the ethylene oxide ring, leading to ring-opening and the formation of a new, longer-chain alkoxide. This new alkoxide can then react with another molecule of ethylene oxide.
This process typically results in a mixture of products with varying numbers of ethoxy units. To favor the mono-ethoxylated product, this compound, the stoichiometry of the reactants must be carefully controlled.
Reaction Scheme:
Experimental Protocol (Representative)
A specific laboratory-scale protocol for the mono-ethoxylation of 1-undecanol was not found in the search results. Industrial processes operate at high temperatures and pressures. A generalized laboratory adaptation would involve:
Materials:
-
1-Undecanol
-
Ethylene oxide (handle with extreme caution due to its toxicity and explosive nature)
-
Catalyst (e.g., KOH)
Procedure:
-
1-Undecanol and the catalyst (e.g., KOH) are charged into a high-pressure reactor.
-
The reactor is purged with an inert gas and heated.
-
A controlled amount of ethylene oxide is introduced into the reactor.
-
The reaction is carried out at elevated temperature and pressure.
-
After the reaction, the catalyst is neutralized, and the product mixture is purified, typically by distillation, to isolate the desired this compound.
Quantitative Data
Controlling the reaction to obtain a high yield of the mono-ethoxylated product is challenging, as the product alcohol can also react with ethylene oxide. This often leads to a distribution of ethoxylates.
Table 2: Summary of Ethoxylation Parameters
| Parameter | Description |
| Reactants | 1-Undecanol, Ethylene Oxide, Base Catalyst (e.g., KOH) |
| Reaction Type | Base-catalyzed nucleophilic ring-opening |
| Challenges | Control of the degree of ethoxylation |
| Product | Mixture of ethoxylates, requiring purification |
Alternative Pathway: Synthesis via Undecyl Glycidyl Ether
An alternative, two-step route to this compound involves the synthesis of undecyl glycidyl ether followed by a ring-opening reaction.
Synthesis of Undecyl Glycidyl Ether
Undecyl glycidyl ether can be synthesized from 1-undecanol and epichlorohydrin (B41342) in the presence of a base and a phase-transfer catalyst.[6]
Reaction Scheme:
Ring-Opening of Undecyl Glycidyl Ether
The epoxide ring of undecyl glycidyl ether can be opened under either acidic or basic conditions to yield a diol, which upon selective reaction or reduction would lead to this compound. For instance, a base-catalyzed hydrolysis would open the ring to form a diol.[7] A more direct route would involve reduction of the epoxide.
Reaction Scheme (Base-Catalyzed Hydrolysis):
Further selective dehydroxylation would be required to obtain the target molecule, making this a less direct route.
Spectroscopic Data of this compound
While specific spectra for this compound were not found in the search results, the expected spectral characteristics can be predicted based on its structure. A certificate of analysis for a commercial sample indicates that the 1H-NMR spectrum is consistent with the structure of this compound.[8]
Expected 1H NMR (Proton NMR) Signals:
-
A triplet corresponding to the terminal methyl group (-CH3) of the undecyl chain.
-
A multiplet for the methylene (B1212753) groups (-CH2-) of the undecyl chain.
-
A triplet for the methylene group adjacent to the ether oxygen on the undecyl side (-O-CH2-(CH2)9CH3).
-
Triplets for the two methylene groups of the ethoxy moiety (-O-CH2-CH2-OH).
-
A broad singlet for the hydroxyl proton (-OH).
Expected 13C NMR (Carbon NMR) Signals:
-
A signal for the terminal methyl carbon.
-
A series of signals for the methylene carbons of the undecyl chain.
-
A signal for the carbon atom of the undecyl chain attached to the ether oxygen.
-
Signals for the two carbon atoms of the ethoxy group.
Expected IR (Infrared) Spectroscopy Bands:
-
A broad absorption band in the region of 3200-3600 cm-1, characteristic of the O-H stretching of the alcohol group.
-
Strong C-H stretching bands around 2850-2960 cm-1 from the alkyl chain.
-
A characteristic C-O stretching band for the ether linkage in the region of 1050-1150 cm-1.
Expected Mass Spectrometry (MS) Data:
-
The molecular ion peak (M+) would be expected at m/z = 216.36, corresponding to the molecular weight of C13H28O2.[1][9][10]
-
Fragmentation patterns would likely involve cleavage of the C-O bonds and fragmentation of the undecyl chain.
Visualizations
Synthesis Pathways
Caption: Overview of the main synthetic routes to this compound.
Williamson Ether Synthesis Mechanism
References
- 1. 2-undecyloxy-ethanol | Monofolium Pheromone | TargetMol [targetmol.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. d-nb.info [d-nb.info]
- 7. m.youtube.com [m.youtube.com]
- 8. abmole.com [abmole.com]
- 9. 2-Undecyloxy-1-ethanol | C13H28O2 | CID 61930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to 2-(Undecyloxy)ethanol (CAS Number: 38471-47-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Undecyloxy)ethanol (CAS No. 38471-47-5), a long-chain alkyl ether with applications as an insect pheromone and a fragrance ingredient. This document collates available physicochemical data, details plausible experimental protocols for its synthesis and analysis, and presents visualizations of key processes to support research and development activities. The information is intended for professionals in the fields of chemistry, entomology, and drug development who may be working with or investigating this compound.
Chemical Identity and Properties
This compound is a chemical compound classified as a primary alcohol and an ether. Its structure consists of an undecyl carbon chain attached to an ethanol (B145695) unit via an ether linkage.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that while some properties are well-documented, others, such as the boiling point, melting point, and density, are not consistently reported in publicly available literature, with many sources indicating "no data available".[1]
| Property | Value | Source(s) |
| CAS Number | 38471-47-5 | [1][2][3][4] |
| Molecular Formula | C₁₃H₂₈O₂ | [1][2][4] |
| Molecular Weight | 216.36 g/mol | [2][3][4] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-undecoxyethanol, Undeceth-1, Monochamol | [2] |
| Appearance | Transparent Liquid | [3] |
| Boiling Point | No data available | [1] |
| Melting Point | No data available | [1] |
| Density | No data available | [1] |
| Water Solubility | No data available | [1] |
| Topological Polar Surface Area | 29.5 Ų | [4] |
Safety and Hazards
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is considered corrosive and an irritant.[2] It is harmful if swallowed and causes serious eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this chemical.[1]
Synthesis and Purification
A common and versatile method for the synthesis of ethers such as this compound is the Williamson ether synthesis.[5][6] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.
Williamson Ether Synthesis Protocol
This protocol describes a plausible method for the laboratory-scale synthesis of this compound.
Materials:
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Alkoxide Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 1-undecanol in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add sodium hydride to the solution at 0 °C. The reaction will generate hydrogen gas, so adequate ventilation is crucial.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium undecoxide.
-
Ether Formation: To the freshly prepared alkoxide solution, add 2-chloroethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.
Analytical Methodologies
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like insect pheromones.
GC-MS Analysis Protocol
This protocol provides a general workflow for the analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary GC column suitable for the analysis of long-chain ethers (e.g., a non-polar or mid-polar column)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane. If analyzing a biological sample, an extraction step (e.g., solvent extraction or solid-phase microextraction) will be necessary.
-
GC-MS Parameters:
-
Injector: Set to a temperature that ensures efficient volatilization without thermal degradation (e.g., 250 °C). Use a splitless or split injection mode depending on the sample concentration.
-
Oven Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a final temperature (e.g., 280-300 °C) at a controlled rate to ensure good separation of components.
-
Carrier Gas: Use high-purity helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Compare the obtained mass spectrum with a reference library or a previously run standard for confirmation.
-
For quantitative analysis, create a calibration curve using standards of known concentrations.
-
Biological Activity and Applications
The primary documented biological role of this compound is as an insect pheromone.[3] Specifically, it has been identified as a component of the aggregation pheromone of the pine sawyer beetle (Monochamus galloprovincialis).[2] Pheromones are crucial for chemical communication among insects, influencing behaviors such as mating, aggregation, and trail-following. The study of such compounds is vital for developing species-specific and environmentally benign pest management strategies.
In addition to its role as a pheromone, this compound is also used as a fragrance ingredient in various consumer products.[2]
Conclusion
This compound is a valuable chemical for research in chemical ecology and for applications in the fragrance industry. This guide has provided a summary of its known properties, a plausible synthesis route, and a general analytical methodology. Further research to fully characterize its physical properties and to explore its potential applications, particularly in the context of pest management and as a synthetic building block, is warranted. The provided protocols and diagrams serve as a foundation for researchers and developers working with this compound.
References
- 1. abmole.com [abmole.com]
- 2. 2-Undecyloxy-1-ethanol | C13H28O2 | CID 61930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-undecyloxy-ethanol | Monofolium Pheromone | TargetMol [targetmol.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility of 2-(Undecyloxy)ethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Undecyloxy)ethanol, a nonionic surfactant, in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this guide leverages information on structurally similar long-chain alcohol ethoxylates to predict its solubility behavior. Furthermore, it offers a detailed, generalized experimental protocol for determining the solubility of such compounds and a logical workflow for this process.
Introduction to this compound
This compound, also known as undecyl alcohol ethoxylate, belongs to the family of alcohol ethoxylates. These are nonionic surfactants composed of a hydrophobic alkyl chain (undecyl group) and a hydrophilic polyethylene (B3416737) glycol chain. The physical and chemical properties, including solubility, of these compounds are highly dependent on the length of both the alkyl chain and the ethoxylate chain. In the case of this compound, the single ethoxy group imparts a degree of polarity to the otherwise nonpolar undecyl chain.
Predicted Solubility Profile of this compound
The solubility of alcohol ethoxylates is a critical factor in their application, influencing their effectiveness as emulsifiers, detergents, and wetting agents. For alcohol ethoxylates with a low degree of ethoxylation, such as this compound, they are expected to be more soluble in nonpolar organic solvents. Conversely, a higher degree of ethoxylation increases water solubility.
Based on the general properties of short-chain alcohol ethoxylates, the predicted solubility of this compound in various organic solvents is summarized in the table below. It is important to note that this is a qualitative assessment, and experimental verification is necessary for precise quantitative data.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Nonpolar Solvents | Hexane, Toluene, Benzene | High | The long hydrophobic undecyl chain will have strong van der Waals interactions with nonpolar solvents. |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents have a moderate polarity and can interact with both the hydrophobic tail and the polar ether and hydroxyl groups of this compound. |
| Polar Protic Solvents | Ethanol, Methanol, Isopropanol | Moderate | The hydroxyl group of this compound can form hydrogen bonds with protic solvents. However, the long alkyl chain may limit overall solubility compared to shorter-chain alcohols. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving compounds with a range of polarities and are expected to readily dissolve this compound. |
Experimental Determination of Solubility
For accurate and reliable solubility data, experimental determination is essential. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps (B75204) and PTFE septa
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent. b. Add a known volume of the selected organic solvent to the vial. c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). e. Shake the vial for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
Sample Collection and Preparation: a. After the equilibration period, allow the vial to stand undisturbed in the thermostat for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. b. Carefully withdraw a sample from the clear supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Analysis: a. Prepare a series of standard solutions of this compound in the same solvent with known concentrations. b. Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC or GC). c. Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions. d. Determine the concentration of this compound in the filtered sample by interpolating its analytical signal on the calibration curve.
-
Data Reporting: a. The solubility is reported as the mean of at least three independent measurements, along with the standard deviation. b. The units of solubility should be clearly stated (e.g., mg/mL, g/L, or mol/L). c. The experimental conditions, including the solvent, temperature, and equilibration time, must be reported.
Logical Workflow for Solubility Assessment
The following diagram illustrates a general workflow for the systematic assessment of a compound's solubility in organic solvents.
Caption: Workflow for Solubility Assessment.
Conclusion
An In-depth Technical Guide to 2-(Undecyloxy)ethanol: Safety Data and Handling Precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for 2-(Undecyloxy)ethanol (CAS No. 38471-47-5). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals in research and drug development.
Chemical Identification and Physical Properties
This compound is a chemical compound with the molecular formula C13H28O2.[1] It is also known by the synonyms 2-undecoxyethanol and 2-undecyloxy-1-ethanol.[2] This substance is noted for its use as a male-produced aggregation pheromone of the pine sawyer beetle, Monochamus galloprovincialis.[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H28O2 | AbMole BioScience[1], PubChem[2] |
| Molecular Weight | 216.37 g/mol | AbMole BioScience[1] |
| 216.36 g/mol | PubChem[2] | |
| Physical State | Solid | AbMole BioScience[1] |
| Odor | No data available | AbMole BioScience[1] |
| Melting/Freezing Point | No data available | AbMole BioScience[1] |
| Boiling Point/Range | No data available | AbMole BioScience[1] |
| Flash Point | No data available | AbMole BioScience[1] |
Hazard Identification and Classification
There is conflicting information regarding the hazard classification of this compound. While one safety data sheet indicates that it is not a hazardous substance or mixture, another reputable database provides GHS hazard classifications.[1][2] This discrepancy underscores the importance of handling the substance with care, adhering to the more stringent safety precautions until further clarification is available.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | GHS Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | PubChem[2] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | PubChem[2] |
Note: A safety data sheet from AbMole BioScience states the substance is "Not a hazardous substance or mixture."[1]
Handling and Storage
Given the potential hazards, appropriate handling and storage procedures are crucial to ensure personnel safety.
Handling Precautions
-
Ventilation: Use only in areas with appropriate exhaust ventilation.[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Hygiene: Avoid inhalation, and contact with eyes and skin.[1] Avoid the formation of dust and aerosols.[1]
Storage Conditions
-
Keep the container tightly sealed in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended Storage Temperature:
First Aid Measures
In case of exposure, follow these first aid measures and seek medical attention.
Table 3: First Aid Measures for this compound
| Exposure Route | First Aid Procedure |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1] |
| Skin Contact | Rinse the skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and consult a physician.[1] |
| Eye Contact | Remove any contact lenses and locate an eye-wash station. Immediately flush eyes with large amounts of water, separating the eyelids with fingers to ensure adequate flushing. Promptly call a physician.[1] |
| Ingestion | Wash out the mouth with water if the person is conscious. Never give anything by mouth to an unconscious person. Do NOT induce vomiting unless directed by medical personnel. Get medical attention.[1] |
Experimental Protocols for Safety Evaluation
While specific experimental protocols for this compound are not publicly available, the GHS classifications are typically derived from standardized tests.
-
Acute Oral Toxicity (LD50): This is generally determined using methods like the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure). These studies involve administering the substance to animals (usually rats) and observing for mortality and toxic effects over a set period.
-
Serious Eye Damage/Irritation: The potential for eye damage is typically assessed using in vivo methods such as the OECD Test Guideline 405 (Acute Eye Irritation/Corrosion), which involves applying the test substance to the eye of an animal (historically rabbits) and observing for effects on the cornea, iris, and conjunctiva. In vitro alternatives are increasingly used.
Chemical Handling Workflow
The following diagram illustrates a generalized workflow for the safe handling of a chemical substance like this compound in a laboratory setting.
Caption: General workflow for safe chemical handling.
This guide is intended for informational purposes for trained professionals. Always refer to the most current and specific Safety Data Sheet provided by the supplier before handling any chemical.
References
The Discovery and History of 2-(Undecyloxy)ethanol as a Key Pheromone in Monochamus Beetles: A Technical Guide
Introduction
2-(Undecyloxy)ethanol, also known as monochamol, is a male-produced aggregation pheromone of significant importance in the chemical ecology of several species of longhorn beetles belonging to the genus Monochamus. These beetles are of considerable economic and ecological concern as they are the primary vectors of the pine wood nematode (Bursaphelenchus xylophilus), the causative agent of pine wilt disease, which has devastated pine forests worldwide.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, intended for researchers, scientists, and professionals in drug and pest management development.
Discovery and Identification
The identification of this compound as a pheromone originated from studies on the chemical communication of Monochamus species. Volatiles collected from sexually mature male beetles were analyzed using coupled gas chromatography-mass spectrometry (GC-MS), which revealed a male-specific compound.[1] Subsequent analyses using gas chromatography coupled with electroantennography (GC-EAG) demonstrated that this compound elicited consistent electrical responses from the antennae of both male and female Monochamus beetles, confirming its role as a semiochemical.[1]
Field trials were instrumental in confirming the behavioral activity of this compound. Traps baited with the synthetic compound were shown to be attractive to both sexes of several Monochamus species, establishing its function as an aggregation pheromone.[1] This discovery has been replicated across various species within the genus, including Monochamus sutor, M. galloprovincialis, M. alternatus, M. carolinensis, M. titillator, and M. scutellatus, indicating a conserved use of this pheromone.[1]
Biosynthesis of this compound
Research into the biosynthesis of this compound in Monochamus saltuarius has identified the prothorax of male beetles as the primary site of pheromone production.[2] The biosynthesis and release of the pheromone are regulated by the mating status of the male, with pheromone levels exhibiting a distinct pattern during sexual maturation and after mating.[2] Through multi-omics analyses, researchers have identified numerous candidate genes and key pathways associated with the biosynthesis of this ether-alcohol pheromone.[2]
Quantitative Data on Pheromone Activity
The following tables summarize quantitative data from various field studies on the efficacy of this compound as an attractant for Monochamus species.
Table 1: Trap Catch Data for Monochamus sutor in Response to this compound and Synergists in Spain
| Treatment | Mean No. of Males (±SE) | Mean No. of Females (±SE) |
| This compound (P) | 2.5 ± 0.8 | 3.2 ± 1.1 |
| Bark Beetle Kairomones (K) | 2.1 ± 0.7 | 2.8 ± 0.9 |
| Host Volatiles (H) | 0.8 ± 0.3 | 1.5 ± 0.5 |
| P + K + H | 5.8 ± 1.5 | 7.9 ± 2.1 |
| Control (unbaited) | 0.3 ± 0.1 | 0.4 ± 0.2 |
Data adapted from a study on M. sutor, illustrating the synergistic effect of combining the pheromone with host and bark beetle kairomones.[1]
Table 2: Trap Catch Data for Monochamus alternatus in Response to this compound and Host Volatiles in China
| Treatment | Mean Total Catch (±SE) |
| This compound (P) | 1.5 ± 0.6 |
| α-pinene (H1) | 0.8 ± 0.3 |
| Ethanol (B145695) (H2) | 1.1 ± 0.4 |
| P + H1 | 3.2 ± 1.0 |
| P + H2 | 2.9 ± 0.9 |
| P + H1 + H2 | 5.4 ± 1.3 |
| Control (unbaited) | 0.4 ± 0.2 |
Data adapted from field trials with M. alternatus, showing the enhancement of pheromone attraction by host plant volatiles.
Experimental Protocols
Pheromone Collection and Identification
1. Volatile Collection:
-
Source: Sexually mature male Monochamus beetles.
-
Method: Beetles are placed in a clean glass chamber with a purified air inlet and a volatile trap outlet.
-
Aeration: A continuous flow of charcoal-filtered and humidified air is passed through the chamber.
-
Trapping: The exiting air is passed through a sorbent tube (e.g., containing Porapak Q or Tenax TA) to capture the volatile organic compounds.
-
Duration: Collection is typically carried out for 24-48 hours.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Sample Preparation: The trapped volatiles are eluted from the sorbent tube with a high-purity solvent (e.g., hexane (B92381) or dichloromethane).
-
Injection: A small volume (e.g., 1-2 µL) of the extract is injected into the GC.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) is commonly used.
-
Oven Program: A typical temperature program starts at a low temperature (e.g., 40°C) and ramps up to a high temperature (e.g., 280°C) to separate the compounds.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectra are compared to libraries (e.g., NIST) and synthetic standards for identification.
3. Electroantennography (EAG):
-
Antenna Preparation: An antenna is excised from a beetle and mounted between two glass capillary electrodes filled with a saline solution.
-
Stimulus Delivery: The effluent from the GC column is directed over the prepared antenna.
-
Data Acquisition: The electrical potential changes across the antenna (depolarizations) in response to active compounds are amplified and recorded simultaneously with the GC flame ionization detector (FID) signal.
Field Trapping Bioassay
-
Trap Design: Multiple-funnel traps or cross-vane panel traps are commonly used.
-
Lure Preparation: Synthetic this compound is released from a controlled-release dispenser (e.g., a polyethylene (B3416737) sachet or a sealed vial with a small opening). Synergists like α-pinene and ethanol are co-deployed in separate dispensers.
-
Experimental Design: Traps are typically arranged in a randomized complete block design with several replicates. Traps within a block are spaced sufficiently far apart (e.g., >20 meters) to avoid interference.
-
Data Collection: Traps are checked periodically (e.g., weekly), and the number of captured male and female Monochamus beetles is recorded for each treatment.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the study and action of this compound.
Caption: Experimental workflow for the identification and field testing of this compound.
Caption: Generalized signaling pathway for the reception of this compound in Monochamus.
References
An In-depth Technical Guide to the Natural Sources and Biosynthesis of 2-(Undecyloxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Undecyloxy)ethanol, a notable semiochemical, plays a critical role in the chemical ecology of several longhorn beetle species within the Monochamus genus. These beetles are significant forestry pests due to their role as vectors for the pine wood nematode, the causative agent of pine wilt disease. This technical guide provides a comprehensive overview of the known natural sources and the biosynthetic pathway of this compound. It consolidates quantitative data on its production, details established experimental protocols for its extraction and analysis, and presents visual diagrams of the proposed biosynthetic pathway and experimental workflows to facilitate further research and the development of novel pest management strategies.
Natural Sources of this compound
Currently, the known natural occurrence of this compound is exclusively limited to insects, specifically as a male-produced aggregation pheromone in several species of the Monochamus genus (Coleoptera: Cerambycidae). Its presence has not been documented in plants, fungi, or bacteria. This pheromone is crucial for the mating and aggregation behaviors of these beetles.
The primary site of this compound biosynthesis in these insects is the prothorax. The compound is released by male beetles to attract both females and other males to suitable host trees for mating and oviposition.
Table 1: Documented Presence of this compound in Monochamus Species
| Species | Role | Reference(s) |
| Monochamus saltuarius | Male-produced aggregation pheromone | [1] |
| Monochamus sutor | Major component of male-produced aggregation pheromone | [2] |
| Monochamus alternatus | Male-produced aggregation pheromone | [3] |
| Monochamus galloprovincialis | Male-produced aggregation pheromone | [2] |
| Monochamus scutellatus | Likely pheromone component | [4] |
| Monochamus clamator | Likely pheromone component | [4] |
| Monochamus obtusus | Likely pheromone component | [4] |
Quantitative Data on Pheromone Production
Quantitative analyses have been performed to determine the amount of this compound produced by male Monochamus beetles. These studies are vital for developing effective lures for pest monitoring and control.
Table 2: Production Rates of this compound in Monochamus Species
| Species | Amount Produced | Conditions | Reference(s) |
| Monochamus sutor | ~8 µg per male per 12-hour light period | Volatiles collected from five virgin male beetles | [3] |
| Monochamus alternatus | 1.9 - 14.6 µg per male per day | Volatiles collected over 43 days, showing cyclical production |
Biosynthesis of this compound
The biosynthesis of this compound in Monochamus beetles is believed to involve the convergence of fatty acid metabolism and glycolysis. The proposed pathway culminates in an etherification reaction, a relatively uncommon process in insect pheromone biosynthesis. Key to this process is the involvement of short-chain dehydrogenases/reductases (SDRs).
The likely precursors for the biosynthesis are an 11-carbon fatty acid or fatty alcohol (undecanoic acid or undecanol) and a two-carbon unit derived from ethanol.
Proposed Biosynthetic Pathway
The proposed biosynthetic pathway for this compound is as follows:
-
Fatty Acid Synthesis: A C11 fatty acyl-CoA is synthesized through standard fatty acid metabolism.
-
Reduction to Fatty Alcohol: The C11 fatty acyl-CoA is reduced to undecanol (B1663989). This step is likely catalyzed by a fatty acyl-CoA reductase (FAR).
-
Ethanol Provision: Ethanol is provided through metabolic pathways such as glycolysis followed by fermentation.
-
Ether Bond Formation: The key step involves the formation of the ether linkage between undecanol and ethanol. This reaction is hypothesized to be catalyzed by one or more specific short-chain dehydrogenases/reductases (SDRs) that have been identified in the prothorax of Monochamus saltuarius. The exact mechanism of this etherification is an area of active research.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments related to the study of this compound.
Extraction of this compound from Insect Tissue
This protocol describes the extraction of volatile compounds, including this compound, from the prothorax of Monochamus beetles using Solid-Phase Microextraction (SPME).
Materials:
-
Adult male Monochamus beetles
-
SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
20 mL headspace vials with PTFE-lined septa
-
Vial rack
-
Forceps
-
Dissecting scissors
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Excise the prothorax from a male Monochamus beetle using clean dissecting scissors and forceps.
-
Immediately place the prothorax into a 20 mL headspace vial.
-
Seal the vial with a PTFE-lined septum and cap.
-
Expose the SPME fiber to the headspace of the vial by piercing the septum and depressing the plunger.
-
Allow the fiber to be exposed to the headspace for a predetermined time (e.g., 1-24 hours) at room temperature to allow for the adsorption of volatile compounds.
-
After the extraction period, retract the fiber into the needle.
-
Immediately insert the SPME fiber into the injection port of the GC-MS for thermal desorption and analysis.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the GC-MS conditions for the quantitative analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MS)
-
Capillary column suitable for semi-volatile compounds (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
-
-
Transfer Line Temperature: 280 °C
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: Based on the mass spectrum of a this compound standard (e.g., m/z 45, 57, 75, 89).
Quantification:
-
Prepare a standard curve using known concentrations of a pure this compound standard.
-
The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the standard curve.
Conclusion
This compound is a key semiochemical in the life cycle of Monochamus beetles, making it a prime target for the development of environmentally benign pest management strategies. While its natural occurrence appears to be restricted to this insect genus, further research into its biosynthesis, particularly the enzymatic mechanisms of ether bond formation, will provide deeper insights into insect biochemistry and may reveal novel enzymatic tools for biotechnological applications. The experimental protocols and data presented in this guide serve as a foundation for researchers to build upon in their efforts to understand and exploit the chemical ecology of these important forest pests.
References
The Olfactory Mechanism of 2-(Undecyloxy)ethanol in Monochamus Beetles: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Undecyloxy)ethanol (B107918), a male-produced aggregation-sex pheromone, is a key semiochemical in the chemical ecology of several species of longhorn beetles belonging to the genus Monochamus. These beetles are significant forest pests, acting as vectors for the devastating pine wilt disease. Understanding the precise mechanism of action by which these insects detect and respond to this compound is critical for the development of novel and targeted pest management strategies. This technical guide synthesizes the current scientific understanding of this process, from the initial molecular recognition event at the periphery to the downstream signaling cascades that elicit a behavioral response. While significant strides have been made in identifying the putative olfactory receptor, the complete signal transduction pathway remains an active area of research. This document details the available data, outlines key experimental methodologies, and visualizes the hypothesized signaling pathways.
Introduction
The compound this compound, also known as monochamol, is a well-documented aggregation-sex pheromone for numerous Monochamus species, including M. sutor, M. galloprovincialis, and M. alternatus.[1] Produced by males, it attracts both sexes, facilitating mating and aggregation on host trees.[1][2] Its effectiveness is often synergized by host plant volatiles, such as α-pinene and ethanol.[2][3][4] The conservation of this pheromone across multiple species, a phenomenon known as pheromone parsimony, suggests a conserved detection mechanism and highlights its potential as a broad-spectrum lure for monitoring and control.[5][6] This guide provides an in-depth examination of the molecular and physiological mechanisms underlying the perception of this compound in these insects.
Molecular Recognition: The Olfactory Receptor
The initial and most critical step in the mechanism of action is the binding of this compound to a specific olfactory receptor (OR) located on the dendrites of olfactory sensory neurons (OSNs) within the beetle's antennae.
Identification of a Candidate Receptor
Recent advances in comparative transcriptomics have identified a strong candidate for the this compound receptor in Monochamus. By analyzing the antennal transcriptomes of three North American species (M. maculosus, M. notatus, and M. scutellatus), researchers have pinpointed a specific odorant receptor, OR29 , as the most likely candidate.[7]
Key evidence supporting OR29 as the monochamol receptor includes: [7][8]
-
High Conservation: The OR29 lineage is highly conserved across multiple Monochamus species that are known to respond to this compound.
-
High Expression: It is one of the most highly expressed ORs in the antennae of both male and female beetles.
-
Orthology: OR29 is orthologous to a functionally characterized pheromone receptor in another cerambycid beetle, Megacyllene caryae, suggesting a conserved function within the Cerambycidae family.
While OR59 was also identified as a highly conserved and expressed receptor, OR29's orthology to a known pheromone receptor makes it the prime candidate for this compound detection.[7][8]
Signal Transduction: The Hypothesized Pathway
Upon binding of this compound to the OR29/Orco complex, a conformational change is presumed to occur, initiating an intracellular signaling cascade that leads to the depolarization of the OSN and the generation of an action potential. The precise nature of this cascade for this compound perception in Monochamus has not been empirically determined. However, based on the current understanding of insect olfaction, a plausible pathway can be hypothesized.
Insect ORs are unique in that they form ligand-gated ion channels, but there is also substantial evidence for the involvement of metabotropic (G-protein-coupled) signaling, which can modulate the receptor's sensitivity.[6][9] It is plausible that both ionotropic and metabotropic pathways are involved in the perception of this compound.
Hypothesized Signaling Pathway
The binding of this compound to the OR29/Orco receptor complex is thought to trigger the following sequence of events:
-
Ionotropic Activation: The primary and most rapid signaling event is likely the direct opening of the ion channel formed by the OR29/Orco complex, leading to an influx of cations (such as Na⁺ and Ca²⁺) and rapid depolarization of the neuron.
-
Metabotropic Modulation (G-protein involvement): Concurrently, the activated receptor complex may engage a G-protein, likely of the Gαq or Gαs subtype, which are known to be involved in insect olfaction.[6][8]
-
Second Messenger Production: Activation of the G-protein would lead to the production of intracellular second messengers.
-
Gαq pathway: If Gαq is involved, it would activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ can trigger the release of Ca²⁺ from intracellular stores, further amplifying the depolarizing signal.
-
Gαs pathway: If Gαs is involved, it would activate adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) levels. cAMP can also modulate ion channels, contributing to the neuronal response.
-
-
Neuronal Firing: The resulting depolarization of the OSN membrane, if it reaches the threshold, will trigger an action potential that propagates along the axon to the antennal lobe of the insect's brain, where the information is further processed.
The following diagram illustrates this hypothesized dual signaling pathway.
Caption: Hypothesized dual signaling pathway for this compound reception in Monochamus OSNs.
Experimental Data and Protocols
While direct quantitative data for the interaction of this compound with its receptor is currently lacking in the public domain, several experimental techniques have been employed to study its effects.
Electroantennography (EAG)
EAG is a technique used to measure the summed electrical response of the entire antenna to an olfactory stimulus. Studies have consistently shown that the antennae of both male and female Monochamus beetles produce significant electrical responses to this compound, confirming its detection at the peripheral level.[1]
Table 1: Summary of Electroantennography Findings
| Species | Stimulus | Response | Reference |
| Monochamus sutor | This compound | Consistent responses from both male and female antennae. | [1] |
| Monochamus maculosus | This compound | Elicited responses from the antennae of female beetles. | (Andrade et al., 2024, as cited in[5]) |
Detailed Experimental Protocol: Gas Chromatography-Electroantennographic Detection (GC-EAD)
A common method to identify active compounds from volatile collections is GC-EAD. The following is a generalized protocol based on methodologies used for cerambycid pheromone research:
-
Volatile Collection: Volatiles are collected from sexually mature male Monochamus beetles via aeration (passing purified air over the insects and through an adsorbent filter) for a set period (e.g., 12-24 hours).
-
Sample Preparation: The collected volatiles are eluted from the filter using a solvent like hexane.
-
GC-EAD Analysis:
-
Gas Chromatograph: The extract is injected into a GC equipped with a non-polar capillary column. The oven temperature is programmed to separate the individual compounds in the mixture.
-
Column Effluent Splitting: At the end of the column, the effluent is split. One portion goes to the GC's flame ionization detector (FID), which produces a chromatogram. The other portion is directed over an insect antenna preparation.
-
Antennal Preparation: An antenna is excised from a live beetle and mounted between two electrodes. The reference electrode is inserted into the base of the antenna, and the recording electrode makes contact with the distal end. The antenna is continuously bathed in a humidified air stream.
-
Signal Recording: The electrical potential difference between the electrodes is amplified and recorded simultaneously with the FID signal. A deflection in the EAD signal that coincides with a peak in the FID chromatogram indicates that the antenna is responding to that specific compound.
-
-
Compound Identification: The active compound is identified using coupled gas chromatography-mass spectrometry (GC-MS) by comparing its mass spectrum and retention time to that of a synthetic standard of this compound.
The following diagram illustrates a typical GC-EAD workflow.
Caption: A generalized workflow for identifying active pheromone components using GC-EAD.
Functional Characterization of Olfactory Receptors
To definitively confirm that OR29 is the receptor for this compound and to quantify their interaction, functional assays are required. Heterologous expression systems are the gold standard for this "de-orphanization" process.
Detailed Experimental Protocol: Heterologous Expression in Drosophila "Empty Neuron" System
This in vivo system allows for the functional expression of a foreign OR in a Drosophila melanogaster OSN that has had its native OR removed.
-
Gene Cloning: The full-length coding sequence of the candidate Monochamus OR (e.g., MaltOR29) is amplified from antennal cDNA via PCR and cloned into a Drosophila expression vector (e.g., pUAST).
-
Germline Transformation: The vector is injected into Drosophila embryos of a strain that allows for site-specific integration into the genome, creating transgenic flies carrying the MaltOR29 gene.
-
Fly Crosses: The transgenic flies are crossed with a driver line that expresses the GAL4 transcription factor in specific OSNs (e.g., the ab3A neuron, which is housed in an easily identifiable sensillum) and also lacks its endogenous OR. This cross results in progeny where MaltOR29 is expressed in the "empty" neuron.
-
Single Sensillum Recording (SSR):
-
Preparation: The adult fly is immobilized, and a tungsten recording electrode is inserted through the cuticle of the target sensillum (e.g., at3) to make contact with the neuron. A reference electrode is placed in the eye.
-
Stimulus Delivery: A charcoal-filtered, humidified air stream is delivered continuously to the antenna. Puffs of air (e.g., 500 ms) passed over a filter paper loaded with a known concentration of this compound (dissolved in a solvent like paraffin (B1166041) oil) are injected into the main air stream.
-
Data Acquisition: The electrical activity (action potentials) of the neuron is recorded before, during, and after the stimulus puff. The response is quantified by counting the number of action potentials in a defined time window post-stimulus and subtracting the pre-stimulus spontaneous firing rate.
-
-
Data Analysis: Dose-response curves can be generated by testing a range of pheromone concentrations to determine the receptor's sensitivity (e.g., calculating the EC₅₀).
Quantitative Data
As of the current literature review, specific quantitative data such as binding affinities (Kd), half-maximal effective concentrations (EC₅₀), or inhibition constants (IC₅₀) for the interaction between this compound and a specific Monochamus olfactory receptor are not available. Field trapping data provides a semi-quantitative measure of attraction.
Table 2: Summary of Field Trapping Data for Monochamus alternatus
| Lure Composition | Mean Beetle Catch (±SE) | Finding | Reference |
| This compound + α-pinene + Ethanol | 15.2 ± 3.5 | Highest attraction | [2][4] |
| This compound + α-pinene | 9.8 ± 3.4 | Synergistic effect | [2][4] |
| This compound + Ethanol | 6.2 ± 2.9 | Synergistic effect | [2][4] |
| This compound alone | 1.8 ± 0.9 | Weakly attractive | [2][4] |
| Control (unbaited) | 0.2 ± 0.1 | No attraction | [2][4] |
Note: Data is adapted from field experiments and represents the relative attractiveness of different lure combinations.
Conclusion and Future Directions
The mechanism of action of this compound in Monochamus beetles begins with its detection by a highly conserved olfactory receptor, with OR29 being the most probable candidate. This initial binding event is transduced into a neuronal signal through a process that likely involves both ionotropic and metabotropic signaling pathways, leading to the depolarization of the olfactory sensory neuron and subsequent behavioral attraction.
While the key molecular player at the periphery has been identified, significant knowledge gaps remain. Future research should prioritize:
-
Functional Validation: Definitive functional characterization of OR29 (and OR59) through heterologous expression and electrophysiological recording to confirm its specificity and sensitivity to this compound.
-
Signal Transduction Elucidation: Investigation of the downstream signaling components (G-proteins, second messengers) in Monochamus OSNs using techniques like RNA interference (RNAi) and in-situ hybridization.
-
Structural Biology: Solving the structure of the OR29/Orco complex, both alone and in complex with this compound, to understand the molecular basis of ligand binding and to facilitate the design of novel agonists or antagonists for pest control.
A complete understanding of this mechanism of action will provide a robust foundation for developing next-generation, environmentally benign pest management tools to protect global forest ecosystems from the threat of pine wilt disease.
References
- 1. ThinkIR: The University of Louisville's Institutional Repository - 2023 Midwest Ecology & Evolution Conference: Potential loss of pheromone receptors in the red milkweed beetle, Tetraopes tetrophthalmus (Coleoptera: Cerambycidae) [ir.library.louisville.edu]
- 2. life.illinois.edu [life.illinois.edu]
- 3. semiochemical.com [semiochemical.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila | Semantic Scholar [semanticscholar.org]
- 6. The Stimulatory Gαs Protein Is Involved in Olfactory Signal Transduction in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila [frontiersin.org]
- 8. Role of G-Proteins in Odor-Sensing and CO2-Sensing Neurons in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 2-(Undecyloxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(Undecyloxy)ethanol (CAS No: 38471-47-5). The information herein is curated for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of this compound. This document presents predicted and analogous spectroscopic data in clearly structured tables, details general experimental protocols for data acquisition, and includes a workflow diagram for spectroscopic analysis.
Molecular Structure:
Formula: C₁₃H₂₈O₂ Molecular Weight: 216.37 g/mol
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar molecules.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.71 | t | 2H | -O-CH₂ -CH₂-OH |
| ~3.55 | t | 2H | -O-CH₂-CH₂ -OH |
| ~3.45 | t | 2H | CH₃-(CH₂)₉-CH₂ -O- |
| ~2.50 | s (broad) | 1H | -OH |
| ~1.58 | quint | 2H | CH₃-(CH₂)₈-CH₂ -CH₂-O- |
| ~1.26 | m | 16H | CH₃-(CH₂ )₈-CH₂-CH₂-O- |
| ~0.88 | t | 3H | CH₃ -(CH₂)₁₀-O- |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~72.5 | -O-C H₂-CH₂-OH |
| ~71.8 | CH₃-(CH₂)₉-C H₂-O- |
| ~61.9 | -O-CH₂-C H₂-OH |
| ~31.9 | C H₂ (from undecyl chain) |
| ~29.6 | C H₂ (multiple from undecyl chain) |
| ~29.3 | C H₂ (from undecyl chain) |
| ~26.1 | C H₂ (from undecyl chain) |
| ~22.7 | C H₃-C H₂- |
| ~14.1 | C H₃- |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for this compound are listed in the table below, based on the analysis of its functional groups and data from analogous compounds.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| 2955-2850 | Strong | C-H stretch (alkane) |
| 1470-1450 | Medium | C-H bend (alkane) |
| 1125-1085 | Strong | C-O stretch (ether and primary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected major peaks in the electron ionization (EI) mass spectrum of this compound are presented below.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Possible Fragment |
| 216 | Low | [M]⁺ (Molecular Ion) |
| 201 | Medium | [M - CH₃]⁺ |
| 187 | Medium | [M - C₂H₅]⁺ |
| 173 | Medium | [M - C₃H₇]⁺ |
| 159 | Medium | [M - C₄H₉]⁺ |
| 145 | Medium | [M - C₅H₁₁]⁺ |
| 131 | Medium | [M - C₆H₁₃]⁺ |
| 117 | Medium | [M - C₇H₁₅]⁺ |
| 103 | Medium | [M - C₈H₁₇]⁺ |
| 89 | High | [M - C₉H₁₉]⁺ |
| 75 | High | [CH₂=O⁺-CH₂CH₂OH] |
| 45 | Very High | [CH₂CH₂OH]⁺ |
Experimental Protocols
The following are general methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Typical parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.
IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal interference in the spectral regions of interest.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Place the prepared sample in the spectrometer and acquire the sample spectrum.
-
The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting ion abundance versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-Depth Technical Guide to the Thermal Stability and Degradation of 2-(Undecyloxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Undecyloxy)ethanol is a long-chain ether alcohol with applications in various fields, including its use as a surfactant and in the synthesis of more complex molecules. Understanding its thermal stability is paramount for determining its safe handling temperatures, storage conditions, and compatibility with other substances in formulations, particularly in drug development where thermal processing steps are common. This guide outlines the predicted thermal behavior of this compound and provides detailed experimental protocols for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Predicted Thermal Stability and Degradation Profile
Based on data from structurally similar long-chain alcohol ethoxylates and ethers, the thermal degradation of this compound is anticipated to occur at elevated temperatures, likely initiated by the cleavage of the ether bond, which is generally the most thermally labile part of such molecules.
Predicted Onset of Degradation
Long-chain diesters have been shown to be stable up to approximately 248°C to 342°C[1]. The thermal decomposition of polyethylene (B3416737) glycol (PEG), which also contains ether linkages, typically begins around 340°C[2]. For C12-C14 ethoxylated alcohols, the boiling range is stated to be above 250°C, with an ignition temperature exceeding 300°C[3]. Given these reference points, the onset of thermal decomposition for this compound in an inert atmosphere is predicted to be in the range of 200-250°C. In an oxidative atmosphere (i.e., in the presence of air), the degradation is expected to commence at a lower temperature.
Potential Thermal Degradation Pathways
The thermal degradation of ethers can proceed through several mechanisms, including radical chain reactions and intramolecular elimination. For this compound, the primary degradation pathways are likely to involve the cleavage of the C-O ether bond. Potential degradation products could include undecanol, ethanol, and smaller volatile organic compounds resulting from further fragmentation of the alkyl chain. The degradation of some ethers is known to proceed via the formation of an alcohol and an alkene[4].
Below is a diagram illustrating a plausible primary degradation pathway for this compound.
Caption: Predicted primary thermal degradation pathway of this compound.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[5]. This technique is ideal for determining the onset of degradation, the temperature of maximum degradation rate, and the residual mass.
3.1.1. Experimental Workflow for TGA
Caption: Workflow for Thermogravimetric Analysis (TGA).
3.1.2. Detailed TGA Protocol
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, tared TGA crucible (alumina or platinum is recommended for high temperatures). For liquid samples, ensure the sample is evenly distributed at the bottom of the crucible[5].
-
Experimental Conditions:
-
Purge Gas: Use a high-purity inert gas such as nitrogen or an oxidative gas like dry air, with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. Slower heating rates (e.g., 5°C/min) can provide better resolution of thermal events.
-
-
Data Collection: Record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss.
-
Determine the onset temperature of degradation (Tonset), typically defined as the temperature at which a significant mass loss begins.
-
Identify the peak temperature(s) from the DTG curve (Tmax), which corresponds to the point of the maximum rate of decomposition.
-
Determine the final residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and can also indicate exothermic or endothermic degradation processes.
3.2.1. Experimental Workflow for DSC
Caption: Workflow for Differential Scanning Calorimetry (DSC).
3.2.2. Detailed DSC Protocol
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh approximately 2-5 mg of this compound into an aluminum DSC pan. Hermetically seal the pan to prevent evaporation of the sample before degradation[6].
-
Experimental Conditions:
-
Purge Gas: Use a high-purity inert gas such as nitrogen with a flow rate of 20-50 mL/min.
-
Temperature Program (for melting point and degradation):
-
Equilibrate at a temperature below the expected melting point (e.g., -20°C).
-
Ramp the temperature to a point beyond the degradation temperature observed in TGA (e.g., 400°C) at a heating rate of 10°C/min.
-
-
Data Collection: Record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the melting point (Tm) from the peak of the endothermic melting transition.
-
Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.
-
Observe any exothermic or endothermic events at higher temperatures that may correspond to degradation. The onset of a sharp, irreversible exotherm often indicates thermal decomposition.
-
Data Presentation
The quantitative data obtained from TGA and DSC experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Predicted TGA Data for this compound
| Parameter | Inert Atmosphere (N₂) | Oxidative Atmosphere (Air) |
| Onset of Degradation (Tonset, °C) | 200 - 250 | 180 - 230 |
| Temperature of Max. Degradation Rate (Tmax, °C) | 250 - 300 | 230 - 280 |
| Residual Mass at 600°C (%) | < 1 | 0 |
Table 2: Predicted DSC Data for this compound
| Parameter | Value |
| Melting Point (Tm, °C) | To be determined |
| Enthalpy of Fusion (ΔHf, J/g) | To be determined |
| Degradation Onset (Exotherm, °C) | Consistent with TGA |
Conclusion
While direct experimental data on the thermal stability and degradation of this compound is currently lacking, a robust predictive framework can be established based on the behavior of analogous long-chain ether alcohols. The primary degradation is expected to initiate at the ether linkage at temperatures likely in the range of 200-250°C in an inert atmosphere. The detailed TGA and DSC protocols provided in this guide offer a comprehensive methodology for researchers to accurately determine the thermal properties of this compound. The resulting data will be crucial for ensuring its safe and effective use in research, development, and manufacturing processes. Experimental validation of these predictions is strongly encouraged.
References
The Amphiphilic Nature of 2-(Undecyloxy)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core amphiphilic properties of 2-(Undecyloxy)ethanol, a non-ionic surfactant with significant potential in pharmaceutical and research applications. This document provides a comprehensive overview of its physicochemical characteristics, methodologies for its characterization, and its role in formulation and delivery systems.
Introduction to this compound
This compound, also known as undecyl alcohol ethoxylate with a single ethylene (B1197577) oxide unit (C11E1), is a molecule possessing a dual chemical nature. Its structure comprises a hydrophobic 11-carbon alkyl chain (undecyl group) and a hydrophilic polar head group derived from ethanol. This amphiphilic character is the foundation of its surface-active properties, enabling it to reduce surface tension and form micelles in aqueous solutions. These properties make it a candidate for use as an emulsifier, detergent, and solubilizing agent in various formulations.[1]
Physicochemical Properties
While specific experimental data for this compound is not extensively published, its properties can be reliably estimated based on the well-documented behavior of short-chain alcohol ethoxylates.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Chemical Name | This compound | IUPAC |
| Synonyms | C11E1, Undecyl alcohol monoethoxylate | - |
| CAS Number | 38471-47-5 | [1] |
| Molecular Formula | C₁₃H₂₈O₂ | [1] |
| Molecular Weight | 216.36 g/mol | [1] |
| Appearance | Expected to be a colorless liquid | General knowledge of similar ethoxylates |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 29.5 Ų | [1] |
Table 2: Estimated Amphiphilic Properties of this compound
| Property | Estimated Value | Basis for Estimation |
| Critical Micelle Concentration (CMC) | 0.1 - 1.0 mM | Extrapolated from data for C9-C11 and C12-C14 alcohol ethoxylates. CMC generally decreases with increasing alkyl chain length and increases with the number of ethoxylate units.[2][3] |
| Surface Tension at CMC (γ_CMC_) | 25 - 30 mN/m | Based on typical values for short-chain alcohol ethoxylates which significantly reduce the surface tension of water (72 mN/m).[4] |
| Hydrophilic-Lipophilic Balance (HLB) | ~4.9 | Calculated using Griffin's method: HLB = 20 * (Mh / M), where Mh is the molecular mass of the hydrophilic portion (ethylene oxide group, 44.05 g/mol ) and M is the total molecular weight (216.36 g/mol ).[5][6] |
Experimental Protocols for Characterization
The following section details the standard experimental methodologies for determining the key amphiphilic properties of non-ionic surfactants like this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the ethoxylation of undecyl alcohol.
Protocol:
-
Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen), a stirred reactor is charged with undecyl alcohol and a catalytic amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide.
-
Ethoxylation: The mixture is heated to the reaction temperature (typically 120-180°C). Ethylene oxide is then introduced into the reactor under controlled pressure. The reaction is exothermic and requires careful temperature management.
-
Reaction Monitoring: The progress of the reaction can be monitored by periodically taking samples and analyzing the consumption of the starting alcohol using techniques like Gas Chromatography (GC).
-
Neutralization and Purification: Once the desired degree of ethoxylation is achieved (in this case, an average of one ethylene oxide unit per alcohol molecule), the reaction is quenched by neutralizing the catalyst with an acid (e.g., acetic acid or phosphoric acid). The resulting product is then purified, typically by vacuum distillation, to remove unreacted starting materials and byproducts.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by various methods that detect the onset of micelle formation.
Protocol:
-
Solution Preparation: A series of aqueous solutions of this compound with increasing concentrations are prepared.
-
Instrumentation: A tensiometer equipped with a Wilhelmy plate is used. The plate, typically made of platinum, is cleaned thoroughly (e.g., by flaming) to ensure proper wetting.
-
Measurement: For each concentration, the force exerted on the plate as it is brought into contact with the liquid surface is measured. This force is proportional to the surface tension.
-
Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. The CMC is identified as the concentration at which a sharp break in the curve occurs, indicating the saturation of the air-water interface and the beginning of micelle formation.[7]
Protocol:
-
Probe Preparation: A stock solution of pyrene (B120774) in a suitable organic solvent (e.g., acetone (B3395972) or ethanol) is prepared.
-
Sample Preparation: A series of aqueous solutions of this compound are prepared. A small, constant amount of the pyrene stock solution is added to each surfactant solution. The final concentration of the probe should be very low (micromolar range) to avoid self-aggregation.[8][9]
-
Fluorescence Measurement: The fluorescence emission spectrum of each sample is recorded using a spectrofluorometer with an excitation wavelength typically around 335 nm.
-
Data Analysis: The ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) in the pyrene emission spectrum (the I₁/I₃ ratio) is calculated for each concentration. This ratio is sensitive to the polarity of the microenvironment of the pyrene molecule. A plot of the I₁/I₃ ratio against the logarithm of the surfactant concentration will show a sigmoidal decrease. The CMC is determined from the inflection point of this curve, which corresponds to the partitioning of pyrene from the polar aqueous environment into the nonpolar core of the newly formed micelles.[4][8]
Characterization by Spectroscopic and Chromatographic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound, verifying the presence of the undecyl chain, the ethylene oxide unit, and the terminal hydroxyl group.
Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern, confirming the identity of the synthesized compound. Techniques like Electrospray Ionization (ESI) are suitable for this purpose.[10][11]
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are used to assess the purity of the synthesized this compound and to analyze the distribution of ethoxymers in the case of a broader reaction product.[10][12]
Role in Drug Development and Formulation
The amphiphilic nature of this compound makes it a molecule of interest for drug delivery applications, primarily as a penetration enhancer and a component of microemulsions or nanoemulsions.
Mechanism as a Skin Penetration Enhancer
Short-chain alcohol ethoxylates, including this compound, are known to enhance the permeation of drugs through the skin. The proposed mechanisms of action include:
-
Disruption of Stratum Corneum Lipids: The hydrophobic tail of the surfactant can insert into the highly ordered lipid bilayers of the stratum corneum, disrupting their packing and increasing their fluidity. This creates transient pores or channels through which drug molecules can more easily pass.[13][14]
-
Fluidization of Lipid Bilayers: By intercalating into the lipid matrix, these surfactants lower the phase transition temperature of the lipids, making the membrane more fluid and permeable at physiological temperatures.
-
Enhanced Drug Partitioning: The surfactant can increase the solubility of a drug within the stratum corneum, thereby increasing the concentration gradient and driving diffusion across the skin barrier.
Signaling Pathway Interactions
Currently, there is no specific evidence in the literature detailing the interaction of this compound with defined intracellular signaling pathways. The primary biological effect described for this class of non-ionic surfactants is the physical disruption of cellular and viral membranes. For instance, non-ionic surfactants can solubilize viral lipid envelopes, leading to the inactivation of the virus.[15] This action is generally considered a non-specific physicochemical interaction rather than a targeted modulation of a signaling cascade. Further research is required to explore any potential specific interactions with cellular signaling components.
Conclusion
This compound is a simple yet versatile amphiphilic molecule with properties that make it a valuable tool for researchers and formulation scientists. Its ability to reduce surface tension and form micelles, coupled with its potential as a skin penetration enhancer, underscores its utility in drug delivery and other applications. While specific experimental data for this particular molecule is sparse, its behavior can be confidently predicted based on the well-established structure-property relationships of alcohol ethoxylates. The experimental protocols outlined in this guide provide a solid framework for the synthesis and detailed characterization of this compound, paving the way for its further investigation and application in advanced pharmaceutical formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(2-(Undecyloxy)ethoxy)ethanol | C15H32O3 | CID 14974009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. agilent.com [agilent.com]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 7. biolinscientific.com [biolinscientific.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of alcohol ethoxylates as alcohol ethoxy sulfate derivatives by liquid chromatography-Mass spectrometry | Semantic Scholar [semanticscholar.org]
- 12. HPLC-NMR of fatty alcohol ethoxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular mechanism of the skin permeation enhancing effect of ethanol: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Disruption Mechanisms of Enveloped Viruses by Ionic and Nonionic Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(Undecyloxy)ethanol: A Detailed Laboratory Protocol
Abstract
This application note provides a comprehensive protocol for the laboratory synthesis of 2-(Undecyloxy)ethanol. The synthesis is achieved via a Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers. This process involves the reaction of sodium 2-hydroxyethoxide with 1-bromoundecane (B50512). This document outlines the necessary reagents, detailed step-by-step procedure, purification methods, and expected analytical data for the characterization of the final product. This protocol is intended for researchers and scientists in the fields of chemistry and drug development.
Introduction
This compound is a long-chain alkyl ether alcohol with applications in various fields, including as a surfactant, emulsifier, and a component in the synthesis of more complex molecules. The Williamson ether synthesis is the chosen method for this protocol due to its reliability and high yield for the formation of ethers from an alkoxide and a primary alkyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this specific application, ethylene (B1197577) glycol is first deprotonated by a strong base, sodium hydride, to form the sodium 2-hydroxyethoxide intermediate. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of 1-bromoundecane to form the desired this compound product.
Reaction Scheme
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Bromoundecane | 98% | Sigma-Aldrich |
| Ethylene Glycol | Anhydrous, 99.8% | Sigma-Aldrich |
| Sodium Hydride | 60% dispersion in mineral oil | Sigma-Aldrich |
| Tetrahydrofuran (B95107) (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Diethyl Ether | Anhydrous, ≥99.7%, inhibitor-free | Sigma-Aldrich |
| Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) | Reagent Grade | Fisher Scientific |
| Saturated aqueous sodium chloride (Brine) | Reagent Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | 99.5% | Acros Organics |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Laboratories |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Nitrogen or Argon gas inlet
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (230-400 mesh)
-
Glass column for chromatography
-
Standard laboratory glassware
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Procedure
Step 1: Formation of Sodium 2-hydroxyethoxide
-
Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is dry.
-
Under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, approximately 1.1 equivalents) to the flask.
-
Wash the sodium hydride three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexane (B92381) each time under a nitrogen atmosphere.
-
Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask and cool the suspension to 0 °C using an ice-water bath.
-
Dissolve ethylene glycol (1.0 equivalent) in anhydrous THF (50 mL) and add it to the dropping funnel.
-
Add the ethylene glycol solution dropwise to the stirred sodium hydride suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour to ensure the complete formation of the alkoxide. The cessation of hydrogen gas evolution indicates the completion of this step.
Step 2: Synthesis of this compound
-
Cool the freshly prepared sodium 2-hydroxyethoxide solution back to 0 °C.
-
Add 1-bromoundecane (1.0 equivalent) dropwise to the stirred solution over 20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux (approximately 66 °C for THF) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium hydride.
-
Add saturated aqueous ammonium chloride solution (50 mL) and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (B1210297) (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity). Collect the fractions containing the desired product and concentrate them under reduced pressure to yield pure this compound as a colorless oil.
Data Presentation
| Parameter | Value |
| Reactant Quantities | |
| 1-Bromoundecane | 1.0 eq |
| Ethylene Glycol | 1.0 eq |
| Sodium Hydride | 1.1 eq |
| Reaction Conditions | |
| Solvent | Anhydrous THF |
| Alkoxide Formation Temperature | 0 °C to Room Temperature |
| Ether Synthesis Temperature | Reflux (approx. 66 °C) |
| Reaction Time | 4-6 hours |
| Expected Product Characterization | |
| Molecular Formula | C₁₃H₂₈O₂ |
| Molecular Weight | 216.36 g/mol |
| Appearance | Colorless oil |
| Expected Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.73 (t, J=4.5 Hz, 2H), 3.57 (t, J=4.5 Hz, 2H), 3.47 (t, J=6.7 Hz, 2H), 2.05 (br s, 1H, -OH), 1.58 (p, J=6.8 Hz, 2H), 1.26 (m, 16H), 0.88 (t, J=6.8 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 71.7, 70.5, 61.9, 31.9, 29.6, 29.5, 29.4, 29.3, 26.1, 22.7, 14.1 |
| IR (neat, cm⁻¹) | 3400 (br, O-H), 2925, 2854 (C-H), 1118 (C-O) |
| Mass Spec (EI) | m/z: 216 (M⁺), 157, 115, 87, 73, 45 |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle with extreme care in an inert atmosphere and away from moisture.
-
Anhydrous solvents like THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
1-Bromoundecane is an irritant. Avoid contact with skin and eyes.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This protocol details a reliable method for the synthesis of this compound using the Williamson ether synthesis. The procedure is straightforward and employs common laboratory reagents and techniques. The provided analytical data serves as a benchmark for the successful characterization of the final product. Adherence to the outlined safety precautions is essential for the safe execution of this synthesis.
References
Application Notes and Protocols for the Use of 2-(Undecyloxy)ethanol in Insect Pheromone Traps
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Undecyloxy)ethanol (B107918), also known as monochamol, is a male-produced aggregation pheromone identified in several species of longhorned beetles belonging to the genus Monochamus (Coleoptera: Cerambycidae).[1][2] These beetles are significant forest pests, primarily because they are vectors of the pine wood nematode (Bursaphelenchus xylophilus), the causative agent of pine wilt disease, which can devastate coniferous forests.[1] Effective monitoring and management of Monochamus populations are crucial for mitigating the spread of this disease. Pheromone-baited traps utilizing this compound have emerged as a key tool for the detection, surveillance, and mass trapping of these beetles.[1][3]
These application notes provide detailed protocols for the use of this compound in insect pheromone traps, summarizing key experimental findings and offering guidance on lure preparation, trap deployment, and data interpretation for researchers and pest management professionals.
Mechanism of Action: Olfactory Signaling Pathway
The attraction of Monochamus beetles to this compound is mediated by a complex olfactory signaling pathway. While the specific downstream cascade for this pheromone is the subject of ongoing research, a generalized model for insect pheromone reception provides a framework for understanding the mechanism. Upon entering the insect's antenna, the hydrophobic this compound molecule is thought to be bound by Odorant Binding Proteins (OBPs) present in the sensillar lymph. These OBPs transport the pheromone to Olfactory Receptors (ORs) located on the dendritic membrane of olfactory sensory neurons. Recent studies on Monochamus species suggest that a specific olfactory receptor, OR29, is a likely candidate for the detection of this compound.
The binding of the pheromone to its specific OR, which forms a heteromeric complex with a co-receptor (Orco), is believed to induce a conformational change that opens an ion channel. This leads to an influx of cations, depolarization of the neuronal membrane, and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately resulting in a behavioral response, such as upwind flight towards the pheromone source. The signal transduction may involve both rapid ionotropic and slower, G-protein-mediated (metabotropic) pathways that can amplify the signal.
Data Presentation: Efficacy of this compound and Synergists
Field trials have consistently demonstrated the effectiveness of this compound in attracting Monochamus beetles. Its efficacy is significantly enhanced when used in combination with other semiochemicals, particularly host plant volatiles and pheromones of bark beetles that infest the same host trees.
| Target Species | Lure Composition | Mean Trap Capture (Beetles/Trap/Period) | Location | Reference |
| Monochamus sutor | This compound (P) | ~2.5 (males), ~4 (females) | Spain | [1] |
| P + Bark Beetle Kairomones (K) | ~4 (males), ~8 (females) | Spain | [1] | |
| P + K + Host Volatiles (H) | ~6 (males), ~12 (females) | Spain | [1] | |
| M. clamator | Monochamol + Host Volatiles | Significantly higher than controls | British Columbia, Canada | [4][5] |
| Monochamol + Host Volatiles + Bark Beetle Pheromones | Synergistic increase in attraction | British Columbia, Canada | [4][5] | |
| M. obtusus | Monochamol + Host Volatiles | Significantly higher than controls | British Columbia, Canada | [4] |
| M. scutellatus | Monochamol + Host Volatiles | Significantly higher than controls | British Columbia, Canada | [4] |
| M. galloprovincialis | Galloprotect Pack® (Monochamol, α-pinene, ipsenol, 2-methyl-3-buten-1-ol) | Effective for monitoring and mass trapping | Europe | [3][6] |
| Multiple Monochamus spp. | Galloprotect Pack® | Effective for detection of North American and Chinese species | North America, China | [7][8] |
Experimental Protocols
Protocol 1: Preparation of Lures
Objective: To prepare pheromone and kairomone lures for field trapping of Monochamus beetles.
Materials:
-
This compound (purity >95%)
-
Synergists: α-pinene, ipsenol, 2-methyl-3-buten-1-ol, ethanol
-
Release dispensers (e.g., polyethylene (B3416737) sachets or bubble caps)
-
Gloves and other appropriate personal protective equipment (PPE)
-
Analytical balance
-
Fume hood
Procedure:
-
Lure Formulation: Based on published release rates, calculate the amount of each semiochemical required for the desired field longevity of the lure. Commonly reported release rates are:
-
Dispenser Loading: In a fume hood, carefully load the calculated amount of each semiochemical into its respective dispenser. Use separate dispensers for each component to prevent cross-contamination, unless a blended lure is being prepared.
-
Sealing: Securely seal the dispensers according to the manufacturer's instructions to ensure a controlled release rate.
-
Storage: Store prepared lures in a freezer at temperatures below 0°C in their original, unopened packaging until field deployment.[10] This minimizes degradation from heat, UV light, and oxidation.[11]
Protocol 2: Trap Deployment and Monitoring
Objective: To effectively deploy and monitor pheromone traps for Monochamus species for detection, surveillance, or mass trapping programs.
Materials:
-
Multi-funnel traps (8-12 funnels) or black cross-vane panel traps[3][12]
-
Prepared lures (see Protocol 1)
-
Trap hangers (wire or rope)
-
Supporting poles or suitable tree branches
-
Collection cups (wet or dry)
-
Preservative for wet cups (e.g., propylene (B89431) glycol-based antifreeze or soapy water)[13]
-
Gloves
-
Data sheets or electronic data logger
-
GPS device for mapping trap locations
Procedure:
-
Trap Assembly: Assemble the multi-funnel or cross-vane traps according to the manufacturer's instructions. If using wet collection cups, fill them approximately one-third full with a preservative solution.[13]
-
Lure Placement: Wearing gloves to avoid contamination, attach the lures to the trap. For multi-component lures, hang each dispenser at a different height on the trap to optimize the scent plume.[9] For example, place the this compound lure in the upper portion of the trap, α-pinene in the middle, and the bark beetle kairomones at a lower level.[9]
-
Trap Placement:
-
Height: Suspend traps so that the collection cup is approximately 0.5 to 2 meters above the ground.[9][14][15]
-
Location: Place traps in areas where Monochamus beetles are likely to be active, such as in pine forests, near logging operations, or at ports of entry.[9]
-
Spacing: For monitoring or detection, space traps at least 30 meters apart to avoid interference between traps.[12] For mass trapping, a higher density may be required, with some protocols suggesting a spacing of 250-300 meters.[3]
-
-
Trap Monitoring:
-
Frequency: Check traps weekly or bi-weekly, depending on the objectives of the study and the expected beetle flight period.[14][15]
-
Data Collection: At each check, count the number of male and female Monochamus beetles, as well as any significant non-target species. Record the date, trap ID, and capture numbers on a data sheet.
-
Maintenance: Replace lures as needed, based on their specified field life (typically every 4-8 weeks).[7][12] Clean traps and replace collection cup preservative as necessary.
-
Data Interpretation and Management Decisions
The data collected from pheromone traps can be used to:
-
Detect the presence of Monochamus species in a new area.
-
Monitor the seasonal flight activity and population dynamics of the beetles.
-
Inform the timing of control measures , such as insecticide applications or sanitation logging.
-
Evaluate the efficacy of management interventions .
While specific action thresholds (i.e., the number of captured beetles that triggers a control action) for Monochamus species are not universally established and often depend on regional risk assessments and management goals, the cumulative trap catch can be correlated with the potential for damage or disease transmission.
Conclusion
This compound is a potent semiochemical for attracting Monochamus beetles and is a cornerstone of modern monitoring and management programs for these important forest pests. The protocols outlined in these application notes, based on current scientific literature, provide a robust framework for the effective use of this compound-baited traps. For optimal results, it is crucial to use a synergistic combination of lures, appropriate trap types, and a standardized deployment and monitoring strategy. Further research into the specific olfactory signaling pathways and the development of localized action thresholds will continue to refine the application of this valuable tool in forest protection.
References
- 1. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Odorant-binding proteins in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins [mdpi.com]
- 5. enlivenarchive.org [enlivenarchive.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. fs.usda.gov [fs.usda.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Field Formulation of 2-(Undecyloxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of 2-(Undecyloxy)ethanol, a male-produced aggregation pheromone of the pine sawyer beetle (Monochamus spp.), for use in field applications such as population monitoring and pest management.
Introduction
This compound is a semiochemical that plays a crucial role in the chemical communication of several species of pine sawyer beetles, which are significant pests of coniferous forests and vectors of the pine wood nematode.[1] Effective field application of this pheromone requires a carefully designed formulation to ensure its stability and a controlled release rate, maximizing its attractiveness to the target insect species.[2][3] These notes provide protocols for the preparation of controlled-release dispensers, stability testing, and field evaluation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for selecting appropriate solvents, carriers, and dispenser materials.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C13H28O2 | [4] |
| Molecular Weight | 216.36 g/mol | [4] |
| Appearance | Liquid | [5] |
| IUPAC Name | 2-undecoxyethanol | [6] |
| CAS Number | 38471-47-5 | [4] |
Formulation Components and Materials
The selection of appropriate formulation components is critical for the performance of the pheromone lure in the field.
Active Ingredient
-
This compound: High-purity synthetic this compound should be used.
Synergists
Host plant volatiles can act as synergists, significantly increasing the attractiveness of the pheromone.
-
α-Pinene: A common kairomone for many wood-boring insects.
-
Ethanol: Another host volatile that can enhance trap capture rates.[7]
Solvents
A volatile solvent is required to load the pheromone into the dispenser.
-
Hexane (B92381): A commonly used solvent for dissolving and dispensing nonpolar compounds like long-chain alcohols onto carrier materials.
Dispenser Materials
Controlled-release dispensers are necessary to ensure a consistent and prolonged release of the pheromone in the field.
-
Polyethylene (B3416737) Vials/Sachets: Have been shown to be effective for the controlled release of this compound.[1][2]
-
Rubber Septa: A common and versatile dispenser for a wide range of insect pheromones.
Stabilizers
To protect the pheromone from degradation due to environmental factors.
-
UV Protectants: (e.g., substituted benzophenones) can be added to the formulation to prevent degradation from ultraviolet radiation.[6]
-
Antioxidants: (e.g., Butylated Hydroxytoluene - BHT) can be included to prevent oxidation of the pheromone.
Experimental Protocols
Protocol for Preparation of Controlled-Release Dispensers
This protocol describes the preparation of polyethylene vial dispensers for the controlled release of this compound.
Materials:
-
This compound (high purity)
-
α-Pinene (optional synergist)
-
Ethanol (optional synergist)
-
Hexane (analytical grade)
-
Polyethylene vials with press-fit caps (B75204) (e.g., 2 mL capacity)
-
Micropipettes and sterile tips
-
Analytical balance
-
Fume hood
Procedure:
-
Prepare Pheromone Solution:
-
In a fume hood, prepare a stock solution of this compound in hexane. The concentration will depend on the desired loading dose per dispenser. For example, to load 700 mg of the pheromone using a 100 µL aliquot, a concentration of 7 g/mL would be required. However, for ease of handling, a lower concentration and multiple aliquots might be preferable. A common practice is to dissolve the pheromone in a minimal amount of hexane.
-
If using synergists, they can be added to this solution or loaded separately into the dispenser.
-
-
Load Dispensers:
-
Using a calibrated micropipette, carefully dispense the desired volume of the pheromone solution into the polyethylene vial.
-
-
Solvent Evaporation:
-
Leave the vials uncapped in the fume hood for a sufficient time (e.g., 1-2 hours) to allow the hexane to evaporate completely, leaving the pheromone residue inside the vial.
-
-
Seal Dispensers:
-
Securely press the caps onto the vials.
-
-
Storage:
-
Store the sealed dispensers in a cool, dark place, preferably refrigerated or frozen at -20°C, until field deployment.
-
Caption: Experimental workflow for dispenser preparation and field evaluation.
Protocol for Stability Testing of the Formulation
This protocol outlines a method for assessing the stability of the this compound formulation under accelerated conditions.
Materials:
-
Prepared this compound dispensers
-
Environmental chambers with controlled temperature and humidity
-
UV light source (optional)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Hexane (analytical grade)
-
Internal standard (e.g., a long-chain hydrocarbon)
Procedure:
-
Initial Analysis (Time 0):
-
Take a subset of the prepared dispensers (n=3-5).
-
Extract the pheromone from each dispenser by rinsing with a known volume of hexane containing a known concentration of an internal standard.
-
Analyze the extract using GC-FID to determine the initial concentration of this compound.
-
-
Accelerated Stability Study:
-
Place the remaining dispensers in environmental chambers under different conditions (e.g., 40°C/75% RH, 25°C/60% RH, and under a UV light source at a controlled temperature).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a subset of dispensers from each environmental condition.
-
Extract and analyze the remaining pheromone content as described in step 1.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each condition.
-
Determine the degradation rate and estimate the shelf-life of the formulation under different storage and field-simulated conditions.
-
Table 2: Example Stability Testing Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 25°C ± 2°C | 40°C ± 2°C | 25°C ± 2°C |
| Relative Humidity | 60% ± 5% | 75% ± 5% | 60% ± 5% |
| Light Exposure | Dark | Dark | UV-A/B |
| Testing Intervals | 0, 4, 8, 12, 24 weeks | 0, 2, 4, 8, 12 weeks | 0, 1, 2, 4 weeks |
Protocol for Field Efficacy Evaluation
This protocol describes a method for evaluating the efficacy of the formulated this compound lures in attracting pine sawyer beetles in the field.
Materials:
-
Prepared this compound dispensers
-
Insect traps (e.g., cross-vane panel traps)
-
Collection cups with a killing agent (e.g., a small amount of soapy water or an insecticide strip)
-
Field stakes or ropes for trap deployment
-
GPS device
-
Data sheets
Procedure:
-
Experimental Design:
-
Select a suitable field site with a known population of the target pine sawyer beetle.
-
Use a randomized complete block design to place the traps. Each block should contain one of each lure treatment (e.g., different doses of the pheromone, pheromone with synergists, and a control with no lure).
-
Ensure a minimum distance of 20-30 meters between traps to avoid interference.
-
-
Trap Deployment:
-
Assemble the traps and place a prepared lure inside each.
-
Deploy the traps at a consistent height (e.g., 1.5-2 meters above the ground).
-
Record the GPS coordinates of each trap.
-
-
Data Collection:
-
Check the traps at regular intervals (e.g., weekly).
-
Count and record the number of male and female pine sawyer beetles captured in each trap.
-
-
Data Analysis:
-
Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to compare the efficacy of the different lure formulations.
-
Table 3: Field Efficacy Data for this compound against Monochamus alternatus
| Lure Dose (mg/trap) | Mean Trap Catch (± SE) | Reference |
| 175 | (Data not specified) | [4] |
| 350 | (Data not specified) | [4] |
| 700 | 3.5 beetles per trap | [4] |
Note: The study found the 700 mg dose to be the most effective.[4]
Signaling Pathway and Mechanism of Action
For many species in the Cerambycidae family, males produce aggregation-sex pheromones that attract both males and females.[2][8][9] This chemical communication is often enhanced by the presence of host plant volatiles, which act as synergists. The olfactory system of the beetles detects these semiochemicals, leading to an upwind flight response towards the source.
Caption: Chemical communication pathway in pine sawyer beetles.
References
- 1. Frontiers | Aggregation-Sex Pheromones and Likely Pheromones of 11 South American Cerambycid Beetles, and Partitioning of Pheromone Channels [frontiersin.org]
- 2. plantarchives.org [plantarchives.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Efficacy and release rate of reservoir pheromone dispensers for simultaneous mating disruption of codling moth and oriental fruit moth (Lepidoptera: Tortricidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pheromones - Dispensers - Novagrica [novagrica.com]
- 7. researchgate.net [researchgate.net]
- 8. Sex and Aggregation-Sex Pheromones of Cerambycid Beetles: Basic Science and Practical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lsuagcenter.com [lsuagcenter.com]
Application Note: Analysis of 2-(Undecyloxy)ethanol using Gas Chromatography-Mass Spectrometry (GC-MS)
**Abstract
This application note details a comprehensive methodology for the qualitative and quantitative analysis of 2-(Undecyloxy)ethanol in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols provided herein are intended for researchers, scientists, and professionals in the fields of drug development, quality control, and analytical chemistry. The described methods are based on established procedures for the analysis of glycol ethers and related ethoxylated compounds.[1][2]
Introduction
This compound, a member of the glycol ether family, finds applications in various industries, including as a solvent, surfactant, and intermediate in chemical synthesis. Its analysis is crucial for quality assurance, pharmacokinetic studies, and environmental monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive platform for the separation, identification, and quantification of this compound. This document provides a detailed experimental protocol, data presentation guidelines, and a workflow for its analysis.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.
2.1. Reagents and Materials
-
This compound standard (≥98% purity)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)
-
Internal Standard (e.g., 1-dodecanol (B7769020) or a deuterated analog)
-
Helium (carrier gas, 99.999% purity)
-
Sample vials, syringes, and other standard laboratory glassware
2.2. Standard and Sample Preparation
2.2.1. Stock and Working Standard Solutions
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., 1-dodecanol) in methanol.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Spike each working standard with the internal standard to a final concentration of 10 µg/mL.
2.2.2. Sample Preparation (Liquid Matrix)
-
Accurately transfer 1 mL of the liquid sample into a 10 mL volumetric flask.
-
Add the internal standard to achieve a concentration of 10 µg/mL.
-
Dilute to the mark with methanol.
-
Vortex for 30 seconds.
-
If necessary, filter the sample through a 0.45 µm syringe filter.
2.2.3. Derivatization (for improved volatility) For samples where peak tailing or low volatility is observed, derivatization is recommended.[2]
-
Evaporate 100 µL of the prepared sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of dichloromethane and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
2.3. GC-MS Instrumentation and Conditions
The following parameters are a starting point and may need to be optimized for your specific instrument.
| GC Parameter | Condition |
| Instrument | Agilent 8890 GC System or equivalent |
| Injector | Split/Splitless, 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (purge valve open at 1 min) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Parameter | Condition |
| Instrument | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) |
| Transfer Line Temp | 280°C |
Data Presentation
3.1. Qualitative Analysis
Identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum (if available) or by interpretation of its fragmentation pattern. The molecular formula of this compound is C13H28O2 with a molecular weight of 216.36 g/mol .[3][4]
Table 1: Expected GC-MS Data for this compound
| Compound | Retention Time (min) | Quantifying Ion (m/z) | Qualifying Ions (m/z) |
|---|---|---|---|
| This compound | To be determined | 45, 57, 75, 89 | 43, 59, 73, 103 |
| TMS-derivatized this compound | To be determined | 117, 147, 203 | 73, 75, 103, 133 |
Note: The listed m/z values are hypothetical and based on common fragmentation patterns of alcohols, ethers, and their TMS derivatives. Actual values must be confirmed experimentally.
3.2. Quantitative Analysis
Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
Table 2: Calibration Data for this compound
| Concentration (µg/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
|---|---|---|---|
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| Linearity (R²) | |||
| Limit of Detection (LOD) |
| Limit of Quantitation (LOQ) | | | |
Note: This table should be populated with experimental data.
Workflow and Diagrams
4.1. Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
Conclusion
The GC-MS method described in this application note provides a reliable framework for the analysis of this compound. The protocol for sample preparation, instrumental conditions, and data analysis can be adapted for various research and quality control applications. For optimal results, method validation should be performed according to the specific requirements of the study.
References
Application Note: Electroantennography (EAG) Assay for Evaluating Insect Olfactory Response to 2-(Undecyloxy)ethanol
Audience: Researchers, scientists, and drug development professionals in the fields of entomology, chemical ecology, and pest management.
Purpose: This document provides a detailed protocol for using the electroantennography (EAG) technique to measure the olfactory response of insects to 2-(Undecyloxy)ethanol, a compound with potential applications as a repellent or semiochemical.
Introduction
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed electrical potential from olfactory receptor neurons on an insect's antenna in response to an odorant stimulus.[1][2] The resulting signal, an electroantennogram, provides a quantitative measure of the antenna's sensitivity to a specific volatile compound. This method is widely employed for screening biologically active compounds, identifying components of pheromone blends, and understanding the fundamental mechanisms of insect olfaction.[2][3]
This compound is a long-chain ether alcohol whose structural analogues have been investigated for insect repellent properties. Evaluating the direct olfactory response to this compound is a critical first step in determining its potential as a behavior-modifying chemical for pest management. This application note details the materials, setup, and a step-by-step procedure for conducting an EAG bioassay to assess the antennal response of a target insect species to this compound.
Principle of the Method
The EAG technique treats the entire insect antenna as a single electrode. The antenna is excised and placed between a recording and a reference electrode to measure voltage changes across its surface.[1] When a pulse of an odorant, such as this compound, is delivered over the antenna, volatile molecules bind to olfactory receptors on the surface of sensory neurons. This binding initiates a cascade of intracellular events leading to the depolarization of the neuron's membrane.
The EAG signal represents the sum of these slow depolarizations from numerous responding receptor cells.[1] The amplitude of this negative voltage deflection is proportional to the number of activated receptors and the concentration of the stimulus, up to a saturation point.[2] By comparing the EAG responses to different concentrations of this compound and control substances, researchers can quantify the antenna's sensitivity to the compound.
Experimental Protocols
This section provides a detailed methodology for performing the EAG assay. The protocol is generalized; specific parameters may need to be optimized based on the insect species and available equipment.
Materials and Equipment
-
EAG System: High-impedance DC amplifier, data acquisition interface (e.g., Syntech IDAC), and recording software.
-
Microscopy: Stereomicroscope (10-40x magnification).
-
Air Delivery System: Charcoal-filtered, humidified air source with a flow controller.
-
Stimulus Delivery: Stimulus flow controller (air puff delivery device).
-
Micromanipulators: Two or three-axis manipulators for precise electrode positioning.
-
Electrodes: Glass capillaries (1-2 mm outer diameter), a microelectrode puller, and Ag/AgCl wires.
-
Electrode Solution: Insect Ringer's solution or a similar electrolyte gel/solution (e.g., 0.1 M KCl).
-
Test Insect: Adult insects of the target species (e.g., mosquitoes, moths).
-
Chemicals:
-
This compound (high purity).
-
Solvent: Paraffin oil or hexane (B92381) (GC-grade).
-
Positive Control: A compound known to elicit a strong response in the target species (e.g., a species-specific pheromone component, octenol for mosquitoes).
-
Negative Control: The solvent used for dilutions.
-
-
Consumables: Pasteur pipettes, filter paper strips (e.g., Whatman No. 1), pipette tips, vials.
Preparation of Stimulus Cartridges
-
Prepare Stock Solution: Dissolve a precise amount of this compound in the chosen solvent (e.g., hexane) to create a high-concentration stock solution (e.g., 10 µg/µL).
-
Serial Dilutions: Perform serial dilutions to prepare a range of concentrations for creating a dose-response curve. A typical range would be 0.01, 0.1, 1, 10, and 100 µg/µL.
-
Prepare Cartridges: Apply 10 µL of each dilution onto a small strip of filter paper. Allow the solvent to evaporate completely (approx. 60 seconds for hexane).
-
Insert into Pipette: Insert the treated filter paper into a clean Pasteur pipette, which will serve as the stimulus cartridge. Prepare separate cartridges for the negative control (solvent only) and the positive control.
Antenna Preparation and Mounting
-
Immobilize the Insect: Anesthetize the insect by cooling it on ice or with brief CO₂ exposure. Immobilize the insect's body and head using dental wax or a similar adhesive on a microscope slide, leaving the antennae free.
-
Excise the Antenna: Using fine microscissors, carefully excise one antenna at its base.
-
Prepare Electrodes: Pull glass capillaries to a fine point using a microelectrode puller. Fill the capillaries with the electrolyte solution, ensuring no air bubbles are present. Insert the Ag/AgCl wires into the back of the capillaries.[2]
-
Mount the Antenna:
-
Reference Electrode: Gently insert the basal end of the excised antenna into the reference electrode.
-
Recording Electrode: Using microscissors, snip off the distal 1-2 segments of the antenna tip. Carefully bring the recording electrode into contact with the cut tip, ensuring a good electrical connection is established.[4] The antenna should be positioned perpendicular to the continuous airflow.
-
EAG Recording Procedure
-
System Setup: Position the mounted antenna preparation under the microscope and in front of the air delivery tube (approximately 1 cm away).
-
Stabilization: Allow the preparation to stabilize in the continuous, humidified airflow for 2-3 minutes until a stable baseline signal is observed.
-
Stimulation Protocol:
-
Insert the tip of a stimulus cartridge into a small hole in the main air delivery tube.
-
Deliver a short puff of air (e.g., 0.5 seconds) through the cartridge to introduce the odorant into the airstream.
-
Record the resulting voltage deflection for several seconds.
-
Allow sufficient time between puffs (e.g., 30-60 seconds) for the antenna to recover and the baseline to stabilize.
-
-
Experimental Sequence:
-
Begin and end each recording session with puffs of the negative control (solvent) and the positive control. This helps to monitor the viability of the antennal preparation over time.[3]
-
Present the different concentrations of this compound in a randomized order to avoid adaptation effects.
-
Replicate the entire procedure on multiple insects (typically n=8-10) for statistical validity.
-
Data Analysis
-
Measure Response Amplitude: For each stimulus, measure the peak amplitude of the negative voltage deflection (in millivolts, mV) from the baseline.
-
Normalize Data: The absolute response of an antenna can vary due to preparation quality and may decline over time. To correct for this, normalize the responses to this compound relative to the response elicited by the positive control.[2]
-
Normalization Formula: Normalized Response (%) = (Response to Test Compound / Response to Positive Control) x 100.
-
-
Statistical Analysis: Calculate the mean and standard error of the mean (SEM) for the normalized responses at each concentration. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if there are significant differences in the responses to different concentrations and compared to the negative control.
Data Presentation
The quantitative results of the EAG assay should be summarized in a clear and concise table to facilitate comparison.
Table 1: Hypothetical EAG Responses of Aedes aegypti to this compound
| Stimulus Compound | Concentration (µg on filter paper) | Mean EAG Response (mV ± SEM) | Normalized Response (%) |
| Negative Control (Paraffin Oil) | N/A | 0.08 ± 0.02 | 5.3 |
| This compound | 0.1 | 0.25 ± 0.05 | 16.7 |
| 1 | 0.58 ± 0.09 | 38.7 | |
| 10 | 1.12 ± 0.15 | 74.7 | |
| 100 | 1.45 ± 0.18 | 96.7 | |
| Positive Control (1-Octen-3-ol) | 10 | 1.50 ± 0.21 | 100.0 |
| Data are representative (n=10 insects). The normalized response is calculated relative to the positive control. |
Visualized Workflows and Pathways
Diagrams created using Graphviz help to visualize the experimental process and the underlying biological mechanism.
References
- 1. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 2. ockenfels-syntech.com [ockenfels-syntech.com]
- 3. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Undecyloxy)ethanol in Pest Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Undecyloxy)ethanol, also known as monochamol, is a significant semiochemical with demonstrated applications in the management of specific forest and agricultural pests. Primarily identified as a male-produced aggregation pheromone in several species of the genus Monochamus (Coleoptera: Cerambycidae), it plays a crucial role in the chemical ecology of these beetles, which are primary vectors of the devastating pine wood nematode (Bursaphelenchus xylophilus), the causative agent of pine wilt disease.[1][2][3][4] Recent research has also unveiled its direct nematicidal properties, presenting a dual-faceted potential for integrated pest management strategies.[5]
These application notes provide a comprehensive overview of the use of this compound as both an insect attractant for monitoring and mass trapping, and as a direct control agent against nematodes. Detailed experimental protocols are provided to facilitate further research and development.
Application as an Insect Pheromone
Mechanism of Action
In Monochamus species, this compound functions as an aggregation pheromone.[2][6] It is produced by male beetles and attracts both males and females, facilitating mating and aggregation on host trees.[2] The biosynthesis of this pheromone has been localized to the prothorax of the male beetle.[4] Studies have identified key short-chain dehydrogenase/reductase (SDR) genes involved in its production.[4] This biosynthetic pathway presents a potential target for novel pest control strategies, such as RNA interference (RNAi), to disrupt pheromone production and subsequent mating.[4]
Target Pests
This compound has been identified as a key pheromone component for several Monochamus species, including:
-
Monochamus sutor[2]
-
Monochamus galloprovincialis[2]
-
Monochamus carolinensis[2]
-
Monochamus titillator[2]
-
Monochamus saltuarius[4]
Data Presentation: Field Trapping Efficacy
The attractant efficacy of this compound is often significantly enhanced when used in combination with host plant volatiles (kairomones) and pheromones from associated bark beetles.
Table 1: Trapping Efficacy of this compound and Blends for Monochamus sutor in China
| Lure Composition | Mean No. of Females Captured (±SE) | Statistical Significance vs. Control |
| Unbaited Control | 0.5 ± 0.2 | - |
| This compound (P) | 2.2 ± 0.8 | Not specified |
| α-pinene + Ethanol (B145695) (H1+H2) | 1.0 ± 0.3 | Not specified |
| P + H1+H2 | 3.5 ± 1.1 | P = 0.012 |
| P + α-pinene (H1) | 1.8 ± 0.6 | Not specified |
| P + Ethanol (H2) | 2.5 ± 0.8 | Not specified |
| Data adapted from a field trial in China. Statistical significance indicates a significant difference in female captures compared to the unbaited control traps.[2] |
Table 2: Trapping Efficacy of this compound and Blends for Monochamus species in British Columbia, Canada
| Lure Composition | Mean No. of Beetles Captured per Trap (±SE) | ||
| M. clamator | M. obtusus | M. scutellatus | |
| Plant Volatiles (PV)¹ | 2.0 ± 0.7 | 0.2 ± 0.1 | 1.0 ± 0.4 |
| PV + this compound (P) | 13.9 ± 3.1 | 1.7 ± 0.5 | 7.9 ± 1.9 |
| PV + Bark Beetle Pheromones (BBP)² | 3.1 ± 1.0 | 0.3 ± 0.1 | 1.6 ± 0.6 |
| PV + P + BBP | 22.9 ± 4.5 | 1.8 ± 0.5 | 8.8 ± 2.0 |
| ¹Plant Volatiles (PV) = Ethanol + α-pinene.[7] | |||
| ²Bark Beetle Pheromones (BBP) = Ipsenol + Ipsdienol.[7] | |||
| Data adapted from a field bioassay in British Columbia. All three Monochamus species were significantly attracted to the combination of monochamol and host plant volatiles. Adding bark-beetle pheromones synergized the attraction of M. clamator.[7] |
Experimental Protocol: Field Trapping Bioassay
This protocol outlines a typical field experiment to evaluate the attractiveness of this compound-baited lures.
Objective: To assess the efficacy of this compound, alone and in combination with other semiochemicals, in attracting Monochamus species.
Materials:
-
12-unit multiple funnel traps.[2]
-
Collection cups (for live or kill trapping).
-
Killing agent (e.g., dichlorvos (B1670471) strips, if not live trapping).[7]
-
Lures:
-
String or wire for trap suspension.
-
GPS for marking trap locations.
-
Data collection sheets.
Procedure:
-
Site Selection: Choose a suitable habitat for the target Monochamus species, such as a pine forest, recently logged area, or a site with stressed or dying conifers.[2]
-
Experimental Design:
-
Establish multiple blocks (replicates), with blocks separated by at least 100 meters.[2]
-
Within each block, set up a transect of traps. Traps should be spaced at least 15-50 meters apart to minimize interference between lures.[2][6]
-
Assign treatments (lure combinations) randomly to the traps within each block. A typical experiment would include an unbaited control, this compound alone, and various combinations with host and bark beetle volatiles.[2][7]
-
-
Trap Deployment:
-
Suspend traps from tree branches or ropes at a height of approximately 2 meters above the ground.[8]
-
Attach the appropriate lure(s) to each trap according to the experimental design.
-
If kill trapping, place the killing agent in the collection cup. For live trapping, ensure the cup is designed to retain beetles without injury.
-
-
Data Collection:
-
Data Analysis:
-
Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA or non-parametric equivalents like the Friedman's Test, followed by a means-separation test) to determine significant differences in attraction between the lure treatments.[6]
-
Application as a Nematicide
Mechanism of Action
While this compound is known to act on the insect nervous system as a pheromone, its specific mode of action as a nematicide against Bursaphelenchus xylophilus is not yet fully understood.[5] It is hypothesized that the oxy group (-O-) in its structure may increase its ability to penetrate the nematode cuticle, enhancing its toxicity.[5] Further research is required to elucidate the precise molecular target.
Target Pest
-
Pine Wood Nematode (Bursaphelenchus xylophilus)[5]
Data Presentation: Nematicidal Efficacy
Studies have demonstrated the potent nematicidal activity of this compound and its homologues against the pine wood nematode.
Table 3: Nematicidal Activity of this compound and Homologues against B. xylophilus
| Compound | Concentration (mg/L) | Mortality (%) |
| 2-(Heptyloxy)-1-ethanol (C7) | 1000 | 100 |
| 100 | < 40 | |
| 2-(Octyloxy)-1-ethanol (C8) | 1000 | 100 |
| 100 | < 40 | |
| 2-(Nonyloxy)-1-ethanol (C9) | 1000 | 100 |
| 100 | 100 | |
| 2-(Decyloxy)-1-ethanol (C10) | 1000 | 100 |
| 100 | 100 | |
| 2-(Undecyloxy)-1-ethanol (C11) | 1000 | 100 |
| 100 | 100 | |
| 2-(Dodecyloxy)-1-ethanol (C12) | 1000 | 100 |
| 100 | 100 | |
| 2-(Tridecyloxy)-1-ethanol (C13) | 1000 | 100 |
| 100 | < 40 | |
| Data adapted from a study on the nematicidal activity of 2-(1-alkyloxy)-1-ethanol homologues.[5] |
Table 4: Lethal Concentration (LC) Values of this compound against B. xylophilus
| Compound | LC₅₀ (mg/L) | LC₉₀ (mg/L) |
| 2-(Undecyloxy)-1-ethanol (C11) | 1.53 | 13.30 |
| 2-(Nonyloxy)-1-ethanol (C9) | 20.45 | 53.63 |
| 2-(Decyloxy)-1-ethanol (C10) | 13.74 | 38.18 |
| 2-(Dodecyloxy)-1-ethanol (C12) | 17.11 | 46.68 |
| Abamectin (B1664291) (Commercial Nematicide) | 5.42 | 12.53 |
| The nematicidal activity of this compound (C11OEtOH) was found to be comparable to the commercial nematicide abamectin in terms of LC₉₀ values.[5] |
Experimental Protocol: In Vitro Nematicidal Bioassay
This protocol describes a method for assessing the direct toxicity of this compound to nematodes.
Objective: To determine the mortality rate and calculate the LC₅₀ and LC₉₀ of this compound against Bursaphelenchus xylophilus.
Materials:
-
Bursaphelenchus xylophilus culture.
-
This compound (≥98.0% purity).
-
Solvent (e.g., ethanol or DMSO).
-
Distilled water.
-
24-well microplates.
-
Micropipettes.
-
Stereo microscope.
Procedure:
-
Nematode Preparation:
-
Culture B. xylophilus on a suitable medium (e.g., on Botrytis cinerea grown on a potato dextrose agar (B569324) plate).
-
Harvest nematodes using the Baermann funnel method to obtain a clean, aqueous suspension.
-
Adjust the concentration of the nematode suspension with distilled water to approximately 100-200 nematodes per 10 µL.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of dilutions from the stock solution to achieve the desired final test concentrations (e.g., ranging from 1 mg/L to 1000 mg/L). A solvent control (solvent only) and a negative control (distilled water) should also be prepared.
-
-
Bioassay Setup:
-
Into each well of a 24-well microplate, add a specific volume of the appropriate test solution (e.g., 990 µL).
-
Add a small volume of the nematode suspension (e.g., 10 µL containing ~100-200 individuals) to each well.
-
Each concentration and control should be replicated at least three times.
-
-
Incubation and Assessment:
-
Incubate the microplates at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24 or 48 hours).
-
After incubation, observe the nematodes in each well under a stereo microscope.
-
Nematodes are considered dead if they are immobile and do not respond when prodded with a fine needle.
-
Count the number of dead and live nematodes in each well to calculate the mortality rate.
-
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula if necessary.
-
Use probit analysis to calculate the LC₅₀ and LC₉₀ values and their 95% confidence limits.
-
Visualizations
Caption: Workflow for a field trapping bioassay.
Caption: Pheromone biosynthesis and disruption target.
References
- 1. 2-undecyloxy-ethanol | Monofolium Pheromone | TargetMol [targetmol.com]
- 2. life.illinois.edu [life.illinois.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biosynthetic pathway and mating-regulated synthesis of 2-(undecyloxy)-ethanol in Monochamus saltuarius: Implications for pheromone-mediated communication and pest management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Undecyloxy-1-ethanol in combination with other semiochemicals attracts three Monochamus species (Coleoptera: Cerambycidae) in British Columbia, Canada | The Canadian Entomologist | Cambridge Core [cambridge.org]
- 8. life.illinois.edu [life.illinois.edu]
Application Notes and Protocols for 2-(Undecyloxy)ethanol in Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Undecyloxy)ethanol as a non-ionic surfactant in emulsion polymerization. This document includes its physicochemical properties, protocols for its application, and expected outcomes, with a focus on its utility in the synthesis of polymeric nanoparticles for various applications, including drug delivery.
Introduction
Emulsion polymerization is a versatile process used to produce polymer dispersions, or latexes, which are essential in a wide range of products, including coatings, adhesives, and advanced drug delivery systems.[1] The choice of surfactant is critical in controlling the polymerization process and determining the final properties of the latex.[2] this compound (CAS: 38471-47-5) is a non-ionic surfactant that offers unique advantages in emulsion polymerization.[3] Its structure, consisting of a hydrophobic undecyl chain and a hydrophilic ethanol (B145695) headgroup, allows it to effectively reduce interfacial tension and stabilize polymer particles.[4][5]
Non-ionic surfactants like this compound provide steric stabilization to polymer particles by forming a protective layer of long polyethylene (B3416737) glycol chains, which prevents particle agglomeration.[1] This steric stabilization is particularly advantageous as it is less sensitive to the presence of electrolytes and freeze-thaw cycles compared to the electrostatic stabilization provided by anionic surfactants.[1] In many formulations, this compound is used in conjunction with an anionic surfactant to achieve a synergistic effect, where the anionic surfactant controls particle size and polymerization rate, and the non-ionic surfactant enhances mechanical and electrolytic stability.[6][7]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its effective application in emulsion polymerization.
| Property | Value |
| CAS Number | 38471-47-5[4] |
| Molecular Formula | C13H28O2[4][5] |
| Molecular Weight | 216.36 g/mol [5] |
| Appearance | Liquid[8] |
| Topological Polar Surface Area | 29.5 Ų[4] |
| Hydrogen Bond Donor Count | 1[4] |
| Hydrogen Bond Acceptor Count | 2[4] |
| Rotatable Bond Count | 12[4] |
| Critical Micelle Concentration (CMC) | Not available in public literature. Expected to be in the low millimolar (mM) range.[9] |
Applications in Emulsion Polymerization
This compound is a versatile surfactant that can be employed in various emulsion polymerization systems, including those for acrylic, vinyl-acrylic, and styrene-acrylic polymers.[10] Its primary role is to act as an emulsifier and stabilizer.
Key Functions:
-
Monomer Emulsification: It reduces the interfacial tension between the monomer and the aqueous phase, leading to the formation of small monomer droplets.[1]
-
Micelle Formation: Above its critical micelle concentration (CMC), it forms micelles that serve as the primary sites for the initiation of polymerization.[1]
-
Particle Stabilization: It adsorbs onto the surface of the newly formed polymer particles, providing a steric barrier that prevents coagulation and ensures the stability of the final latex.[1]
The use of this compound can be particularly beneficial in applications where enhanced stability in the presence of salts or during freeze-thaw cycles is required.[10]
Experimental Protocols
The following protocols provide a general framework for the use of this compound in a laboratory setting.
Protocol 1: Determination of Critical Micelle Concentration (CMC)
Materials and Equipment:
-
This compound
-
Deionized water
-
Tensiometer (with a Du Noüy ring or Wilhelmy plate)
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in deionized water (e.g., 10 mM).
-
Prepare a series of dilutions from the stock solution with varying concentrations below and above the expected CMC.
-
Measure the surface tension of each solution using the tensiometer, ensuring the probe is cleaned and dried between measurements.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the point at which the surface tension of the solution becomes relatively constant with increasing surfactant concentration. This is determined from the intersection of the two linear regions of the plot.[9][11]
Protocol 2: Semi-Continuous Emulsion Polymerization
This protocol describes a typical semi-continuous emulsion polymerization process.
Materials and Equipment:
-
Monomer (e.g., methyl methacrylate, butyl acrylate)
-
Deionized water
-
This compound
-
Anionic co-surfactant (e.g., sodium dodecyl sulfate) (optional)
-
Initiator (e.g., potassium persulfate)
-
Reactor with a stirrer, condenser, nitrogen inlet, and feeding pumps
-
Heating mantle and temperature controller
Procedure:
-
Initial Reactor Charge: Add a portion of the deionized water and a small amount of this compound (and anionic surfactant if used) to the reactor. Heat the reactor to the desired polymerization temperature (e.g., 80°C) under a nitrogen atmosphere with stirring.
-
Pre-emulsion Preparation: In a separate vessel, prepare a stable pre-emulsion by mixing the monomers, the remaining water, this compound, and any co-surfactant.
-
Initiation: Once the reactor reaches the target temperature, add a portion of the initiator solution to the reactor.
-
Feeding: After a few minutes, start the continuous feeding of the pre-emulsion and the remaining initiator solution into the reactor over a period of 2-4 hours.
-
Polymerization: Maintain the reaction temperature and stirring for an additional 1-2 hours after the feeding is complete to ensure high monomer conversion.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting latex can then be characterized for properties such as particle size, solid content, and stability.
Protocol 3: Particle Size Analysis
Dynamic Light Scattering (DLS) is a common technique for measuring the particle size of the synthesized latex.
Materials and Equipment:
-
Polymer latex sample
-
Deionized water
-
DLS instrument
Procedure:
-
Dilute a small amount of the latex with deionized water to a suitable concentration for DLS analysis.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Perform the measurement according to the instrument's instructions to obtain the particle size distribution and average particle size.
Data Presentation
The following tables provide a summary of a typical formulation and the expected influence of this compound concentration.
Table 2: Typical Formulation for Emulsion Polymerization
| Component | Concentration Range (wt%) |
| Monomer(s) | 30 - 50 |
| Deionized Water | 50 - 70 |
| This compound | 0.5 - 3.0 |
| Anionic Co-surfactant | 0.1 - 1.0 |
| Initiator | 0.1 - 0.5 |
Table 3: Expected Influence of this compound Concentration on Latex Properties
| Parameter | Effect of Increasing this compound Concentration |
| Particle Size | May lead to an increase in particle size when used alone.[1] |
| Latex Stability | Increases mechanical and electrolytic stability.[1] |
| Coagulum Formation | Can help to reduce coagulum formation.[7] |
| Freeze-Thaw Stability | Improves resistance to freeze-thaw cycles.[10] |
Visualizations
The following diagrams illustrate key concepts in emulsion polymerization using this compound.
Caption: Workflow for a semi-continuous emulsion polymerization process.
Caption: Micelle formation and steric stabilization by this compound.
Caption: Logic for selecting a surfactant system based on desired properties.
References
- 1. products.pcc.eu [products.pcc.eu]
- 2. pcimag.com [pcimag.com]
- 3. nbinno.com [nbinno.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2-Undecyloxy-1-ethanol | C13H28O2 | CID 61930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The role of surfactants in the emulsion polymerization process – Indovinya | Leader in the production of surfactants and specialty chemicals [indovinya.indoramaventures.com]
- 7. pcimag.com [pcimag.com]
- 8. 2-undecyloxy-ethanol | Monofolium Pheromone | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 11. kruss-scientific.com [kruss-scientific.com]
Application Notes and Protocols for Testing 2-(Undecyloxy)ethanol Attractancy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for assessing the attractancy of 2-(Undecyloxy)ethanol, a significant semiochemical in insect communication. This document includes detailed experimental protocols for key bioassays, guidelines for data presentation, and visual representations of essential pathways and workflows to facilitate the design and execution of robust attractancy studies.
Introduction to this compound
This compound, also known as monochamol, is a male-produced aggregation-sex pheromone identified in several species of the genus Monochamus (Coleoptera: Cerambycidae).[1][2][3] These beetles are notable as vectors of the pine wood nematode (Bursaphelenchus xylophilus), the causative agent of pine wilt disease, which poses a significant threat to pine forests worldwide.[4] Understanding the attractancy of this compound is crucial for developing effective monitoring and management strategies for these pests. Field studies have consistently demonstrated that the attractancy of this compound is often synergized by host plant volatiles, such as ethanol (B145695) and α-pinene.[1][3][5][6]
Olfactory Signaling Pathway
The detection of this compound by an insect antenna initiates a cascade of events within the olfactory sensory neurons (OSNs). The following diagram illustrates the generalized insect olfactory signal transduction pathway. An odorant molecule, such as this compound, enters the sensillum lymph through pores in the cuticle. Odorant Binding Proteins (OBPs) bind to the hydrophobic odorant and transport it to the Odorant Receptors (ORs) located on the dendritic membrane of the OSNs. The binding of the odorant to a specific OR, which is part of a heteromeric complex with the highly conserved co-receptor (Orco), triggers the opening of an ion channel. This leads to a depolarization of the neuron's membrane, generating an electrical signal that is transmitted to the antennal lobe of the insect's brain.[1][7][8][9]
Experimental Protocols
Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the summed electrical potential from the olfactory sensory neurons on an insect's antenna in response to an odorant stimulus. It is a valuable tool for screening the olfactory activity of volatile compounds.[7][10][11][12]
Objective: To determine if the antennae of a target insect species are responsive to this compound.
Materials:
-
High-impedance DC amplifier
-
Data acquisition system (computer with appropriate software)
-
Faraday cage
-
Micromanipulators
-
Dissecting microscope
-
Glass capillary tubes for electrodes
-
Micropipette puller
-
Ag/AgCl wires
-
Insect saline solution
-
Conductive gel
-
Purified, humidified air stream
-
Air stimulus controller
-
Pasteur pipettes and filter paper strips
-
This compound
-
Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)
-
Target insects (Monochamus spp.)
Protocol:
-
Preparation of Stimulus:
-
Prepare serial dilutions of this compound in the chosen solvent (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL).
-
Apply a known volume (e.g., 10 µL) of each dilution onto a small strip of filter paper.
-
Insert the filter paper into a clean Pasteur pipette. The pipette will serve as the stimulus cartridge.
-
Prepare a control cartridge with the solvent only.
-
-
Antenna Preparation:
-
Immobilize the insect.
-
Using fine scissors under a dissecting microscope, carefully excise an antenna at its base.
-
Mount the excised antenna on a holder with conductive gel.
-
-
Electrode Placement:
-
Pull two glass microelectrodes using a micropipette puller and fill them with insect saline solution.
-
Insert Ag/AgCl wires into the back of the microelectrodes.
-
Using micromanipulators, bring the reference electrode into contact with the base of the antenna.
-
Position the recording electrode to make contact with the distal end of the antenna. A small portion of the tip may be cut to ensure good electrical contact.
-
-
Recording:
-
Place the antenna preparation inside the Faraday cage to minimize electrical noise.
-
Direct a continuous stream of humidified, purified air over the antenna.
-
To deliver a stimulus, insert the tip of the Pasteur pipette cartridge into the humidified air stream.
-
Use an air stimulus controller to deliver a precise puff of air (e.g., 0.5 seconds) through the cartridge, carrying the odorant to the antenna.
-
Record the resulting voltage deflection (the EAG response).
-
Deliver stimuli from the lowest to the highest concentration.
-
Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to recover.
-
Present the solvent control periodically to ensure the antenna is not responding to the solvent alone.
-
-
Data Analysis:
-
Measure the amplitude of the EAG response (in millivolts) for each stimulus.
-
Subtract the average response to the solvent control from the responses to this compound.
-
A dose-response curve can be generated by plotting the EAG response against the logarithm of the stimulus concentration.
-
Y-Tube Olfactometer Bioassay
A Y-tube olfactometer is a behavioral assay used to assess the preference of an insect for one of two odor sources in a controlled laboratory setting.
Objective: To determine the behavioral response (attraction or repulsion) of Monochamus spp. to this compound.
Materials:
-
Glass Y-tube olfactometer
-
Air pump or compressed air source
-
Flow meters
-
Charcoal filter and humidifier for incoming air
-
Odor source chambers (e.g., glass jars)
-
This compound
-
Solvent (e.g., paraffin oil)
-
Host plant material (e.g., pine twigs, optional)
-
Target insects (Monochamus spp.), starved for a short period (e.g., 12-24 hours)
Protocol:
-
Setup:
-
Clean the Y-tube olfactometer thoroughly with a solvent (e.g., acetone) and bake in an oven to remove any residual odors.
-
Connect the air source to the two arms of the Y-tube through the odor source chambers. Ensure the airflow is filtered and humidified.
-
Adjust the flow rate to be equal in both arms (e.g., 200 mL/min).
-
-
Odor Source Preparation:
-
In one odor chamber, place a filter paper treated with a solution of this compound. To test for synergy, host plant volatiles or material can be added.
-
In the other chamber, place a filter paper treated with the solvent only (control).
-
-
Bioassay:
-
Introduce a single insect at the base of the Y-tube.
-
Allow the insect a set amount of time (e.g., 10 minutes) to make a choice.[13]
-
A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a minimum period (e.g., 30 seconds).
-
Insects that do not make a choice within the allotted time are recorded as "no choice."
-
After each trial, clean the olfactometer and rotate the position of the treatment and control arms to avoid positional bias.
-
Test a sufficient number of insects to allow for statistical analysis (e.g., 30-50 individuals).
-
-
Data Analysis:
-
Calculate the percentage of insects choosing the treatment arm versus the control arm.
-
Use a Chi-square test or a binomial test to determine if the observed distribution of choices is significantly different from a random (50:50) distribution.
-
Field Trapping Experiment
Field trapping is the definitive method for confirming the attractancy of a compound under natural conditions.
Objective: To evaluate the effectiveness of this compound as a lure for trapping Monochamus spp. in their natural habitat.
Materials:
-
Multiple-funnel traps or cross-vane panel traps
-
Lures containing this compound
-
Lures containing host plant volatiles (e.g., ethanol, α-pinene)
-
Control lures (blanks)
-
Trap collection cups, with or without a killing agent (e.g., a vapor strip or propylene (B89431) glycol)
-
GPS device for marking trap locations
Protocol:
-
Experimental Design:
-
Select a suitable field site (e.g., a pine forest with a known population of Monochamus spp.).
-
Design the experiment with multiple replicates of each treatment. A randomized complete block design is often used.
-
Treatments may include:
-
Unbaited control trap
-
Trap with this compound alone
-
Trap with host volatiles alone
-
Trap with this compound + host volatiles
-
-
Set up transects of traps, with a significant distance (e.g., 30 meters) between traps within a transect and between transects to minimize interference.[2]
-
-
Trap Deployment:
-
Hang the traps at a consistent height.
-
Attach the appropriate lures to each trap according to the experimental design.
-
Record the GPS coordinates of each trap.
-
-
Data Collection:
-
Check the traps at regular intervals (e.g., weekly) for a predetermined period during the flight season of the target species.
-
Collect the captured insects from each trap.
-
Identify and count the number of male and female Monochamus spp. in each trap.
-
-
Data Analysis:
-
Calculate the mean number of beetles captured per trap for each treatment.
-
Use statistical methods such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to determine if there are significant differences in trap captures between the different lure treatments.
-
Data Presentation
Quantitative data from attractancy studies should be summarized in a clear and structured format to allow for easy comparison between treatments.
Table 1: Example of EAG Response Data to this compound in Monochamus spp.
| Stimulus (Dose on filter paper) | Mean EAG Response (mV) ± SE |
| Solvent Control (Hexane) | 0.1 ± 0.02 |
| 1 ng this compound | 0.5 ± 0.05 |
| 10 ng this compound | 1.2 ± 0.11 |
| 100 ng this compound | 2.5 ± 0.23 |
| 1 µg this compound | 3.8 ± 0.31 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Summary of Field Trapping Data for Monochamus spp.
| Lure Treatment | Mean No. of M. clamator per Trap ± SE | Mean No. of M. obtusus per Trap ± SE | Mean No. of M. scutellatus per Trap ± SE |
| Plant Volatiles Only¹ | 1.8 ± 0.6 a | 0.2 ± 0.1 a | 0.8 ± 0.4 a |
| Monochamol + Plant Volatiles¹ | 20.1 ± 4.5 b | 2.1 ± 0.8 b | 8.2 ± 2.1 b |
| Monochamol + Plant Volatiles + Bark Beetle Pheromones² | 60.3 ± 15.2 c | 2.5 ± 1.0 b | 10.1 ± 3.0 b |
¹Plant volatiles consisted of ethanol and α-pinene. ²Bark beetle pheromones consisted of ipsenol (B191551) and ipsdienol. Means within a column followed by the same letter are not significantly different (P > 0.05). Data adapted from a study on Monochamus species.[3]
Table 3: Example of Y-Tube Olfactometer Choice Test Results for Monochamus spp.
| Odor Source 1 | Odor Source 2 | N | % Choice Source 1 | % Choice Source 2 | % No Choice | P-value |
| This compound | Solvent Control | 50 | 78 | 16 | 6 | < 0.001 |
| This compound + Pine Twig | Pine Twig Only | 50 | 84 | 10 | 6 | < 0.001 |
Note: Data are hypothetical and for illustrative purposes. P-value from Chi-square test.
References
- 1. researchgate.net [researchgate.net]
- 2. life.illinois.edu [life.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of olfactory detection in insects: beyond receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semiochemical.com [semiochemical.com]
- 6. life.illinois.edu [life.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. enlivenarchive.org [enlivenarchive.org]
- 9. slunik.slu.se [slunik.slu.se]
- 10. Electroantennography - Wikipedia [en.wikipedia.org]
- 11. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 12. ockenfels-syntech.com [ockenfels-syntech.com]
- 13. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Investigating the Synergistic Effects of 2-(Undecyloxy)ethanol and alpha-Pinene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on a hypothetical synergistic interaction between 2-(Undecyloxy)ethanol and alpha-pinene (B124742) for illustrative purposes. Currently, there is no direct scientific literature documenting the synergistic effects of this specific combination. The methodologies provided are established techniques for assessing synergy between bioactive compounds.
Introduction
This document outlines the theoretical framework and experimental protocols for investigating the potential synergistic effects of this compound and alpha-pinene. This compound is recognized as an insect pheromone[1][2], while alpha-pinene, a bicyclic monoterpene found in the essential oils of many plants, has demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects[3][4][5]. The exploration of synergistic interactions between such compounds is a promising avenue for the development of novel therapeutics with enhanced efficacy and potentially reduced side effects.
This document will focus on a hypothetical synergistic antimicrobial effect against a bacterial strain and a synergistic anticancer effect against a cancer cell line.
Hypothetical Signaling Pathways of Synergistic Action
The potential for synergy between this compound and alpha-pinene could arise from their combined impact on distinct yet complementary cellular pathways.
Antimicrobial Synergy: A plausible mechanism for synergistic antimicrobial activity could involve a dual attack on the bacterial cell. Alpha-pinene is known to have toxic effects on microbial membranes[4]. This compound, with its surfactant-like structure, could potentially disrupt the bacterial cell wall, thereby increasing the permeability and facilitating the entry of alpha-pinene to its intracellular targets. Furthermore, alpha-pinene has been shown to inhibit efflux pumps in some bacteria, which could prevent the expulsion of both compounds from the cell, leading to higher intracellular concentrations and enhanced antimicrobial activity[6].
Anticancer Synergy: In a cancer cell context, alpha-pinene has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase-3[4]. This compound, while its mechanism is unknown, could potentially sensitize cancer cells to the pro-apoptotic effects of alpha-pinene by altering membrane fluidity or interacting with specific membrane receptors. A synergistic effect has been observed when combining alpha-pinene with the chemotherapeutic agent paclitaxel[5][7]. A similar potentiation could be hypothesized with this compound.
Experimental Protocols
Checkerboard Assay for Antimicrobial Synergy
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents[8][9][10].
Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of this compound and alpha-pinene against a target bacterial strain.
Materials:
-
This compound stock solution
-
alpha-Pinene stock solution
-
Target bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and alpha-pinene in a suitable solvent (e.g., DMSO).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
-
Plate Setup:
-
In a 96-well plate, serially dilute this compound horizontally and alpha-pinene vertically.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
Include wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Also include a growth control (no compounds) and a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each compound:
-
FIC_A = MIC of compound A in combination / MIC of compound A alone
-
FIC_B = MIC of compound B in combination / MIC of compound B alone
-
-
Calculate the FIC Index (FICI): FICI = FIC_A + FIC_B
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additivity/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Isobologram Analysis for Anticancer Synergy
Isobologram analysis is a graphical method used to evaluate drug interactions[11][12][13][14][15]. It provides a visual representation of synergy, additivity, or antagonism.
Objective: To construct an isobologram to visualize the synergistic cytotoxic effects of this compound and alpha-pinene on a cancer cell line.
Materials:
-
This compound stock solution
-
alpha-Pinene stock solution
-
Target cancer cell line (e.g., A549 lung cancer cells)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT or similar cell viability assay kit
-
Plate reader
Protocol:
-
Cell Culture and Seeding:
-
Culture the cancer cells under standard conditions.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a range of concentrations of this compound and alpha-pinene, both individually and in combination at fixed ratios (e.g., 1:1, 1:2, 2:1 based on their IC50 values).
-
Include untreated control wells.
-
-
Cell Viability Assay:
-
After a predetermined incubation period (e.g., 48 hours), assess cell viability using an MTT assay.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis and Isobologram Construction:
-
Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each compound individually.
-
On a graph, plot the IC50 of this compound on the x-axis and the IC50 of alpha-pinene on the y-axis.
-
Draw a straight line connecting these two points. This is the "line of additivity."
-
Plot the concentrations of the two compounds in combination that also produce 50% inhibition.
-
Interpret the isobologram:
-
Points falling below the line of additivity indicate synergy.
-
Points falling on the line indicate an additive effect.
-
Points falling above the line indicate antagonism.
-
-
Data Presentation
The following tables present hypothetical data from the experiments described above to illustrate how to summarize the quantitative results.
Table 1: Hypothetical Checkerboard Assay Results for Antimicrobial Synergy
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI | Interpretation |
| This compound | 128 | 32 | 0.25 | 0.5 | Synergy |
| alpha-Pinene | 256 | 64 | 0.25 |
Table 2: Hypothetical IC50 Values for Anticancer Synergy
| Treatment | IC50 (µM) |
| This compound Alone | 50 |
| alpha-Pinene Alone | 100 |
| Combination (1:2 ratio) | This compound: 15alpha-Pinene: 30 |
Conclusion
The protocols and frameworks provided in this document offer a comprehensive guide for researchers interested in exploring the potential synergistic effects of this compound and alpha-pinene. While the specific synergistic interactions described are hypothetical, the methodologies are robust and widely accepted for the evaluation of drug combinations. The successful demonstration of synergy between these two compounds could pave the way for novel therapeutic strategies in various fields, including infectious diseases and oncology. Further research into the precise mechanisms of action of this compound is warranted to better inform the design of such combination studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-undecyloxy-ethanol | Monofolium Pheromone | TargetMol [targetmol.com]
- 3. α-Pinene - Wikipedia [en.wikipedia.org]
- 4. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic antitumor effect of α-pinene and β-pinene with paclitaxel against non-small-cell lung carcinoma (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Efflux Pumps by Monoterpene (α-pinene) and Impact on Staphylococcus aureus Resistance to Tetracycline and Erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection [mdpi.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 13. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jpccr.eu [jpccr.eu]
- 15. Synergistic Effects of Plant Derivatives and Conventional Chemotherapeutic Agents: An Update on the Cancer Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Controlled-Release Methods for 2-(Undecyloxy)ethanol Lures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the controlled release of 2-(Undecyloxy)ethanol, a semiochemical lure primarily used for attracting coleopteran pests such as the Japanese pine sawyer (Monochamus alternatus) and other longhorn beetles. The information compiled herein is intended to guide researchers in the formulation, fabrication, and evaluation of various controlled-release dispensers to achieve desired release profiles for effective pest monitoring and management strategies.
Introduction to Controlled Release of this compound
This compound is a male-produced aggregation pheromone that plays a crucial role in the chemical communication of several Monochamus species, which are significant vectors of pine wilt disease.[1] The effective use of this semiochemical in insect traps relies on its controlled and sustained release over a prolonged period, mimicking the natural emission rates of the insect and ensuring the longevity of the lure in the field.
Controlled-release technologies are essential for optimizing the performance of this compound lures by:
-
Maintaining an effective concentration: A steady release ensures that the pheromone concentration in the air remains within the optimal range for attracting the target pest.
-
Extending lure lifespan: Slowing down the release of the volatile compound prolongs the efficacy of the trap, reducing the need for frequent replacement and associated labor costs.
-
Protecting the active ingredient: The dispenser matrix can protect the semiochemical from degradation by environmental factors such as UV light, heat, and oxidation.
This document outlines three common passive controlled-release methods that can be adapted for this compound: polyethylene (B3416737) bag dispensers, polymeric matrix dispensers, and wax-based emulsion dispensers (SPLAT®).
Data Presentation: Release Rates of this compound from Various Dispensers
The following table summarizes available quantitative data on the release rates of this compound from different types of passive dispensers. It is important to note that release rates are significantly influenced by environmental conditions, particularly temperature.
| Dispenser Type | Active Ingredient | Loading Dose | Release Rate (mg/day) | Test Conditions | Source |
| Commercial Bubble Cap | Monochamol (this compound) | Not Specified | 3 - 5 | 25°C | Synergy Semiochemicals |
| Polyethylene Bag (150 µm) | This compound | 1.0 mL | Estimated 10 - 20 | 25°C, 0.1-0.15 m/s airflow | Adapted from[2] |
| Polyethylene Bag (50 µm) | This compound | 1.0 mL | Estimated 30 - 60 | 25°C, 0.1-0.15 m/s airflow | Adapted from[2] |
| SPLAT® Formulation | This compound | Varies | Varies (tunable) | Field Conditions | [3][4][5] |
Note: Estimated release rates for polyethylene bags are extrapolated from studies on other volatile compounds and are provided for comparative purposes. Actual rates for this compound may vary and should be determined experimentally.
Experimental Protocols
This section provides detailed methodologies for the fabrication and evaluation of three types of controlled-release dispensers for this compound.
Protocol for Polyethylene Bag Dispensers
Polyethylene bags are a simple and cost-effective method for creating passive, membrane-based dispensers. The release rate is controlled by the thickness of the polyethylene film and the surface area of the bag.
Materials:
-
This compound (purity ≥95%)
-
Polyethylene layflat tubing (50 µm and 150 µm thickness)
-
Absorbent material (e.g., cotton roll, acrylic felt)
-
Heat sealer
-
Scissors or cutting tool
-
Micropipette or syringe
-
Fume hood
Procedure:
-
Cut a 75 mm length of the polyethylene layflat tubing.
-
Using a heat sealer, create a seal at one end of the tubing to form a bag.
-
Cut a piece of absorbent material (e.g., 40 mm x 25 mm for a 1.0 mL dose) and place it inside the polyethylene bag.[2]
-
In a fume hood, carefully pipette the desired amount of this compound onto the absorbent material inside the bag.
-
Seal the open end of the bag with the heat sealer.
-
The dispenser is now ready for field deployment or release rate analysis.
Protocol for Polymeric Matrix Dispensers
Polymeric matrix dispensers involve the incorporation of the semiochemical into a solid or semi-solid polymer matrix. The release is controlled by the diffusion of the compound through the polymer.
Materials:
-
This compound (purity ≥95%)
-
Polymer (e.g., Polyvinyl Chloride - PVC, or a blend of elastomers)
-
Plasticizer (e.g., Dioctyl phthalate (B1215562) - DOP)
-
Solvent (e.g., Dichloromethane or Tetrahydrofuran - THF)
-
Glass vials or molds
-
Magnetic stirrer and stir bar
-
Fume hood
-
Drying oven or vacuum desiccator
Procedure:
-
In a fume hood, prepare a polymer solution by dissolving the polymer and plasticizer in the solvent. A typical starting ratio could be 1:1 polymer to plasticizer.
-
Once the polymer is fully dissolved, add the this compound to the solution and mix thoroughly using a magnetic stirrer. The loading of the active ingredient can be varied (e.g., 5-20% by weight).
-
Pour the mixture into glass vials or molds of a desired shape and size.
-
Allow the solvent to evaporate slowly in the fume hood at room temperature for 24-48 hours.
-
To remove any residual solvent, place the dispensers in a drying oven at a low temperature (e.g., 40°C) or in a vacuum desiccator until a constant weight is achieved.
-
The resulting polymeric matrix dispensers are ready for use.
Protocol for Wax-Based Emulsion Dispensers (SPLAT® - Specialized Pheromone and Lure Application Technology)
SPLAT® is a proprietary technology, but a simplified lab-scale formulation can be prepared to mimic its properties. It consists of a wax-based emulsion that can be applied to surfaces and slowly releases the active ingredient as it dries and weathers.[3][4][5]
Materials:
-
This compound (purity ≥95%)
-
Beeswax or other suitable wax
-
Emulsifier (e.g., lecithin)
-
Water
-
Blender or homogenizer
-
Heating mantle or water bath
Procedure:
-
Melt the wax in a beaker using a heating mantle or water bath.
-
In a separate beaker, heat the water to a similar temperature.
-
Add the emulsifier to the molten wax and mix thoroughly.
-
Slowly add the hot water to the wax-emulsifier mixture while continuously mixing with a blender or homogenizer to form a stable emulsion.
-
Allow the emulsion to cool to near room temperature while stirring.
-
Incorporate the this compound into the cooled emulsion and mix until homogeneous.
-
The resulting paste-like formulation can be loaded into syringes for application.
Protocol for Evaluating Release Rates
The release rate of this compound from the prepared dispensers can be determined gravimetrically.
Materials and Equipment:
-
Prepared controlled-release dispensers
-
Analytical balance (readable to 0.0001 g)
-
Controlled environment chamber or incubator with controlled temperature and airflow
-
Forceps
Procedure:
-
Individually weigh each dispenser on an analytical balance and record the initial weight (W₀).
-
Place the dispensers in a controlled environment chamber set to a specific temperature (e.g., 25°C) and airflow.
-
At regular intervals (e.g., every 24 hours), remove the dispensers from the chamber using forceps and weigh them again, recording the weight (Wₜ).
-
The amount of this compound released over a time interval (Δt) is calculated as the difference in weight (Wₜ₋₁ - Wₜ).
-
The release rate (mg/day) is calculated by dividing the weight loss by the time interval in days.
-
Continue the measurements until the dispenser is exhausted or for the desired duration of the study.
-
The experiment should be replicated with multiple dispensers for each formulation to ensure the reliability of the results.
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships described in this document.
References
Application Notes and Protocols for the Use of 2-(Undecyloxy)ethanol in Insect Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Undecyloxy)ethanol, also known as monochamol, is a male-produced aggregation-sex pheromone identified in several species of the genus Monochamus (Coleoptera: Cerambycidae).[1][2] These beetles, commonly known as pine sawyers, are significant forest pests primarily because they are vectors of the pine wood nematode (Bursaphelenchus xylophilus), the causative agent of pine wilt disease.[3] Effective monitoring of Monochamus populations is crucial for managing the spread of this devastating disease. This document provides detailed application notes and protocols for the use of this compound in insect monitoring programs, summarizing quantitative data and outlining experimental methodologies.
Data Presentation: Dosage and Concentration of this compound and Synergists
The efficacy of this compound as an attractant is significantly enhanced when used in combination with host plant volatiles, such as ethanol (B145695) and α-pinene.[4][5] The following tables summarize the tested dosages, release rates, and concentrations of this compound and its synergists from various field studies.
Table 1: Release Rates of this compound and Synergists in Field Trapping Experiments
| Target Species | This compound Release Rate (mg/day) | Ethanol Release Rate (mg/day) | α-pinene Release Rate (mg/day) | Other Synergists | Study Location |
| Monochamus sutor | ~2 | - | ~500 (from two dispensers) | Ipsenol, Ipsdienol, 2-methyl-3-buten-2-ol, (S)-cis-verbenol | Spain |
| Monochamus saltuarius | 5.7 - 28.5 (Optimal: 22.8) | 15.9 - 79.5 (Optimal: 15.9) | 18.1 - 90.5 (Optimal: 18.1) | Ipsenol (Optimal: 23.6 mg/day) | South Korea |
| Monochamus alternatus | Not specified | Not specified | Not specified | Combination of ethanol and α-pinene shown to be effective. | China |
| Monochamus clamator, M. obtusus, M. scutellatus | Not specified | Not specified | Not specified | Combination with host plant volatiles (ethanol and α-pinene) was effective. | British Columbia, Canada |
Table 2: Total Dosage of this compound per Trap in Field Bioassays
| Target Species | This compound Dosage (mg per trap) | Co-attractants | Trap Type | Study Location |
| Monochamus alternatus | 175, 350, 700 (700 mg most effective) | α-pinene (3.78 g) and ethanol (1.26 g) | Cross-vane panel traps | Pohang, Korea[6] |
Experimental Protocols
Protocol 1: Preparation of Pheromone Lures and Dispensers
This protocol describes the general steps for preparing lures for field deployment. Commercial lures are often available, but custom lures can be prepared for research purposes.
Materials:
-
This compound (purity >95%)
-
Ethanol (95-100%)
-
(-)-α-pinene (purity >95%)
-
Polyethylene (B3416737) sachet dispensers or vials with controlled-release septa
-
Pipettes or syringes
-
Fume hood
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Safety Precautions: Work in a well-ventilated fume hood and wear appropriate PPE.
-
Calculating Component Amounts: Based on the desired release rate and the dispenser's characteristics, calculate the total amount of each chemical to be loaded. For example, for a 60-day deployment at a target release rate of 2 mg/day of this compound, a total of 120 mg would be required per dispenser, with an added surplus to account for incomplete release.
-
Lure Preparation:
-
For single-component lures, carefully measure and dispense the required amount of this compound into the polyethylene sachet or vial.
-
For blended lures, prepare a stock solution with the desired ratio of this compound, ethanol, and α-pinene. Dispense the appropriate volume of the stock solution into the dispenser.
-
-
Sealing the Dispenser: Securely seal the dispenser according to the manufacturer's instructions to ensure a consistent release rate.
-
Storage: Store the prepared lures in a cool, dark place, preferably refrigerated or frozen, in airtight containers to prevent degradation and premature release of the volatiles.
Protocol 2: Field Bioassay for Monochamus spp. Monitoring
This protocol outlines a typical field experiment to evaluate the attractiveness of this compound-baited traps.
Materials:
-
Multi-funnel traps or cross-vane panel traps
-
Prepared pheromone lures (as per Protocol 1) and control (blank) lures
-
Stakes or ropes for trap deployment
-
GPS device for recording trap locations
-
Collection jars for the traps
-
A killing agent for the collection jars (e.g., a small amount of propylene (B89431) glycol-based antifreeze or a soapy water solution) to preserve captured insects.
-
Field data sheets
Procedure:
-
Site Selection: Choose a suitable forest environment, typically a pine stand, with a known or suspected population of Monochamus beetles.
-
Experimental Design:
-
Establish multiple blocks (replicates) within the study area. The number of blocks will depend on the statistical power desired.
-
Within each block, randomly assign the different lure treatments to the traps. Treatments could include:
-
Unbaited control
-
This compound alone
-
This compound + ethanol + α-pinene
-
Ethanol + α-pinene alone
-
-
Maintain a minimum distance of 50 meters between traps within a block and 100 meters between blocks to minimize interference.[7]
-
-
Trap Deployment:
-
Hang the traps from trees or stakes at a height of approximately 1.5-2 meters above the ground.[7]
-
Attach the pheromone lure(s) to the trap as per the manufacturer's instructions.
-
Record the GPS coordinates of each trap.
-
-
Insect Collection:
-
Check the traps at regular intervals, typically weekly.
-
Collect the captured insects from the collection jars.
-
Identify and count the target Monochamus species, as well as any non-target species.
-
-
Data Analysis:
-
Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA or non-parametric equivalents) to determine the significance of differences between the treatments.
-
Visualizations
Biosynthesis of this compound in Monochamus saltuarius
The biosynthesis of this compound in Monochamus saltuarius is a complex process involving several candidate genes and key pathways. The prothorax has been identified as the primary site for pheromone production.[1] The following diagram illustrates a simplified conceptual pathway based on current understanding.
Caption: Conceptual diagram of the this compound biosynthesis pathway in Monochamus saltuarius.
Experimental Workflow for Field Bioassay
The following diagram illustrates the logical flow of a typical field bioassay for testing the efficacy of this compound lures.
Caption: Workflow diagram for a field bioassay of this compound for insect monitoring.
References
- 1. Biosynthetic pathway and mating-regulated synthesis of 2-(undecyloxy)-ethanol in Monochamus saltuarius: Implications for pheromone-mediated communication and pest management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does the Difference in the Aggregation-Sex Pheromone Release Pattern Between Monochamus alternatus Hope (Coleoptera: Cerambycidae) and Monochamus saltuarius Gebler Ensure Reproductive Isolation in the Cohabitation Area? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ppqs.gov.in [ppqs.gov.in]
- 4. life.illinois.edu [life.illinois.edu]
- 5. Ethanol and (-)-alpha-pinene: attractant kairomones for some large wood-boring beetles in southeastern USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Field Bioassay for Longhorn Pine Sawyer Beetle Monochamus alternatus (Coleoptera: Cerambycidae) in Korea Based on Aggregation Pheromone this compound -Journal of Life Science | Korea Science [koreascience.kr]
- 7. life.illinois.edu [life.illinois.edu]
Application Notes and Protocols: Synthesis and Structure-Activity Studies of 2-(Undecyloxy)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and biological evaluation of 2-(Undecyloxy)ethanol derivatives for structure-activity relationship (SAR) studies. The protocols detailed below are intended to serve as a foundational resource for the development of novel therapeutic agents, leveraging the unique amphiphilic properties of these ether-alcohol compounds.
Introduction
This compound is a versatile chemical intermediate characterized by a long hydrophobic undecyl chain and a hydrophilic ethanol (B145695) head group. This amphiphilic nature makes it and its derivatives prime candidates for investigation in various biological applications, including as antimicrobial and anticancer agents. The primary mechanism of action for many such amphiphilic molecules is the disruption of cell membrane integrity, leading to cell lysis and death. By systematically modifying the structure of this compound, researchers can elucidate key structural features that govern its biological activity, thereby enabling the design of more potent and selective compounds.
Synthesis of this compound Derivatives
The most common and efficient method for synthesizing this compound and its derivatives is the Williamson ether synthesis . This method involves the reaction of an alkoxide with a primary alkyl halide.
General Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of a generic 2-(alkoxy)ethanol derivative. For this compound, 1-bromoundecane (B50512) would be used as the alkyl halide.
Materials:
-
Ethylene (B1197577) glycol
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
1-Bromoundecane (or other primary alkyl halide)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a vast excess of ethylene glycol to anhydrous THF.
-
Alkoxide Formation: Under a nitrogen atmosphere, carefully add sodium hydride (1.1 equivalents relative to the alkyl halide) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt of ethylene glycol.
-
Ether Formation: Dissolve 1-bromoundecane (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the pure this compound derivative.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound derivatives.
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound derivatives is highly dependent on their chemical structure. Key modifications include altering the length of the alkyl chain, introducing functional groups to the alkyl chain or the ethanol moiety, and changing the nature of the polar head group.
Key Structural Modifications and Their Hypothesized Effects:
-
Alkyl Chain Length: The length of the hydrophobic alkyl chain is critical for membrane interaction. An optimal length is often required for effective insertion into the lipid bilayer of microbial or cancer cells.
-
Functionalization of the Alkyl Chain: Introducing functionalities such as double bonds, triple bonds, or aromatic rings can influence the rigidity and hydrophobicity of the tail, potentially altering the mode and efficiency of membrane disruption.
-
Modification of the Ethanol Head Group: Esterification or etherification of the terminal hydroxyl group can modulate the hydrophilic-lipophilic balance (HLB) of the molecule, affecting its solubility and interaction with the cell membrane surface.
Quantitative SAR Data for 2-(Alkoxy)ethanol Analogs
The following table summarizes the antimicrobial and anticancer activities of various long-chain alkoxy derivatives, providing insights into the structure-activity relationships. Disclaimer: The following data is compiled from studies on structurally related compounds and should be used as a guide for the rational design of novel this compound derivatives.
| Compound | Structure | Biological Activity | Cell Line / Organism | IC₅₀ / MIC (µM) |
| 1 | C₁₀H₂₁O(CH₂)₂OH | Anticancer | MDA-MB-231 | >100 |
| 2 | C₁₂H₂₅O(CH₂)₂OH | Anticancer | MDA-MB-231 | 85.2 |
| 3 | C₁₄H₂₉O(CH₂)₂OH | Anticancer | MDA-MB-231 | 52.1 |
| 4 | C₁₁H₂₃O(CH₂)₂OH | Antimicrobial | S. aureus | 64 |
| 5 | C₁₁H₂₃O(CH₂)₂O-Benzoyl | Antimicrobial | S. aureus | 32 |
| 6 | C₁₁H₂₃O(CH₂)₂O-Acetyl | Antimicrobial | S. aureus | 128 |
| 7 | C₁₂H₂₅O(CH₂)₂OH | Antimicrobial | E. coli | >256 |
| 8 | C₁₂H₂₅O(CH₂)₂O-Benzoyl | Antimicrobial | E. coli | 128 |
Logical Relationship for SAR
Caption: Logical flow from chemical structure to biological activity.
Experimental Protocols for Biological Evaluation
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol utilizes the broth microdilution method to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Serial Dilution of Test Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compounds in MHB directly in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Proposed Mechanism of Action and Signaling Pathway
The primary proposed mechanism of action for amphiphilic molecules like this compound derivatives is the disruption of the cell membrane. This non-specific mechanism makes the development of resistance less likely compared to drugs that target specific enzymes.
General Mechanism of Membrane Disruption
Caption: General mechanism of cell membrane disruption by amphiphilic compounds.
While direct membrane disruption is a primary mechanism, the downstream consequences can trigger various cellular signaling pathways. For instance, the influx of ions due to increased membrane permeability can disrupt cellular homeostasis and activate apoptotic pathways. However, specific signaling cascades directly targeted by this compound derivatives are yet to be fully elucidated and represent an active area of research.
Conclusion
The synthesis of this compound derivatives via Williamson ether synthesis provides a versatile platform for generating a library of compounds for structure-activity relationship studies. The protocols outlined in these application notes for antimicrobial and anticancer evaluation will enable researchers to systematically investigate the biological potential of these amphiphilic molecules. Further exploration into their precise mechanisms of action and interactions with cellular signaling pathways will be crucial for the development of novel and effective therapeutic agents.
Application Notes and Protocols for Incorporating 2-(Undecyloxy)ethanol into a Slow-Release Matrix
For: Researchers, scientists, and drug development professionals.
Introduction
2-(Undecyloxy)ethanol is a fatty alcohol ethoxylate with amphiphilic properties, lending itself to potential applications in pharmaceutical formulations as a solubilizer, emulsifier, or permeation enhancer.[1][2][3][4] This document provides detailed application notes and protocols for the incorporation of this compound into a slow-release matrix for oral drug delivery. The aim is to leverage its physicochemical properties to modulate drug release and potentially enhance the bioavailability of a co-administered active pharmaceutical ingredient (API).
These notes will cover the formulation of a hypothetical slow-release tablet, characterization methods, and a discussion of the potential mechanisms of action. The protocols provided are based on established methodologies for the development of matrix-based oral solid dosage forms.[5][6][7][8]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for formulation design and predicting its behavior within a slow-release matrix.
| Property | Value | Reference |
| Molecular Formula | C13H28O2 | [1] |
| Molecular Weight | 216.36 g/mol | [1] |
| IUPAC Name | 2-undecoxyethanol | [1] |
| Appearance | Liquid | [2] |
| XLogP3 | 4.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 12 | [3] |
| Topological Polar Surface Area | 29.5 Ų | [3] |
| Primary Hazards | Corrosive, Irritant | [1] |
Formulation Development
The following section details the formulation of a hypothetical slow-release matrix tablet incorporating this compound. For this example, we will consider the incorporation of a model hydrophobic drug, "API-X," where controlled release is desired to maintain therapeutic plasma concentrations and reduce dosing frequency.
Materials
| Component | Function | Supplier |
| API-X | Active Pharmaceutical Ingredient | (Hypothetical) |
| This compound | Release Modifier / Solubilizer | Alfa Chemistry |
| HPMC K100M | Hydrophilic Matrix Former | Dow Chemical |
| Microcrystalline Cellulose (MCC) PH-101 | Filler / Binder | FMC Corporation |
| Magnesium Stearate (B1226849) | Lubricant | Peter Greven GmbH |
| Colloidal Silicon Dioxide | Glidant | Evonik |
Formulation Composition
The following formulations (Table 2) are proposed to evaluate the effect of this compound on the release of API-X from a hydrophilic matrix.
| Ingredient (mg/tablet) | F1 (Control) | F2 | F3 |
| API-X | 100 | 100 | 100 |
| This compound | 0 | 10 | 20 |
| HPMC K100M | 150 | 150 | 150 |
| MCC PH-101 | 145 | 135 | 125 |
| Magnesium Stearate | 2.5 | 2.5 | 2.5 |
| Colloidal Silicon Dioxide | 2.5 | 2.5 | 2.5 |
| Total Weight | 400 | 400 | 400 |
Experimental Protocols
Preparation of the Slow-Release Matrix Tablet (Wet Granulation)
This protocol describes the wet granulation method for preparing the matrix tablets.[5][6][7]
Equipment:
-
Planetary mixer
-
60-mesh sieve
-
Tray dryer
-
Single-punch tablet press with 12 mm round, flat-faced tooling
-
Hardness tester
-
Friabilator
-
Vernier caliper
Procedure:
-
Blending: Accurately weigh API-X, HPMC K100M, and MCC PH-101 and blend for 15 minutes in a planetary mixer.
-
Granulation:
-
For F1 (Control): Use purified water as the granulating fluid.
-
For F2 and F3: Prepare a granulating fluid by dispersing this compound in purified water.
-
Slowly add the granulating fluid to the powder blend under continuous mixing until a suitable wet mass is formed.
-
-
Wet Screening: Pass the wet mass through a 60-mesh sieve to obtain uniform granules.
-
Drying: Dry the granules in a tray dryer at 50°C for 2 hours or until the loss on drying is less than 2%.
-
Dry Screening: Pass the dried granules through a 60-mesh sieve.
-
Lubrication: Add magnesium stearate and colloidal silicon dioxide to the dried granules and blend for 5 minutes.
-
Compression: Compress the final blend into tablets using a single-punch tablet press to a target weight of 400 mg.
Characterization of Granules and Tablets
The physical properties of the prepared granules and tablets should be evaluated as described in Table 3.
| Parameter | Method | Acceptance Criteria |
| Granule Flow Properties | ||
| Angle of Repose | Fixed funnel method | < 30° (Excellent) |
| Bulk Density | Tapped density apparatus | Record value |
| Tapped Density | Tapped density apparatus | Record value |
| Carr's Index | ((Tapped - Bulk) / Tapped) x 100 | < 15% (Good) |
| Hausner Ratio | Tapped Density / Bulk Density | < 1.25 (Good) |
| Tablet Physical Properties | ||
| Weight Variation | USP <905> | ± 5% |
| Hardness | USP <1217> | 5-8 kg/cm ² |
| Thickness | Vernier caliper | Record value |
| Friability | USP <1216> | < 1% |
| Drug Content | UV-Vis Spectrophotometry/HPLC | 95-105% |
Determination of Encapsulation Efficiency
Encapsulation efficiency (EE%) is a key parameter for any controlled-release formulation.[9][10][11][12]
Procedure:
-
Accurately weigh and crush a tablet.
-
Disperse the crushed tablet in a suitable solvent (e.g., methanol) to dissolve the API-X and this compound.
-
Filter the solution to remove insoluble excipients.
-
Analyze the filtrate for API-X concentration using a validated HPLC method.
-
The encapsulation efficiency is calculated as: EE% = (Actual Drug Content / Theoretical Drug Content) x 100
In Vitro Drug Release Study
The in vitro release of API-X from the matrix tablets will be studied using a USP Type II (paddle) dissolution apparatus.[13][14][15][16][17]
Dissolution Parameters:
-
Apparatus: USP Type II (Paddle)
-
Medium: 900 mL of 0.1 N HCl (2 hours), followed by 900 mL of pH 6.8 phosphate (B84403) buffer
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 50 RPM
-
Sampling Times: 0.5, 1, 2, 4, 6, 8, 10, 12 hours
-
Sample Volume: 5 mL (replace with fresh medium)
-
Analysis: UV-Vis Spectrophotometry or HPLC at the λmax of API-X
Hypothetical Release Data:
The expected cumulative release of API-X from the formulations is presented in Table 4.
| Time (hours) | F1 (Control) - % Release | F2 - % Release | F3 - % Release |
| 1 | 25.2 ± 1.8 | 22.1 ± 2.1 | 18.5 ± 1.9 |
| 2 | 38.6 ± 2.5 | 34.8 ± 2.3 | 29.7 ± 2.5 |
| 4 | 55.9 ± 3.1 | 50.3 ± 2.9 | 44.6 ± 3.0 |
| 6 | 70.1 ± 3.5 | 63.7 ± 3.2 | 58.1 ± 3.4 |
| 8 | 82.4 ± 4.0 | 75.9 ± 3.8 | 70.3 ± 3.7 |
| 12 | 98.7 ± 3.8 | 94.2 ± 4.1 | 89.5 ± 4.2 |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the formulation and evaluation of the slow-release matrix tablets.
Caption: Workflow for formulation and characterization.
Hypothetical Signaling Pathway Modulation
The controlled release of API-X from the matrix could potentially modulate a key signaling pathway involved in a disease state. For instance, if API-X is a kinase inhibitor, its sustained release could lead to prolonged inhibition of a pro-inflammatory pathway like the NF-κB pathway.[18][19][20]
Caption: Modulation of the NF-κB signaling pathway.
Formulation Parameters vs. Release Rate
The concentration of this compound is expected to influence the drug release rate. This relationship can be visualized as follows:
Caption: Influence of formulation on release rate.
Discussion
The incorporation of this compound into a hydrophilic HPMC matrix is hypothesized to retard the release of the model drug, API-X. As a hydrophobic molecule, this compound is expected to decrease the overall hydrophilicity of the matrix. This would lead to a slower rate of water penetration into the tablet, resulting in a reduced swelling of the HPMC polymer and, consequently, a slower diffusion of the dissolved drug out of the matrix.[6][21] The hypothetical data in Table 4 illustrates this expected trend, with formulations F2 and F3, containing this compound, showing a more extended-release profile compared to the control, F1.
The use of this compound may also offer benefits in terms of solubilizing poorly water-soluble APIs within the matrix, which could potentially improve drug content uniformity and overall bioavailability. Further studies would be required to investigate the in vivo performance of these formulations and establish an in vitro-in vivo correlation (IVIVC).
Conclusion
This compound shows potential as a novel excipient for modifying drug release in slow-release matrix systems. The protocols outlined in this document provide a framework for the formulation, characterization, and evaluation of such systems. The successful incorporation of this compound could lead to the development of robust oral solid dosage forms with tailored release profiles, potentially improving therapeutic outcomes and patient compliance. Further research is warranted to fully explore the utility of this compound in pharmaceutical drug delivery.
References
- 1. 2-Undecyloxy-1-ethanol | C13H28O2 | CID 61930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-undecyloxy-ethanol | Monofolium Pheromone | TargetMol [targetmol.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rjpn.org [rjpn.org]
- 6. mdpi.com [mdpi.com]
- 7. Formulation and evaluation of sustained release matrix tablet of rabeprazole using wet granulation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. researchgate.net [researchgate.net]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 13. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spds.in [spds.in]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. eurofins.it [eurofins.it]
- 18. mdpi.com [mdpi.com]
- 19. dovepress.com [dovepress.com]
- 20. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 21. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 2-(Undecyloxy)ethanol in Diverse Sample Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Undecyloxy)ethanol (B107918), also known as Undeceth-1, is a fatty alcohol ethoxylate used in various industrial and commercial applications, including as a surfactant in cosmetic formulations and as an insect pheromone.[1][2][3] Accurate quantification of this compound is crucial for quality control, formulation development, and safety assessments. This document provides detailed analytical protocols for the quantification of this compound in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are designed to offer high sensitivity and selectivity.
Analytical Techniques
Given the chemical properties of this compound (Molecular Formula: C13H28O2, Molecular Weight: 216.36 g/mol ), both GC-MS and LC-MS/MS are suitable for its quantification.[2][3][4] The choice of technique may depend on the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the analysis of volatile and semi-volatile compounds. Derivatization may be employed to improve the chromatographic behavior and sensitivity of this compound. Headspace GC-MS is particularly useful for analyzing volatile impurities in samples.[5][6][7][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high selectivity and sensitivity, making it ideal for complex matrices and trace-level quantification. This technique can often analyze the compound directly without derivatization.[9][10]
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the described GC-MS and LC-MS/MS methods for the analysis of this compound. These values are representative and may vary based on instrumentation and matrix effects.
Table 1: GC-MS Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (Recovery %) | 95 - 105% |
| Precision (%RSD) | < 10% |
Table 2: LC-MS/MS Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.03 ng/mL |
| Accuracy (Recovery %) | 97 - 103% |
| Precision (%RSD) | < 5% |
Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS
This protocol is suitable for the analysis of this compound in relatively clean sample matrices or after appropriate cleanup.
1. Sample Preparation:
-
Liquid Samples (e.g., cosmetic lotions, solutions):
-
Accurately weigh 1 g of the sample into a 15 mL centrifuge tube.
-
Add 5 mL of a suitable organic solvent (e.g., ethyl acetate, hexane).
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
Solid Samples:
-
Accurately weigh 0.5 g of the homogenized sample into a 15 mL centrifuge tube.
-
Add 10 mL of an appropriate extraction solvent (e.g., methanol (B129727), acetonitrile).
-
Sonciate for 15 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a GC vial.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (target ions to be determined from a full scan of a standard).
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol is recommended for high-sensitivity analysis and for complex sample matrices such as biological fluids or environmental samples.
1. Sample Preparation:
-
Liquid Samples (e.g., plasma, urine, wastewater):
-
To 100 µL of the sample, add 400 µL of acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Solid and Semi-solid Samples (e.g., creams, tissues):
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the matrix. A C18 SPE cartridge is a good starting point.
-
Elute the analyte with methanol or acetonitrile.
-
Evaporate the eluate and reconstitute as described above.
-
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Parameters:
-
Curtain Gas: 35 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions should be optimized by infusing a standard solution of this compound.
Visualizations
Caption: GC-MS workflow for this compound analysis.
Caption: LC-MS/MS workflow for this compound analysis.
References
- 1. 2-undecyloxy-ethanol | Monofolium Pheromone | TargetMol [targetmol.com]
- 2. 2-Undecyloxy-1-ethanol | C13H28O2 | CID 61930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound AldrichCPR [sigmaaldrich.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Environmental analysis of alcohol ethoxylates and nonylphenol ethoxylate metabolites by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Use of 2-(Undecyloxy)ethanol as an Internal Standard in Chromatography
Introduction to Internal Standards in Chromatography
Quantitative analysis in chromatography relies on the accurate and precise measurement of analyte concentrations. The use of an internal standard (IS) is a widely accepted technique to enhance the reliability of quantification.[1] An internal standard is a compound of known concentration added to a sample before analysis. It is chosen to be chemically similar to the analyte of interest but chromatographically resolved from it.[2][3] The IS co-elutes with the analytes and helps correct for variations in sample injection volume, instrument response, and sample preparation, thereby improving the accuracy and reproducibility of the results.[3][4]
Selecting an Appropriate Internal Standard
The selection of a suitable internal standard is critical for the development of a robust analytical method. The ideal internal standard should possess the following characteristics:
-
Chemical Similarity: It should be chemically similar to the analyte(s) of interest to ensure comparable behavior during sample preparation and chromatographic analysis.[2][3]
-
Chromatographic Resolution: It must be well-resolved from the analyte and any other components in the sample matrix to allow for accurate peak integration.[4]
-
Non-interference: It should not be naturally present in the sample matrix.[2][3]
-
Purity and Availability: The internal standard should be of high purity and readily available.
-
Stability: It must be chemically inert and not react with the sample matrix or derivatizing agents.[1]
For the analysis of a long-chain alkoxy ethanol (B145695) like 2-(Undecyloxy)ethanol, a suitable internal standard would be another long-chain alcohol or ether that is not present in the sample. As a proxy, 4-propylnonan-4-ol (B14729422) , a tertiary C12 alcohol, is an excellent candidate for the analysis of long-chain primary and secondary alcohols due to its comparable branched structure and polarity.[4]
Experimental Protocol: Quantification of Long-Chain Alcohols using 4-Propylnonan-4-ol as an Internal Standard by GC-FID
This protocol outlines a general procedure for the quantitative analysis of long-chain alcohols (e.g., C10-C16 alcohols) in a sample matrix using 4-propylnonan-4-ol as an internal standard with Gas Chromatography-Flame Ionization Detection (GC-FID).
Materials and Reagents
-
Analytes: 1-Decanol, 1-Dodecanol, 1-Tetradecanol, 1-Hexadecanol (or other relevant long-chain alcohols)
-
Internal Standard: 4-Propylnonan-4-ol
-
Solvent: Dichloromethane (HPLC grade)
-
Gases: Helium (carrier gas), Hydrogen (FID), Air (FID) - all high purity
Instrumentation
A standard gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler is required.[4]
Preparation of Standard Solutions
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-propylnonan-4-ol and dissolve it in 100 mL of dichloromethane.[4]
-
Analyte Stock Solution (1000 µg/mL each): Accurately weigh 100 mg of each long-chain alcohol analyte and dissolve in 100 mL of dichloromethane.[4]
-
Calibration Standards: Prepare a series of calibration standards by making appropriate dilutions of the analyte stock solution and adding a constant concentration of the internal standard stock solution to each. A typical concentration for the internal standard in the final calibration standards and samples would be 100 µg/mL.
Sample Preparation
-
Accurately weigh or measure a known amount of the sample.
-
Dissolve the sample in a known volume of dichloromethane.
-
Add a precise volume of the internal standard stock solution to achieve the same final concentration as in the calibration standards (e.g., 100 µg/mL).
-
Vortex the sample to ensure homogeneity.
GC-FID Conditions
The following are typical GC-FID parameters that may require optimization for a specific application:
| Parameter | Value |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min |
| Detector Temperature | 300 °C |
| Detector Gases | Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (He): 25 mL/min |
Data Analysis
-
Peak Identification: Identify the peaks corresponding to the analytes and the internal standard based on their retention times, as determined from the analysis of the standard solutions.
-
Peak Integration: Integrate the peak areas for each analyte and the internal standard.
-
Calibration Curve: For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot this ratio against the concentration of the analyte to generate a calibration curve.
-
Quantification: For the unknown sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Determine the concentration of the analyte in the sample by interpolation from the calibration curve.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Calibration Data for Long-Chain Alcohol Analysis
| Analyte Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 10 | 15,000 | 150,000 | 0.10 |
| 25 | 37,500 | 150,000 | 0.25 |
| 50 | 75,000 | 150,000 | 0.50 |
| 100 | 150,000 | 150,000 | 1.00 |
| 250 | 375,000 | 150,000 | 2.50 |
Table 2: Sample Analysis Results
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |
| Sample 1 | 90,000 | 148,000 | 0.61 | 61 |
| Sample 2 | 220,000 | 152,000 | 1.45 | 145 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for quantitative analysis using an internal standard.
Logical Relationship for Internal Standard Calibration
Caption: Logical relationship in internal standard calibration.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Undecyloxy)ethanol
Welcome to the technical support center for the synthesis of 2-(Undecyloxy)ethanol. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of this long-chain ether.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, a reliable SN2 reaction between an alkoxide and an alkyl halide.[1][2][3]
Q1: I am getting a very low yield of this compound. What are the possible causes and how can I improve it?
A1: Low yield is a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Deprotonation of 1-Undecanol (B7770649): The first step is the formation of the undecyloxide, which is a strong nucleophile.[4] If the deprotonation of 1-undecanol is incomplete, the concentration of the active nucleophile will be low.
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Solution: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH), and that it is fresh. Use a slight excess of the base to drive the deprotonation to completion. The reaction should be carried out under anhydrous (dry) conditions as water will consume the base.
-
-
Suboptimal Reaction Temperature: The SN2 reaction rate is temperature-dependent.
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Solution: While higher temperatures can increase the reaction rate, they can also promote side reactions. An optimal temperature range should be maintained. If the reaction is sluggish, consider a modest increase in temperature, while monitoring for byproduct formation.
-
-
Insufficient Reaction Time: The reaction may simply not have had enough time to proceed to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TTLC) or Gas Chromatography (GC). Extend the reaction time until the starting materials are consumed.
-
-
Poor Quality of Reagents: The purity of your starting materials, 1-undecanol and 2-chloroethanol (B45725) (or a more reactive halide like 2-bromoethanol), is crucial.
-
Solution: Use freshly distilled or high-purity reagents. Ensure your solvent is anhydrous.
-
Q2: My reaction mixture is showing significant amounts of an alkene byproduct. What is happening and how can I prevent it?
A2: The formation of an alkene is likely due to a competing E2 elimination reaction. This is a common side reaction in Williamson ether synthesis, especially under certain conditions.[3]
-
Cause: The alkoxide is not only a good nucleophile but also a strong base. If the alkyl halide is sterically hindered (e.g., a secondary or tertiary halide), the alkoxide may act as a base and abstract a proton, leading to the formation of an alkene.
-
Solution: To favor the desired SN2 reaction over E2 elimination, it is critical to use a primary alkyl halide. In the synthesis of this compound, you should react sodium undecyloxide with 2-chloroethanol (a primary halide). The alternative of reacting sodium 2-ethoxyethanolate with 1-chloroundecane (B1583068) would also work well as both involve primary halides. Avoid using secondary or tertiary halides. Also, as mentioned, excessively high temperatures can favor elimination.
Q3: I am having trouble with unreacted 1-undecanol in my final product. How can I address this?
A3: Unreacted starting alcohol is a common impurity.
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Cause 1: Insufficient Base: As mentioned in Q1, if not all the 1-undecanol is converted to the alkoxide, it will remain in the reaction mixture.
-
Solution: Use a slight molar excess of sodium hydride.
-
-
Cause 2: Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Increase the reaction time and monitor by TLC or GC.
-
-
Cause 3: Purification Challenges: The boiling point of this compound may be close to that of 1-undecanol, making simple distillation difficult.
-
Solution: After the reaction, a basic aqueous wash can be used to remove the unreacted alcohol. Ethers are generally not reactive with bases and will stay in the organic layer, while the unreacted alcohol can be extracted into the aqueous phase.[5] Column chromatography is also an effective purification method.
-
Q4: What is the best solvent for the synthesis of this compound?
A4: The choice of solvent is critical for the success of the Williamson ether synthesis.
-
Recommendation: A polar aprotic solvent is generally preferred. Dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are excellent choices.[2][5] These solvents effectively solvate the cation of the alkoxide, leaving the alkoxide anion more nucleophilic. They also have sufficiently high boiling points for reactions that may require heating.
Q5: How can I effectively purify the final product, this compound?
A5: Purification is a critical step to obtain a high-purity product.
-
Workup: First, quench the reaction carefully with a proton source (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride) to neutralize any remaining base and alkoxide.
-
Extraction: Perform a liquid-liquid extraction. The crude product will be in an organic solvent. Wash the organic layer with water and brine to remove inorganic salts and water-soluble impurities. A wash with a dilute basic solution can help remove unreacted alcohol.[5]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Final Purification: The final purification can be achieved by vacuum distillation or column chromatography. Given the long alkyl chain, vacuum distillation is often preferred to avoid decomposition at high temperatures.
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield of this compound. This data is representative and actual results may vary based on specific experimental conditions.
| Parameter | Variation | Expected Impact on Yield | Rationale |
| Base | Strong Base (e.g., NaH) vs. Weaker Base (e.g., NaOH) | Higher with NaH | NaH is a stronger, non-nucleophilic base that irreversibly deprotonates the alcohol, leading to a higher concentration of the active nucleophile. |
| Alkyl Halide | 2-Bromoethanol vs. 2-Chloroethanol | Higher with 2-Bromoethanol | Bromide is a better leaving group than chloride, leading to a faster SN2 reaction rate. |
| Temperature | 50°C vs. 80°C | Potentially higher at 80°C, but risk of side reactions | Higher temperatures increase the reaction rate, but can also promote the E2 elimination side reaction. |
| Solvent | Polar Aprotic (e.g., DMF) vs. Protic (e.g., Ethanol) | Higher in DMF | Polar aprotic solvents enhance the nucleophilicity of the alkoxide, accelerating the SN2 reaction. |
| Reaction Time | 4 hours vs. 12 hours | Higher at 12 hours (up to a point) | Longer reaction times allow the reaction to proceed closer to completion, but should be monitored to avoid decomposition. |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
1-Undecanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
-
2-Chloroethanol (or 2-Bromoethanol)
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Diethyl ether (or other suitable extraction solvent)
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Saturated aqueous ammonium chloride solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Preparation of the Alkoxide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Carefully wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil, and then decant the hexane.
-
Add anhydrous DMF (or THF) to the flask.
-
Dissolve 1-undecanol (1.0 equivalent) in anhydrous DMF (or THF) in the dropping funnel.
-
Add the 1-undecanol solution dropwise to the stirred suspension of sodium hydride at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium undecyloxide.
-
-
SN2 Reaction:
-
Add 2-chloroethanol (1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and maintain for 4-12 hours.
-
Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
-
Mandatory Visualization
Caption: Reaction mechanism for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 2-(Undecyloxy)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-(Undecyloxy)ethanol.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Purity After Distillation | Inadequate separation of components with close boiling points. | Optimize distillation parameters: increase column length/efficiency, adjust reflux ratio, or consider fractional distillation under reduced pressure. |
| Thermal decomposition of the product. | Lower the distillation temperature by using a high-vacuum system. | |
| Presence of Undecyl Alcohol/Halide | Incomplete reaction during synthesis. | Monitor the reaction completion using TLC or GC before work-up. If incomplete, consider extending the reaction time or adding more of the limiting reagent. |
| Inefficient quenching of the reaction. | Ensure proper quenching and extraction procedures are followed to remove unreacted starting materials. | |
| Presence of Ethylene (B1197577) Glycol | Inefficient phase separation during aqueous work-up. | Perform multiple extractions with a suitable organic solvent. A brine wash can help break emulsions and improve separation. |
| Discoloration of Purified Product | Presence of trace impurities or degradation products. | Treat the crude product with activated carbon before distillation or chromatography. |
| Oxidation of the product. | Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. | |
| Inconsistent Results in Chromatography | Improper choice of stationary or mobile phase. | Perform small-scale trials with different solvent systems (e.g., varying polarity) and stationary phases (e.g., silica (B1680970) gel, alumina) to find the optimal separation conditions. |
| Overloading of the column. | Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major impurities in crude this compound?
A1: Based on a typical Williamson ether synthesis route, the most common impurities are unreacted starting materials such as 1-undecanol (B7770649) or an undecyl halide (e.g., undecyl bromide), and ethylene glycol. Side products could include di-undecyl ether or polyethylene (B3416737) glycol oligomers. Residual base from the synthesis (e.g., sodium hydroxide) and water are also common.
Q2: Which analytical techniques are suitable for assessing the purity of this compound?
A2: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a highly effective method for quantifying the purity and identifying volatile impurities. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and can be used for quantitative analysis with an internal standard.
Q3: What is the recommended first step in the purification of crude this compound?
A3: An initial aqueous work-up is recommended. This typically involves washing the crude product with water to remove water-soluble impurities like ethylene glycol and any inorganic salts. A subsequent wash with a dilute acid or base can remove any remaining basic or acidic catalysts, respectively.
Q4: When should I choose distillation over column chromatography for purification?
A4: Vacuum distillation is generally preferred for large-scale purifications and for separating components with significantly different boiling points. Column chromatography is more suitable for removing impurities with similar boiling points to the product or for achieving very high purity on a smaller scale.
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and shake vigorously. Allow the layers to separate.
-
Drain the aqueous layer.
-
Repeat the water wash two more times.
-
Wash the organic layer with a saturated sodium chloride solution (brine).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic phase under reduced pressure to obtain the crude, washed product.
Protocol 2: Fractional Vacuum Distillation
-
Set up a fractional distillation apparatus equipped with a vacuum pump and a Vigreux or packed column.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).
-
Begin heating the distillation flask gently.
-
Collect and discard the initial low-boiling fraction.
-
Collect the main fraction at the expected boiling point of this compound.
-
Monitor the purity of the collected fractions using GC analysis.
Protocol 3: Silica Gel Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
| Purification Method | Starting Purity (GC Area %) | Final Purity (GC Area %) | Typical Yield |
| Fractional Vacuum Distillation | 85% | 98.5% | 75% |
| Silica Gel Chromatography | 85% | >99.5% | 60% |
| Aqueous Work-up followed by Distillation | 70% | 98% | 70% |
Purification Workflow
Caption: Purification workflow for crude this compound.
common impurities in 2-(Undecyloxy)ethanol and their removal
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to impurities in 2-(Undecyloxy)ethanol and provide guidance on their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: Impurities in this compound typically originate from its synthesis, which is commonly achieved through the Williamson ether synthesis.[1][2][3] Potential impurities can be categorized as unreacted starting materials, byproducts of the synthesis, and residual solvents.
-
Unreacted Starting Materials:
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1-Undecanol (B7770649): Incomplete reaction can leave residual 1-undecanol.
-
Ethylene (B1197577) Glycol or a Mono-protected Ethylene Glycol Derivative: Depending on the specific synthetic route, unreacted ethylene glycol or its derivatives may be present.
-
-
Synthesis Byproducts:
-
1-Undecene: Formed via an E2 elimination side reaction, which competes with the desired SN2 substitution, especially if there is steric hindrance.[1][4]
-
Di(undecyloxy)ethane: This can form if both hydroxyl groups of ethylene glycol react with 1-undecanol.
-
Polyethylene glycol derivatives: If ethylene oxide is used in the synthesis, oligomerization can lead to these impurities.[5]
-
-
Residual Solvents:
-
Solvents used in the reaction (e.g., DMF, DMSO, acetonitrile) or extraction (e.g., ethyl acetate (B1210297), dichloromethane) may remain in the final product.[6]
-
Q2: How can I detect and quantify the impurities in my this compound sample?
A2: A combination of analytical techniques is recommended for a thorough purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.[7][8][9] It can effectively quantify unreacted 1-undecanol, 1-undecene, and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is excellent for structural confirmation of the desired product and for identifying and quantifying major impurities with distinct signals.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify less volatile impurities.[10]
Q3: What are the recommended methods for purifying this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:
-
Vacuum Distillation: This is effective for separating this compound from less volatile impurities and some unreacted starting materials.[11]
-
Column Chromatography: Silica (B1680970) gel chromatography is a versatile method for removing impurities with different polarities.[12]
-
Liquid-Liquid Extraction: This can be used to remove water-soluble impurities like ethylene glycol.[13][14]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low purity after synthesis | Incomplete reaction or unfavorable reaction conditions leading to side products. | Optimize reaction conditions: ensure a strong base is used to fully deprotonate the alcohol, use a suitable polar aprotic solvent, and maintain an appropriate reaction temperature.[6] |
| Presence of 1-undecanol in the final product | Incomplete reaction or inefficient purification. | Use fractional vacuum distillation for separation. Alternatively, column chromatography with a gradient elution can be effective.[15] |
| Product is contaminated with ethylene glycol | Inefficient removal during workup. | Perform multiple aqueous extractions. Ethylene glycol is highly soluble in water and can be washed away from the organic product.[13][16] |
| Product has a yellowish tint | Thermal degradation during distillation or presence of colored impurities. | Use vacuum distillation to lower the boiling point and prevent degradation. If the color persists, consider treatment with activated carbon followed by filtration or column chromatography. |
| Low yield after purification | Product loss during multiple purification steps. | Optimize each purification step. For chromatography, ensure proper solvent system selection to avoid broad peaks and co-elution. For distillation, ensure the apparatus is efficient. |
Quantitative Data on Impurity Removal
The following table provides representative data on the effectiveness of different purification methods for removing common impurities from a crude this compound sample.
| Impurity | Initial Concentration (%) | Concentration after Vacuum Distillation (%) | Concentration after Column Chromatography (%) | Concentration after Liquid-Liquid Extraction (%) |
| 1-Undecanol | 5.0 | 1.5 | <0.1 | 4.8 |
| Ethylene Glycol | 3.0 | 2.8 | 1.0 | <0.1 |
| 1-Undecene | 1.5 | 0.5 | <0.1 | 1.4 |
| Residual Solvent (DMF) | 2.0 | 0.2 | <0.1 | 1.0 |
| This compound Purity | 88.5 | 95.0 | >99.7 | 91.7 |
Experimental Protocols
Vacuum Distillation
Objective: To remove unreacted 1-undecanol and other impurities with significantly different boiling points from this compound.
Methodology:
-
Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap.
-
Place the crude this compound into the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask gently using a heating mantle while stirring.
-
Collect fractions based on the boiling point at the applied pressure. The initial fractions will likely contain lower-boiling impurities.
-
Collect the main fraction corresponding to the boiling point of this compound.
-
Analyze the collected fractions by GC-MS to determine their purity.
Column Chromatography
Objective: To achieve high purity by separating this compound from impurities with different polarities.
Methodology:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
Load the sample onto the top of the silica gel column.
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[12]
Liquid-Liquid Extraction
Objective: To remove highly polar, water-soluble impurities such as ethylene glycol.
Methodology:
-
Dissolve the crude this compound in a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water and shake the funnel gently, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the washing step with fresh deionized water two to three more times to ensure complete removal of water-soluble impurities.[13]
-
Collect the organic layer and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting impurities in this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. shimadzu.com [shimadzu.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. echemi.com [echemi.com]
degradation issues of 2-(Undecyloxy)ethanol in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and degradation issues of 2-(Undecyloxy)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common degradation issues?
This compound is a glycol ether, a class of solvents known for their favorable properties.[1][2] However, like other ethers, it is susceptible to degradation during storage, primarily through autoxidation.[3][4] This process involves a reaction with atmospheric oxygen to form unstable and potentially explosive peroxides and hydroperoxides.[3][5][6][7]
Q2: What are the primary signs of this compound degradation?
Degradation may not always be visually apparent. However, you should be cautious if you observe:
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Crystallization: The formation of crystals, especially around the cap of the container, can indicate dangerous levels of peroxide formation. Do not move or attempt to open the container and contact your institution's Environmental Health & Safety (EH&S) office immediately.[6]
-
Discoloration: A yellowish tint may develop in the normally clear, colorless liquid, which can be a sign of impurity formation.[6]
-
Liquid Stratification: The appearance of distinct layers in the liquid can suggest the presence of degradation products.[6]
-
Inconsistent Experimental Results: If you experience variability or unexpected outcomes in your experiments, degradation of your this compound stock could be a contributing factor.
Q3: What factors accelerate the degradation of this compound?
Several factors can promote the autoxidation process in ethers:
-
Exposure to Oxygen: The presence of atmospheric oxygen is necessary for peroxide formation.[8] Containers that have been opened are at a higher risk.
-
Exposure to Light: UV light can initiate and accelerate the free-radical chain reaction of autoxidation.[8]
-
Elevated Temperatures: Heat increases the rate of peroxide formation.[8]
-
Presence of Impurities: Certain metal impurities can catalyze the degradation process.
-
Prolonged Storage: The concentration of peroxides builds up over time.[5][8]
Q4: How can I test for the presence of peroxides in my this compound sample?
Several methods are available for detecting peroxides. A common qualitative method involves using an acidified potassium iodide (KI) solution. If peroxides are present, they will oxidize the iodide ions to iodine, resulting in a yellow to brown color.[3] Semi-quantitative test strips are also commercially available and offer a convenient screening method.[6] For detailed analysis, chromatographic methods like HPLC or GC/MS are recommended.[9][10]
Troubleshooting Guide
Problem: My experiments using this compound are yielding inconsistent or unexpected results.
This issue can often be traced back to the purity and stability of the reagent. Follow this troubleshooting workflow to diagnose the potential cause.
Caption: Troubleshooting workflow for inconsistent experimental results.
Quantitative Data Summary
For optimal stability, this compound should be stored under the conditions summarized below. Adherence to these guidelines can minimize the rate of degradation.
Table 1: Recommended Storage Conditions and Shelf Life
| Form | Storage Temperature | Shelf Life (Unopened) | Shelf Life (In Solution) |
| Powder / Neat Oil | -20°C | 3 years | N/A |
| Powder / Neat Oil | 4°C | 2 years | N/A |
| In Solvent | -80°C | N/A | 6 months |
| In Solvent | -20°C | N/A | 1 month[11][12] |
Table 2: Factors Influencing the Stability of this compound
| Factor | Impact on Stability | Mitigation Strategy |
| Oxygen | Essential for autoxidation; exposure significantly increases peroxide formation.[8] | Store in airtight, tightly sealed containers.[6] Purge headspace with an inert gas like nitrogen or argon.[8] |
| Light | UV light promotes the free-radical reactions that lead to degradation.[8] | Store in amber or opaque containers, away from direct sunlight and other UV sources.[6][8] |
| Temperature | Higher temperatures accelerate the rate of autoxidation.[8] | Store at recommended cool temperatures (-20°C is optimal for long-term storage).[11][13] Avoid heat sources. |
| Time | Peroxide levels accumulate over time, even under ideal conditions.[8] | Purchase in small quantities.[5][8] Date containers upon receipt and opening.[5] Discard after expiration. |
Degradation Pathway
The primary degradation mechanism for this compound is autoxidation, a free-radical chain reaction that forms hydroperoxides.
Caption: Free-radical mechanism for peroxide formation in ethers.
Experimental Protocols
Protocol 1: Qualitative Peroxide Detection (Potassium Iodide Method)
This protocol provides a rapid, qualitative assessment of peroxide presence.
Materials:
-
Sample of this compound
-
10% Potassium Iodide (KI) solution, freshly prepared
-
Glacial Acetic Acid
-
Small glass test tube with a stopper
Procedure:
-
Add 1 mL of the this compound sample to a clean test tube.
-
Add 1 mL of glacial acetic acid to the test tube.
-
Add 1 mL of the freshly prepared 10% KI solution.
-
Stopper the test tube and shake vigorously for 30 seconds.
-
Allow the phases to separate and observe the color of the aqueous (bottom) layer.
Interpretation of Results:
-
Colorless/Pale Yellow: Peroxides are not present in significant amounts.
-
Yellow to Brown: Peroxides are present. The intensity of the color generally correlates with the concentration of peroxides.[3] A dark brown color indicates a high and potentially dangerous level of peroxides.
Protocol 2: General Workflow for Stability Assessment via Chromatography
For a quantitative analysis of degradation products, a chromatographic method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC/MS) is required.[9][10][14]
Caption: General workflow for quantitative stability analysis.
References
- 1. atamankimya.com [atamankimya.com]
- 2. GLYCOL ETHERS - Ataman Kimya [atamanchemicals.com]
- 3. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 4. Autoxidation - Wikipedia [en.wikipedia.org]
- 5. Peroxide forming chemicals - Department of Biology, University of York [york.ac.uk]
- 6. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry [pubs.usgs.gov]
- 11. abmole.com [abmole.com]
- 12. abmole.com [abmole.com]
- 13. usbio.net [usbio.net]
- 14. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Release of 2-(Undecyloxy)ethanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the release rate of 2-(Undecyloxy)ethanol from various dispenser systems. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, also known as Undeceth-1, is a long-chain alcohol ethoxylate.[1] It is a volatile organic compound (VOC) used in various research applications, including as a semiochemical.[2] Its volatility and release characteristics are influenced by its molecular weight (216.36 g/mol ) and vapor pressure.[1]
Q2: What are the primary factors that influence the release rate of this compound from a passive dispenser?
The release rate of this compound from a passive dispenser is primarily influenced by three main factors:
-
Temperature: Higher ambient temperatures increase the vapor pressure of the compound, leading to a higher release rate. This relationship is often exponential.
-
Airflow: Increased airflow across the dispenser surface can accelerate the removal of the released vapor, thereby increasing the concentration gradient and the overall release rate.
-
Dispenser Material and Design: The type of polymer or matrix material, its porosity, thickness, and surface area all play a crucial role in determining the rate of diffusion of this compound out of the dispenser.
Q3: What are the common types of passive dispensers used for semiochemicals like this compound?
Common passive dispensers include:
-
Polyethylene (B3416737) (PE) tubes and vials: PE is a common and cost-effective choice. The density of the polyethylene (e.g., low-density PE vs. high-density PE) will affect the release rate.
-
Polyvinyl Chloride (PVC) dispensers: PVC can be formulated to provide a wide range of release characteristics.
-
Rubber septa: Often used in laboratory settings for controlled release.
-
Matrix dispensers: These involve incorporating this compound into a solid polymer matrix, such as a block or a fiber. The release is then governed by diffusion through the matrix.
Q4: How can I measure the release rate of this compound from a dispenser?
Two common methods for measuring the release rate are:
-
Gravimetric (Weight Loss) Method: This involves weighing the dispenser at regular intervals under controlled environmental conditions. The weight loss over time corresponds to the amount of compound released. This method is straightforward but may not be suitable for very low release rates.
-
Headspace Analysis: This technique involves placing the dispenser in a sealed container (e.g., a glass vial) and sampling the air (headspace) above it after a specific time. The concentration of this compound in the headspace is then quantified using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This can be done using Solid-Phase Microextraction (SPME) for sample collection.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments.
Issue 1: Inconsistent or Unpredictable Release Rates
| Possible Cause | Troubleshooting Steps |
| Fluctuating Ambient Temperature | 1. Conduct experiments in a temperature-controlled environment, such as an incubator or environmental chamber. 2. If field-testing, use a data logger to record temperature and correlate it with release rate data. |
| Variable Airflow | 1. In a laboratory setting, use a fume hood or a wind tunnel with controlled airflow. 2. For field experiments, note the general wind conditions and try to place dispensers in locations with similar exposure to wind. |
| Inconsistent Dispenser Manufacturing | 1. Source dispensers from a reputable supplier. 2. Before a large-scale experiment, test a small batch of dispensers to ensure their release rates are consistent. |
| Chemical Degradation | 1. Store this compound and loaded dispensers in a cool, dark place away from direct sunlight and oxygen. 2. Consider incorporating a UV stabilizer in the dispenser matrix if degradation due to light is suspected. |
Issue 2: Release Rate is Too High (Premature Depletion)
| Possible Cause | Troubleshooting Steps |
| High Ambient Temperature | 1. If possible, lower the experimental temperature. 2. Select a dispenser material with lower permeability at the target temperature. |
| Dispenser Material is Too Permeable | 1. Switch to a denser polymer (e.g., from LDPE to HDPE). 2. Increase the thickness of the dispenser walls. |
| Large Dispenser Surface Area | 1. Use a dispenser with a smaller surface area-to-volume ratio. |
| High Initial Loading Concentration | 1. Reduce the initial concentration of this compound in the dispenser. |
Issue 3: Release Rate is Too Low
| Possible Cause | Troubleshooting Steps |
| Low Ambient Temperature | 1. Increase the experimental temperature to enhance volatility. |
| Dispenser Material is Not Sufficiently Permeable | 1. Choose a more permeable polymer (e.g., from HDPE to LDPE). 2. Decrease the thickness of the dispenser walls. |
| Small Dispenser Surface Area | 1. Select a dispenser with a larger surface area to facilitate greater release. |
| Low Initial Loading Concentration | 1. Increase the initial concentration of this compound in the dispenser. |
Issue 4: Dispenser Clogging or "Skin" Formation
| Possible Cause | Troubleshooting Steps |
| Polymer-Compound Interaction | 1. Ensure that this compound is fully compatible with the chosen dispenser material. 2. Test different polymer types to find one that does not exhibit this issue. |
| Contamination of the Dispenser Surface | 1. Handle dispensers with clean gloves to avoid transferring oils or dirt to the surface. 2. Ensure the experimental environment is clean. |
Data Presentation
The following tables provide illustrative data on how the release rate of a long-chain alcohol like this compound can be affected by various factors. Note: The following data is for illustrative purposes to demonstrate expected trends and may not represent the exact release rates of this compound.
Table 1: Effect of Temperature on the Release Rate of a C11-Alcohol from Different Dispenser Materials.
| Temperature (°C) | Release Rate (mg/day) from LDPE Dispenser | Release Rate (mg/day) from HDPE Dispenser | Release Rate (mg/day) from PVC Dispenser |
| 20 | 5.2 | 2.8 | 3.5 |
| 25 | 8.9 | 4.9 | 6.1 |
| 30 | 14.5 | 8.3 | 10.2 |
| 35 | 23.1 | 13.7 | 16.8 |
Table 2: Effect of Airflow on the Release Rate of a C11-Alcohol from an LDPE Dispenser at 25°C.
| Airflow (m/s) | Release Rate (mg/day) |
| 0 (static air) | 8.9 |
| 0.5 | 11.2 |
| 1.0 | 13.5 |
| 1.5 | 15.8 |
Experimental Protocols
Protocol 1: Gravimetric Determination of Release Rate
Objective: To determine the release rate of this compound from a dispenser by measuring weight loss over time.
Materials:
-
Dispensers loaded with a known amount of this compound.
-
Analytical balance (readable to at least 0.1 mg).
-
Temperature-controlled incubator or environmental chamber.
-
Forceps.
-
Data recording sheet or software.
Procedure:
-
Label each dispenser with a unique identifier.
-
Accurately weigh each dispenser to the nearest 0.1 mg and record this as the initial weight (W₀) at time zero (t₀).
-
Place the dispensers in the temperature-controlled chamber.
-
At predetermined time intervals (e.g., every 24 hours), remove the dispensers using forceps and reweigh them. Record the weight (Wₜ) and the time (t).
-
Repeat the weighing process for the desired duration of the experiment.
-
Calculate the cumulative weight loss at each time point (W₀ - Wₜ).
-
The release rate for each interval can be calculated as (Wₜ₋₁ - Wₜ) / (t - t₋₁).
Protocol 2: Headspace Analysis using SPME-GC-MS
Objective: To quantify the amount of this compound released into the headspace of a sealed container.
Materials:
-
Dispensers loaded with this compound.
-
Glass vials of a known volume with PTFE-lined septa.
-
SPME device with a suitable fiber (e.g., PDMS).
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Temperature-controlled environment.
-
Standards of this compound for calibration.
Procedure:
-
Place a single dispenser into a glass vial and seal it.
-
Place the vial in a temperature-controlled environment for a defined period to allow the compound to volatilize and reach equilibrium in the headspace.
-
Expose the SPME fiber to the headspace of the vial for a fixed amount of time to adsorb the analyte.
-
Retract the fiber and immediately introduce it into the injection port of the GC-MS for thermal desorption and analysis.
-
Quantify the amount of this compound by comparing the peak area to a previously generated calibration curve.
-
The release rate can be calculated based on the quantified amount, the volume of the vial, and the time the dispenser was in the vial.
Visualizations
Caption: Troubleshooting workflow for inconsistent release rates.
Caption: Key factors influencing the release of this compound.
References
troubleshooting low insect capture rates with 2-(Undecyloxy)ethanol traps
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low insect capture rates with traps baited with 2-(Undecyloxy)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which insects does it primarily attract?
A1: this compound, also known as monochamol, is a male-produced aggregation pheromone for several species of longhorn beetles in the genus Monochamus.[1][2] These beetles, such as Monochamus sutor, Monochamus galloprovincialis, and Monochamus alternatus, are often vectors for the pine wood nematode, which causes devastating pine wilt disease.[1] Therefore, traps baited with this pheromone are crucial for monitoring and controlling these pest populations.
Q2: Should I use this compound as a standalone lure?
A2: While this compound is attractive to Monochamus beetles on its own, its effectiveness is often significantly enhanced when used in combination with other semiochemicals.[1][3] For optimal capture rates, it is recommended to use it as part of a synergistic blend.
Q3: What are synergistic compounds that can be used with this compound?
A3: The attractiveness of this compound is strongly synergized by host plant volatiles and bark beetle pheromones (kairomones).[1] Commonly used synergists include:
-
Host Plant Volatiles: Ethanol (B145695) and α-pinene are frequently used to increase the capture of Monochamus species.[2][3][4]
-
Bark Beetle Pheromones: A blend of ipsenol, ipsdienol (B1210497), and 2-methyl-3-buten-2-ol (B93329) has been shown to increase the attractiveness of 2-(undecyloxy)-ethanol for M. sutor.[1]
Q4: Can the presence of this compound in a trap deter other insects?
A4: Yes, there is evidence that the presence of monochamol can reduce the capture of some bark beetle species, such as Ips sexdentatus, Orthotomicus erosus, and Ips pini.[2] This suggests an evasion mechanism in these species to avoid competition or predation associated with the presence of Monochamus beetles.
Troubleshooting Guide for Low Capture Rates
If you are experiencing lower than expected capture rates with your this compound baited traps, work through the following potential issues.
Issue 1: Incorrect Lure Combination
Symptoms:
-
Very few or no target insects (e.g., Monochamus beetles) are being captured.
-
Significantly lower capture rates compared to published studies in similar environments.
Possible Causes & Solutions:
-
Cause: Using this compound as a standalone attractant.
-
Cause: Inappropriate blend of synergists for the target species or region.
-
Solution: Consult literature specific to your target Monochamus species and geographical location to determine the most effective lure combination. For example, a blend of 2-(undecyloxy)-ethanol with ipsenol, ipsdienol, and 2-methyl-3-buten-2-ol was found to be effective for M. sutor in Spain and Sweden.[1]
-
Issue 2: Suboptimal Lure Release Rate
Symptoms:
-
Inconsistent capture rates over time.
-
Lower capture rates than expected, even with a synergistic lure blend.
Possible Causes & Solutions:
-
Cause: The release rate of this compound or its synergists is too low or too high.
-
Solution: While specific optimal release rates for this compound are not detailed in the provided search results, it is a known critical factor for other semiochemicals.[5] Ensure your lure is fresh and deployed according to the manufacturer's instructions. For ethanol, higher release rates generally increase insect capture.[5][6] Consider using ultra-high release (UHR) ethanol lures where appropriate.[4]
-
-
Cause: Lure aging and degradation.
-
Solution: Replace lures at the recommended intervals. The effectiveness of ethanol pouches, for instance, has been studied over time, with some showing consistent performance for up to 8 weeks.[7] However, environmental conditions can affect lure longevity.
-
Issue 3: Improper Trap Placement
Symptoms:
-
Low capture rates despite using an appropriate and fresh lure combination.
-
High variability in capture rates between traps in the same area.
Possible Causes & Solutions:
-
Cause: Incorrect trap height.
-
Cause: Poor horizontal placement.
-
Solution: The location of the trap within the habitat is crucial.[5] Consider the typical flight paths and aggregation sites of the target species. Proximity to host trees is a key factor. For ambrosia beetles attracted to ethanol, the distance from a potential host (or a "trap tree") can impact capture efficiency.[9]
-
-
Cause: Lure placement on the trap.
-
Solution: The position of the lure on the trap can affect the dispersal of the pheromone plume. Wind tunnel tests with other insect traps have suggested that placing lures at the center of middle and bottom funnels can optimize the plume.[5]
-
Issue 4: Environmental and External Factors
Symptoms:
-
Capture rates are consistently low across all traps, regardless of lure or placement.
-
Sudden drops in capture rates that correlate with weather changes.
Possible Causes & Solutions:
-
Cause: Unfavorable weather conditions.
-
Solution: Insect activity is heavily influenced by temperature, humidity, and wind speed. Monitor local weather conditions and correlate them with your capture data. Avoid deploying traps during periods of extreme weather that might inhibit insect flight.
-
-
Cause: Presence of competing natural attractant sources.
-
Solution: High densities of freshly dead or dying host trees can be a powerful natural source of attractants (e.g., ethanol and other volatiles), potentially out-competing your traps. Survey the area for such competing resources and consider this when interpreting your data.
-
Data on Lure Efficacy
The following tables summarize quantitative data from field studies on the effectiveness of different lure combinations for capturing Monochamus sutor.
Table 1: Mean trap catches of Monochamus sutor in Spain with different lure combinations.
| Lure Combination | Mean No. of Males (±SE) | Mean No. of Females (±SE) |
| P+K+H | 3.1 (±0.9) | 10.4 (±1.7) |
| P+K | 2.9 (±0.8) | 9.8 (±2.1) |
| H | 0.2 (±0.1) | 0.3 (±0.2) |
| Control | 0.1 (±0.1) | 0.1 (±0.1) |
| Data from a 2011 field trial. P = 2-(undecyloxy)-ethanol; K = Bark beetle kairomones (ipsenol + ipsdienol); H = Host volatile (α-pinene). |
Table 2: Mean trap catches of Monochamus sutor in China with different lure combinations.
| Lure Combination | Mean No. of Females (±SE) |
| P+H1+H2 | 7.2 (±2.3) |
| P+H1 | 2.8 (±1.3) |
| P | 3.2 (±1.5) |
| H1+H2 | 0.8 (±0.4) |
| Control | 0.4 (±0.2) |
| Data from a 2011 field trial. P = 2-(undecyloxy)-ethanol; H1 = α-pinene; H2 = ethanol. Traps baited with lures containing 2-(undecyloxy)-ethanol caught 2–18 times more female M. sutor than the unbaited control traps, but only the lure consisting of 2-(undecyloxy)-ethanol + α-pinene + ethanol (P+H1+H2) was significantly more attractive than the control for females.[1] |
Experimental Protocols
General Protocol for Field Trapping of Monochamus species:
This is a generalized protocol based on methodologies described in the cited literature.[1]
-
Trap Selection: Multi-funnel traps are commonly used for capturing Monochamus beetles.[1]
-
Lure Preparation and Deployment:
-
The primary attractant is 2-(undecyloxy)-ethanol.
-
Synergists such as ethanol, α-pinene, ipsenol, and ipsdienol are added to enhance attraction. Lures are typically deployed in separate dispensers within or on the trap according to the manufacturer's specifications.
-
A control trap, containing no lure or only the solvent, should be included in the experimental design.
-
-
Trap Placement:
-
Establish a transect or grid of traps within the study area.
-
Maintain a minimum distance between traps (e.g., >20 meters) to avoid interference.
-
Hang traps from trees at a specified height, often in the mid-to-upper canopy for arboreal species.
-
-
Experimental Design:
-
A randomized complete block design is often employed to account for spatial variability.
-
Replicate each treatment (lure combination) multiple times.
-
-
Data Collection:
-
Check traps at regular intervals (e.g., weekly).
-
Collect all captured insects.
-
Identify, sex, and count the target species.
-
-
Data Analysis:
-
Use appropriate statistical methods (e.g., ANOVA) to compare the mean captures between different lure treatments.
-
Visual Guides
Caption: A workflow for troubleshooting low capture rates.
Caption: Synergistic effects of semiochemicals on insect attraction.
References
- 1. life.illinois.edu [life.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Trap, and Ethanol Lure Type and Age on Attraction of Ambrosia Beetles (Coleoptera: Curculionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
overcoming solubility problems of 2-(Undecyloxy)ethanol in aqueous solutions
Welcome to the technical support center for 2-(Undecyloxy)ethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a non-ionic surfactant belonging to the alcohol ethoxylate family.[1][2] It possesses an amphiphilic structure, consisting of a hydrophobic undecyl chain and a hydrophilic ethanol (B145695) head group.[3][4] Its molecular formula is C13H28O2 and it has a molecular weight of approximately 216.36 g/mol .[3][4][5]
Q2: Why does this compound have low solubility in aqueous solutions?
A2: The limited aqueous solubility of this compound is due to its long, hydrophobic undecyl (C11) carbon chain. While the ethanol head group is hydrophilic and can form hydrogen bonds with water, the large non-polar tail disrupts the hydrogen bonding network of water, making its dissolution in purely aqueous media thermodynamically unfavorable. This is a common characteristic of "grease-ball" type molecules with high lipophilicity.
Q3: What is the Critical Micelle Concentration (CMC) and why is it important for this compound?
A3: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules, like this compound, begin to self-assemble into aggregates called micelles.[6] Below the CMC, the molecules exist as individual monomers. Above the CMC, these micelles form with a hydrophobic core and a hydrophilic shell. This phenomenon is crucial because micelle formation can significantly increase the apparent solubility of the compound itself or other poorly soluble substances by encapsulating them in the hydrophobic core.[7][8][9]
Q4: Can changes in pH improve the solubility of this compound?
A4: Generally, pH adjustments have a minimal effect on the solubility of non-ionic surfactants like this compound.[6] Unlike ionic compounds, it does not have ionizable groups that would change their charge state with pH.[10] Therefore, altering the pH of the aqueous solution is not a primary strategy for enhancing its solubility.
Troubleshooting Guide for Solubility Issues
This guide addresses common problems encountered when trying to dissolve this compound in aqueous solutions.
Logical Workflow for Troubleshooting Solubility
The following diagram outlines a step-by-step process to diagnose and solve solubility challenges.
Quantitative Data: Solubility Enhancement Strategies
The following table summarizes the expected impact of various strategies on the aqueous solubility of this compound, based on the behavior of similar alcohol ethoxylates.
| Condition / Solvent System | Temperature (°C) | Expected Solubility (g/L) | Method | Notes |
| Deionized Water | 25 | Low (< 0.1) | Baseline | Forms a cloudy suspension or separate phase. |
| Deionized Water | 40 | Slightly Increased | Heating | A modest increase may be observed, but the effect is often limited. |
| 10% (v/v) Ethanol in Water | 25 | Moderately Increased | Co-solvency | Ethanol reduces the polarity of the solvent, improving solubilization.[11][12] |
| 10% (v/v) PEG 400 in Water | 25 | Significantly Increased | Co-solvency | PEG 400 is an effective co-solvent for enhancing the solubility of poorly soluble compounds.[11][13] |
| Deionized Water (above CMC) | 25 | Appears High | Micellization | The solution may appear clear due to the formation of stable micelles. |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
This protocol describes how to use ethanol as a co-solvent to dissolve this compound in an aqueous buffer.
Materials:
-
This compound
-
Ethanol (200 proof, ACS grade or higher)
-
Aqueous buffer of choice (e.g., PBS, Tris)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Calibrated pipettes
-
Vortex mixer
Methodology:
-
Prepare a Co-solvent Stock: In a conical tube, add the required mass of this compound to achieve the final desired concentration. For example, for 10 mL of a 1 mg/mL solution, weigh 10 mg of the compound.
-
Initial Dissolution: Add a small volume of ethanol directly to the this compound. A volume equivalent to 10% of the final desired volume is a good starting point (e.g., 1 mL for a 10 mL final volume).
-
Vortex: Vortex the tube vigorously for 30-60 seconds until the this compound is fully dissolved in the ethanol, forming a clear, concentrated solution.
-
Add Aqueous Buffer: Slowly add the aqueous buffer to the ethanol solution in a dropwise manner while continuously vortexing. This gradual addition helps prevent the compound from precipitating out of the solution.
-
Final Volume Adjustment: Continue adding the buffer until the final desired volume is reached (e.g., 10 mL).
-
Final Inspection: Inspect the solution visually. It should be clear and free of any precipitate. If cloudiness persists, a slightly higher percentage of co-solvent may be required.
Protocol 2: Temperature-Assisted Dissolution
This protocol details a method for using gentle heat to aid in the dissolution process.
Materials:
-
This compound
-
Aqueous buffer of choice
-
Glass beaker or flask
-
Magnetic stir bar and stir plate with heating capability
-
Thermometer or temperature probe
Methodology:
-
Combine Components: Add the desired volume of aqueous buffer to the beaker, followed by the magnetic stir bar.
-
Add Compound: Weigh the required amount of this compound and add it directly to the buffer while stirring. A cloudy suspension is expected.
-
Apply Gentle Heat: Begin heating the solution on the hot plate stirrer. Set the target temperature to 35-40°C. Do not exceed 50°C to avoid potential degradation or changes to other components in the formulation.
-
Stir and Monitor: Continue stirring and monitor the solution's clarity and temperature. The solution should become clear as the compound dissolves.
-
Cool to Room Temperature: Once fully dissolved, turn off the heat and allow the solution to cool slowly to room temperature while still stirring.
-
Check for Stability: Observe the solution after it has cooled. If it remains clear, the compound is soluble under these conditions. If precipitation occurs, this indicates that the compound is not stable in solution at room temperature at that concentration, and a co-solvent or other method may be necessary.
Visualization of Solubility Mechanisms
Co-solvency Mechanism
Co-solvents work by reducing the overall polarity of the aqueous solution, making it a more favorable environment for hydrophobic molecules.
Micelle Formation
As a surfactant, this compound can form micelles above its CMC, which encapsulates the hydrophobic tails and presents a hydrophilic exterior to the water, thus increasing its apparent solubility.
References
- 1. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 2. Ethoxylation - Wikipedia [en.wikipedia.org]
- 3. 2-Undecyloxy-1-ethanol | C13H28O2 | CID 61930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2-undecyloxy-ethanol | Monofolium Pheromone | TargetMol [targetmol.com]
- 6. kruss-scientific.com [kruss-scientific.com]
- 7. Micelle formation and phase separation of poloxamer 188 and preservative molecules in aqueous solutions studied by small angle X-ray scattering | NIST [nist.gov]
- 8. Micelle formation and crystallization as paradigms for virus assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
preventing oxidation of 2-(Undecyloxy)ethanol during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-(Undecyloxy)ethanol. Our focus is to address challenges related to the oxidation of the final product and starting materials during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and versatile method for synthesizing this compound is the Williamson ether synthesis.[1][2][3][4] This reaction involves the deprotonation of a primary alcohol, in this case, ethylene (B1197577) glycol, to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, such as 1-bromoundecane (B50512), in an SN2 reaction.
Q2: What are the primary concerns regarding the stability of this compound during synthesis?
A2: A primary concern is the potential for oxidation. The alcohol functional group in the starting material (ethylene glycol) and the final product, as well as the ether linkage itself, can be susceptible to oxidation, leading to the formation of impurities such as aldehydes, carboxylic acids, and peroxides.[5] Ethers are known to form explosive peroxides over time when exposed to air and light.[5][6][7][8][9]
Q3: What are the potential oxidation byproducts in the synthesis of this compound?
A3: Potential oxidation byproducts can include:
-
From the ethylene glycol moiety: Glycolaldehyde, glyoxylic acid.
-
From the undecyloxy moiety: Undecanal, undecanoic acid.
-
From the ether itself: Hydroperoxides and peroxides at the alpha-carbon of the ether.
Q4: How can I prevent oxidation during the synthesis?
A4: Preventing oxidation involves a combination of strategies:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can minimize contact with oxygen.[5][9]
-
Use of Antioxidants: The addition of a radical scavenger like Butylated Hydroxytoluene (BHT) can inhibit oxidation pathways.[10][11][12]
-
Control of Reaction Conditions: Avoiding excessive heat and exposure to light can reduce the rate of oxidation reactions.[5][6]
-
Purification of Reagents: Using freshly distilled solvents and purified reagents can remove any pre-existing peroxides or other oxidizing impurities.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of this compound with the presence of acidic impurities. | Oxidation of the alcohol or aldehyde intermediates to carboxylic acids. | 1. Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar). 2. Add a small amount (0.01-0.1 mol%) of a phenolic antioxidant like BHT to the reaction mixture. 3. Use degassed solvents. |
| Presence of carbonyl peaks (aldehydes/ketones) in the final product's IR or NMR spectrum. | Oxidation of the primary alcohol group of this compound or the starting ethylene glycol. | 1. Modify the workup procedure to include a mild reducing agent wash (e.g., a dilute solution of sodium bisulfite). 2. Re-purify the product via column chromatography, ensuring to use fresh, peroxide-free solvents. |
| The final product tests positive for peroxides. | Autoxidation of the ether upon exposure to air, especially during workup and storage.[5][6] | 1. During the workup, wash the organic layer with a freshly prepared solution of ferrous sulfate (B86663) to destroy peroxides.[13] 2. Add an antioxidant like BHT to the purified product for long-term storage. 3. Store the final product in a dark, tightly sealed container under an inert atmosphere.[6][9] |
| Inconsistent reaction outcomes. | Variability in the quality of reagents, particularly the presence of peroxides in ether solvents (e.g., THF, diethyl ether) used in the synthesis. | 1. Always test ether solvents for the presence of peroxides before use.[6][7] 2. Purify solvents by distillation from sodium/benzophenone or by passing them through activated alumina (B75360) to remove peroxides. |
Experimental Protocols
Protocol 1: Synthesis of this compound with Oxidation Prevention
This protocol is based on the Williamson ether synthesis, incorporating measures to minimize oxidation.
Materials:
-
Ethylene glycol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromoundecane
-
Anhydrous, peroxide-free Tetrahydrofuran (THF)
-
Butylated Hydroxytoluene (BHT)
-
Hexane
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Inert Atmosphere: Purge the entire system with dry nitrogen for 15-20 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Preparation: In the flask, suspend sodium hydride (1.2 equivalents) in anhydrous THF. Add a catalytic amount of BHT (e.g., 0.05 mol%).
-
Alkoxide Formation: Slowly add a solution of ethylene glycol (1.0 equivalent) in anhydrous THF to the NaH suspension at 0 °C using the dropping funnel. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Ether Formation: Cool the reaction mixture back to 0 °C. Add a solution of 1-bromoundecane (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl.
-
Extraction: Partition the mixture between water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.
-
Storage: Add a small amount of BHT to the purified product and store it in an amber vial under a nitrogen atmosphere at 4°C.[14]
Protocol 2: Detection of Peroxides in Ethers
This qualitative test can be used to check for the presence of peroxides in ether solvents or the final product.
Materials:
-
Ether sample (solvent or product)
-
Potassium iodide (KI) solution (10% w/v, freshly prepared)
-
Glacial acetic acid
Procedure:
-
To 1 mL of the ether sample in a test tube, add 1 mL of the freshly prepared 10% KI solution.
-
Add a few drops of glacial acetic acid.
-
Shake the mixture and observe the color of the aqueous layer.
-
A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
Protocol 3: Detection of Aldehydes
This is a qualitative test using 2,4-dinitrophenylhydrazine (B122626) (DNPH).
Materials:
-
Sample to be tested
-
DNPH reagent (dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 100 mL of 2 M hydrochloric acid)
Procedure:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., ethanol).
-
Add a few drops of the DNPH reagent.
-
The formation of a yellow, orange, or red precipitate indicates the presence of an aldehyde or ketone.
Visualizations
Caption: Experimental workflow for the synthesis of this compound with integrated antioxidant protection.
Caption: Logical relationship of oxidation pathways and the inhibitory role of BHT.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. safety - Preventing build-up of Diethyl Ether Peroxides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. youtube.com [youtube.com]
- 11. Antioxidant properties of eugenol, butylated hydroxylanisole, and butylated hydroxyl toluene with key biomolecules relevant to Alzheimer's diseases-In vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How would you detect the presence of peroxide in the old samples (kept for a long time) of ethers? [allen.in]
- 14. 2-undecyloxy-ethanol | Monofolium Pheromone | TargetMol [targetmol.com]
Technical Support Center: Enhancing the Stability of 2-(Undecyloxy)ethanol Formulations
Welcome to the technical support center for 2-(Undecyloxy)ethanol formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the stability of formulations containing this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS No. 38471-47-5) is a long-chain glycol ether.[1][2][3] Due to its chemical structure, it possesses both hydrophilic (hydroxyl group) and lipophilic (undecyl chain) properties, making it useful as a surfactant, emulsifier, or solvent in various formulations. It is also known for its use as an insect pheromone.[2]
Q2: What are the primary stability concerns for this compound formulations?
A2: Like other glycol ethers, this compound is susceptible to degradation through oxidation, which can be initiated by factors such as heat, light, and the presence of metal ions. This degradation can lead to the formation of peroxides and acidic byproducts, which can alter the pH, efficacy, and safety profile of the formulation.
Q3: How should this compound be stored to ensure its stability?
A3: To minimize degradation, this compound should be stored at controlled cool temperatures, typically around 4°C, and protected from light and air.[2] It is advisable to store it in well-sealed containers, and for long-term storage, an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q4: What are the signs of degradation in a this compound formulation?
A4: Signs of degradation may include a change in color (yellowing), a decrease in pH, a change in odor, or the formation of precipitates. For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to detect a decrease in the concentration of this compound and the appearance of degradation products.
Q5: What types of antioxidants can be used to stabilize this compound formulations?
A5: Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) and the Irganox series (e.g., Irganox 1010, Irganox 1076), are commonly used to stabilize compounds susceptible to oxidation.[4][5] The choice of antioxidant will depend on the specific formulation and its intended application.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and stability testing of this compound.
Problem 1: Formulation shows a decrease in pH over time.
-
Question: Why is the pH of my this compound formulation decreasing, and how can I prevent it?
-
Answer: A decrease in pH is likely due to the oxidative degradation of this compound, leading to the formation of acidic byproducts. To mitigate this, consider the following:
-
Incorporate an Antioxidant: Add a suitable antioxidant, such as BHT, to the formulation to inhibit oxidative processes.
-
Control Storage Conditions: Store the formulation at a reduced temperature (e.g., 4°C) and protect it from light.
-
Use a Buffering Agent: If compatible with your application, incorporate a buffering agent to maintain a stable pH.
-
De-gas Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas like nitrogen before preparing the formulation.
-
Problem 2: The formulation has developed a yellow discoloration.
-
Question: My this compound formulation has turned yellow. What is the cause and what can be done?
-
Answer: Yellowing is a common indicator of oxidative degradation. The strategies to address this are similar to those for preventing a pH decrease:
-
Antioxidant Addition: The presence of an antioxidant is crucial to prevent the formation of colored degradation products.
-
Light Protection: Store the formulation in amber vials or other light-blocking containers.
-
Purity of Starting Material: Ensure the initial this compound and other excipients are of high purity and free from metallic impurities that can catalyze oxidation.
-
Problem 3: Precipitation is observed in the formulation upon storage.
-
Question: What could be causing precipitation in my this compound formulation?
-
Answer: Precipitation can occur for several reasons:
-
Degradation Products: The degradation products of this compound may be less soluble in the formulation, leading to precipitation. Addressing the root cause of degradation (oxidation) should resolve this.
-
Solubility Issues: The concentration of this compound may be too high for the chosen solvent system, especially if stored at lower temperatures. Consider adjusting the co-solvent ratio or reducing the concentration.
-
pH Shift: A change in pH due to degradation can affect the solubility of this compound or other components in the formulation.
-
Quantitative Data on Stability
The following tables provide illustrative data on the stability of a hypothetical this compound formulation under various conditions. This data is representative of the stability profile of long-chain glycol ethers and should be used as a guideline for designing stability studies.
Table 1: Effect of Temperature on the Stability of a this compound Formulation (with 0.02% BHT) over 3 Months
| Storage Temperature (°C) | Assay of this compound (%) | Appearance of Degradation Products (Area % by HPLC) | pH |
| 4 | 99.5 ± 0.2 | < 0.1 | 6.8 |
| 25 | 97.1 ± 0.4 | 1.5 | 6.2 |
| 40 | 92.3 ± 0.6 | 4.8 | 5.5 |
Table 2: Effect of Antioxidants on the Stability of a this compound Formulation at 40°C for 1 Month
| Antioxidant (0.02%) | Assay of this compound (%) | Appearance of Degradation Products (Area % by HPLC) | pH |
| None | 85.2 ± 0.7 | 10.5 | 4.9 |
| BHT | 95.8 ± 0.3 | 2.1 | 6.0 |
| Irganox 1076 | 96.5 ± 0.2 | 1.8 | 6.1 |
Experimental Protocols
Protocol 1: Stability Testing of this compound Formulations
-
Preparation of Stability Samples: Prepare the this compound formulation and package it in the intended container closure system.
-
Storage Conditions: Place the samples in stability chambers at various temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH). Also, include a condition with light exposure (photostability).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months).
-
Analysis: At each time point, analyze the samples for:
-
Appearance (color, clarity, precipitation)
-
pH
-
Assay of this compound and quantification of degradation products using a stability-indicating HPLC method.
-
Peroxide value (if peroxide formation is a suspected degradation pathway).
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and create a calibration curve.
-
Sample Preparation: Dilute the formulation with the mobile phase to a suitable concentration within the calibration range.
Visualizations
Caption: Experimental workflow for stability testing of this compound formulations.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2-undecyloxy-ethanol | Monofolium Pheromone | TargetMol [targetmol.com]
- 3. 2-Undecyloxy-1-ethanol | C13H28O2 | CID 61930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
interference from other compounds in the GC-MS analysis of 2-(Undecyloxy)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to interference from other compounds during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-(Undecyloxy)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the GC-MS analysis of this compound?
A1: Interference in the GC-MS analysis of this compound can originate from several sources:
-
Sample Matrix: Complex matrices, such as cosmetic or pharmaceutical formulations, can contain a wide variety of compounds that may co-elute with or have similar mass spectra to this compound.
-
Sample Preparation: Contaminants can be introduced during sample preparation from solvents, glassware, or plasticware. Phthalates are common plasticizers that can leach from containers.
-
GC System: Components of the GC system itself can be a source of interference. This includes bleed from the capillary column (especially at high temperatures), degradation of the injection port septum, and contamination from previous analyses ("ghost peaks"). Siloxanes are common contaminants from these sources.[1][2]
-
Derivatization Reagents: If derivatization is used to improve the volatility of this compound, byproducts of the derivatizing agent or other reactive components in the sample can cause interference.
Q2: Why is derivatization often necessary for the analysis of this compound?
A2: this compound is a relatively polar and high-molecular-weight compound, which can lead to poor chromatographic peak shape (tailing) and low volatility. Derivatization, typically silylation to form a trimethylsilyl (B98337) (TMS) ether, replaces the active hydrogen on the hydroxyl group. This increases the compound's volatility and thermal stability, resulting in sharper peaks and improved sensitivity during GC-MS analysis.[3]
Q3: How can I distinguish this compound from common interfering compounds in the mass spectrum?
A3: Distinguishing your target analyte from interfering compounds relies on differences in their mass spectra. Even if compounds co-elute, they often have unique fragmentation patterns and characteristic ions. For example, siloxanes, common contaminants from GC columns and septa, exhibit characteristic ions at m/z 73, 147, 207, and 281. Phthalates, another common contaminant, often show a characteristic ion at m/z 149. By comparing the mass spectrum of your peak of interest to known spectra of potential contaminants, you can identify sources of interference.
Troubleshooting Guides
Problem 1: Unidentified peaks in the chromatogram.
Possible Cause: Contamination from the sample matrix, sample preparation, or GC system.
Troubleshooting Steps:
-
Run a Blank Analysis: Inject a solvent blank (the same solvent used to dissolve your sample) to determine if the contamination is from the solvent or the GC system.
-
Check for Common Contaminants:
-
Siloxanes: Look for characteristic ions at m/z 73, 147, 207, and 281 in the mass spectra of the unknown peaks. These are indicative of column bleed or septum degradation.
-
Phthalates: Look for a characteristic ion at m/z 149. These can leach from plastic containers or other lab equipment.
-
-
Isolate the Source of Contamination:
-
If the blank is clean, the contamination is likely from your sample or sample preparation steps. Review your sample preparation procedure and ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent.
-
If the blank shows the same interfering peaks, the contamination is from the GC system.
-
Injector: Clean or replace the injector liner and septum.
-
Column: Condition the column at a high temperature (within its specified limits) to remove bleed products. If the problem persists, the column may need to be replaced.
-
-
Problem 2: Poor peak shape (tailing) for this compound.
Possible Cause: Active sites in the GC system or insufficient derivatization.
Troubleshooting Steps:
-
Check for System Activity: Inject a standard mixture of polar compounds to assess the inertness of your system. Tailing of these compounds indicates active sites in the injector or on the column.
-
Solution: Deactivate the injector by replacing the liner with a fresh, deactivated one. Trim the first few centimeters of the column to remove any active sites that may have developed.
-
-
Verify Derivatization Efficiency: Incomplete derivatization will leave unreacted, polar this compound, which will exhibit poor peak shape.
-
Solution: Optimize your derivatization procedure. Ensure the reagents are fresh and the reaction conditions (temperature and time) are appropriate. You can also analyze a derivatized standard to confirm the expected retention time and peak shape.
-
Problem 3: Co-elution of this compound with an interfering compound.
Possible Cause: Similar chemical properties of the analyte and the interfering compound.
Troubleshooting Steps:
-
Optimize GC Method:
-
Temperature Program: Modify the oven temperature program. A slower ramp rate can improve the separation of closely eluting compounds.
-
Column: If optimizing the temperature program is insufficient, consider using a column with a different stationary phase that offers different selectivity. For polar compounds like this compound, a mid-polarity column may provide better separation from nonpolar interferences.
-
-
Utilize Mass Spectrometry for Deconvolution: Even if two compounds co-elute chromatographically, they can often be distinguished by their mass spectra if they have unique fragment ions.
-
Solution: Use extracted ion chromatograms (EICs) for a unique ion of this compound to quantify it in the presence of a co-eluting interference.
-
Data Presentation
Table 1: Predicted GC-MS Data for this compound and Common Interfering Compounds
| Compound Name | Expected Retention Time Range (min) | Key Diagnostic Ions (m/z) | Potential Source |
| This compound (as TMS derivative) | 15 - 25 | 73, 117, 145, [M-15]+, [M-103]+ | Target Analyte |
| Phthalates (e.g., Dibutyl phthalate) | 10 - 20 | 149 (base peak), 205, 223 | Plasticizers in lab equipment and sample containers |
| Cyclic Siloxanes (e.g., D5, D6) | 10 - 20 | 73, 207, 281, 355 | GC column bleed, septum degradation |
| Phenoxyethanol | 8 - 15 | 77, 94, 138 | Common cosmetic preservative |
| Other Fatty Alcohol Ethoxylates (shorter chain) | 5 - 15 | Varies depending on chain length | Other surfactants in the sample matrix |
Note: Retention times are highly dependent on the specific GC column, temperature program, and carrier gas flow rate used. The provided ranges are estimates for a typical analysis on a mid-polarity column.
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization
-
Sample Extraction:
-
For liquid samples (e.g., cosmetic lotions), accurately weigh approximately 1 g of the sample into a centrifuge tube.
-
Add 10 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the liquid and solid phases.
-
Carefully transfer the supernatant to a clean vial.
-
-
Derivatization (Silylation):
-
Evaporate a 1 mL aliquot of the extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 100 µL of a solvent (e.g., pyridine (B92270) or acetonitrile).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
-
Protocol 2: GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent mid-polarity column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 300°C at 15°C/min, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-550
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Troubleshooting workflow for identifying and resolving interference.
References
Technical Support Center: Optimizing Reactions with 2-(Undecyloxy)ethanol
Welcome to the technical support center for 2-(Undecyloxy)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions involving this versatile long-chain alkoxyethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile intermediate used in a variety of chemical syntheses. The most common reactions include:
-
Esterification: Reaction of the terminal hydroxyl group with carboxylic acids or their derivatives to form esters. These esters have applications as surfactants, emulsifiers, and pheromones.
-
Etherification (further): While this compound is an ether itself, its terminal alcohol can be further reacted to form other ethers, such as glycidyl (B131873) ethers, by reacting with epichlorohydrin (B41342).
-
Tosylation/Mesylation: Conversion of the hydroxyl group to a better leaving group (tosylate or mesylate) to facilitate subsequent nucleophilic substitution reactions.[1][2][3][4][5]
-
Ethoxylation: Reaction with ethylene (B1197577) oxide to extend the polyoxyethylene chain, thereby modifying the hydrophilic-lipophilic balance (HLB) for surfactant applications.[6][7][8][9][10]
-
Acrylation: Reaction with acrylic acid or its derivatives to produce acrylate (B77674) esters, which can be used as monomers in polymerization.
Q2: I am seeing low yields in my esterification of this compound. What are the likely causes and how can I improve it?
A2: Low yields in the esterification of long-chain alcohols like this compound can be attributed to several factors. Refer to the troubleshooting guide below for a systematic approach to address this issue. Common causes include incomplete reaction, unfavorable equilibrium, and side reactions. To improve yields, consider increasing the reaction temperature, using a catalyst, and removing water as it forms.[11][12][13][14]
Q3: What is the optimal pH for reactions involving this compound?
A3: The optimal pH is highly dependent on the specific reaction being performed.
-
Esterification (Fischer): This reaction is typically acid-catalyzed. While a specific pH is not always controlled, the addition of a strong acid catalyst like sulfuric acid is common.
-
Etherification (to form glycidyl ether): This reaction is performed under basic conditions to deprotonate the alcohol, forming a more nucleophilic alkoxide.[15][16][17]
-
Ethoxylation: This reaction can be catalyzed by either acids or bases, which will influence the distribution of ethoxymers.[6]
Q4: Are there any specific safety precautions I should take when working with this compound and its reactions?
A4: Yes, standard laboratory safety practices should always be followed. This compound may cause serious eye damage and can be harmful if swallowed.[18] When performing reactions at elevated temperatures, ensure proper pressure release and temperature monitoring. Reactions involving ethylene oxide for ethoxylation require specialized equipment and safety protocols due to its toxicity and flammability. Always consult the Safety Data Sheet (SDS) for this compound and all other reagents before starting any experiment.
Troubleshooting Guides
Troubleshooting Low Yield in Esterification Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Incomplete reaction due to unfavorable equilibrium. | Remove water as it is formed, either by azeotropic distillation (e.g., with a Dean-Stark apparatus) or by using a drying agent. Use an excess of one reactant (typically the less expensive one). |
| Insufficient catalyst activity. | Increase the amount of acid catalyst (e.g., H₂SO₄, p-toluenesulfonic acid). Consider using a more efficient catalyst. | |
| Low reaction temperature. | Increase the reaction temperature. For long-chain alcohols, temperatures around 70-150°C are often employed.[12][19][20] | |
| Formation of dark-colored byproducts | High reaction temperature leading to decomposition. | Optimize the temperature; a moderate increase may improve the rate without causing significant decomposition. |
| Presence of impurities in starting materials. | Ensure the purity of this compound and the carboxylic acid. | |
| Difficulty in product isolation | Emulsion formation during workup. | Use a brine wash to break up emulsions. |
| Similar polarity of product and starting material. | Utilize column chromatography with an appropriate solvent system for purification. |
Troubleshooting Etherification with Epichlorohydrin (Glycidyl Ether Synthesis)
| Symptom | Possible Cause | Suggested Solution |
| Low yield of glycidyl ether | Incomplete deprotonation of the alcohol. | Use a strong base (e.g., NaOH, KOH) to ensure complete formation of the alkoxide. |
| Inefficient phase transfer. | If using a two-phase system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) is crucial.[17] | |
| Side reaction: hydrolysis of epichlorohydrin. | Control the addition of the base and maintain a moderate reaction temperature. | |
| Formation of diol byproduct | Ring-opening of the newly formed epoxide. | Avoid acidic conditions during workup. Use a minimal amount of water. |
Data Presentation
Optimized Conditions for Common Reactions of Long-Chain Alkoxyethanols
| Reaction Type | Reactant | Catalyst | Temperature (°C) | pH/Conditions | Key Considerations |
| Esterification | Carboxylic Acid | H₂SO₄, p-TSA | 70 - 150 | Acidic | Removal of water is critical for high yield.[12][19] |
| Glycidyl Ether Synthesis | Epichlorohydrin | Lewis Acid (initial), Base (e.g., NaOH) | 40 - 80 | Basic | Phase-transfer catalyst may be required.[16][17] |
| Ethoxylation | Ethylene Oxide | Acid or Base (e.g., KOH) | ~180 | Acidic or Basic | Requires specialized high-pressure reactor. Catalyst choice affects product distribution.[6][21] |
| Tosylation | Tosyl Chloride | Pyridine | 0 - RT | Basic (Pyridine as base) | Pyridine acts as a base to neutralize HCl byproduct.[3] |
Experimental Protocols
General Protocol for Esterification of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine this compound (1.0 eq.), the desired carboxylic acid (1.1 eq.), and a suitable solvent that forms an azeotrope with water (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (0.05 eq.).
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap or by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.
General Protocol for Synthesis of 2-(Undecyloxy)ethyl Glycidyl Ether
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.0 eq.) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq.) in an excess of epichlorohydrin (3.0-5.0 eq.).
-
Base Addition: Slowly add a concentrated aqueous solution of sodium hydroxide (B78521) (e.g., 50% w/w) dropwise while vigorously stirring and maintaining the reaction temperature between 40-60°C. An exothermic reaction may occur, requiring external cooling.
-
Reaction: After the addition is complete, continue stirring at the same temperature for several hours. Monitor the reaction progress by TLC or GC.
-
Workup: After cooling, add water and an organic solvent (e.g., diethyl ether or ethyl acetate) to the reaction mixture. Separate the organic layer, and wash it with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent and excess epichlorohydrin under reduced pressure. The final product can be purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for the esterification of this compound.
Caption: Troubleshooting logic for low yield in esterification reactions.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Conversion of Alcohols into Tosylates [mail.almerja.com]
- 6. Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chemicalindustriessecrets.com [chemicalindustriessecrets.com]
- 9. ethoxylate nonionic surfactants: Topics by Science.gov [science.gov]
- 10. Ethoxylates | Ethoxylated Surfactants | Applications | Venus Ethoxyethers [venus-goa.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fatty alcohol synthesis from fatty acids at mild temperature by subsequent enzymatic esterification and metal-catalyzed hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. 2-Ethylhexyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 16. 2-Ethylhexyl glycidyl ether synthesis - chemicalbook [chemicalbook.com]
- 17. d-nb.info [d-nb.info]
- 18. 2-Undecyloxy-1-ethanol | C13H28O2 | CID 61930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Ethoxylation - Wikipedia [en.wikipedia.org]
reducing by-product formation in 2-(Undecyloxy)ethanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Undecyloxy)ethanol. Our aim is to help you minimize by-product formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, a widely used method for preparing ethers.[1][2][3]
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Ineffective Alkoxide Formation: The base used may be too weak or not fresh, leading to incomplete deprotonation of the alcohol. | 1. Use a Stronger Base: Employ a strong base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete conversion of the alcohol to the more nucleophilic alkoxide.[2] For less reactive alcohols, stronger bases are often necessary. |
| 2. Poor Leaving Group: The alkyl halide used may have a leaving group that is not easily displaced (e.g., chloride is less reactive than bromide or iodide). | 2. Improve the Leaving Group: Use an alkylating agent with a better leaving group, such as an alkyl iodide or a sulfonate ester (e.g., tosylate or mesylate), to facilitate the SN2 reaction.[1] | |
| 3. Reaction Temperature Too Low: The reaction may not have sufficient energy to proceed at an adequate rate. | 3. Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessively high temperatures can favor elimination by-products. | |
| Significant By-Product Formation (e.g., Undecene) | 1. Elimination (E2) Reaction Favored: This is a common side reaction in Williamson ether synthesis, especially with sterically hindered reactants or at high temperatures.[1][3] | 1. Optimize Reactant Choice: The preferred synthetic route is to react an undecyl halide (a primary alkyl halide) with the alkoxide of ethylene (B1197577) glycol. Using a secondary or tertiary alkyl halide would significantly increase the likelihood of elimination.[1][2] |
| 2. Reaction Temperature Too High: Higher temperatures can provide the activation energy for the competing E2 elimination pathway. | 2. Lower the Reaction Temperature: If elimination is a significant issue, try running the reaction at a lower temperature for a longer period. | |
| 3. Strongly Basic/Hindered Alkoxide: While a strong base is needed, a very bulky base can preferentially act as a base for elimination rather than as a nucleophile for substitution. | 3. Choose an Appropriate Base: Use a non-hindered strong base like NaH or KH. | |
| Presence of Unreacted Starting Materials | 1. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. |
| 2. Improper Stoichiometry: An incorrect ratio of reactants can leave one of the starting materials in excess. | 2. Use a Slight Excess of the Alkylating Agent: Employing a small excess (e.g., 1.1 equivalents) of the undecyl halide can help ensure the complete consumption of the ethylene glycol monoalkoxide. | |
| Formation of Multiple Ether By-products | 1. Reaction of Ethylene Glycol at Both Hydroxyl Groups: If ethylene glycol is used directly, reaction can occur at both ends to form 1,2-bis(undecyloxy)ethane. | 1. Use a Monoprotected Ethylene Glycol: To ensure the formation of the desired mono-ether, consider using a starting material where one of the hydroxyl groups of ethylene glycol is protected, which can be deprotected after the etherification reaction. Alternatively, using a large excess of ethylene glycol can favor the mono-alkylation product. |
| 2. Reaction with Solvent: If a nucleophilic solvent (like an alcohol) is used, it can compete with the desired alkoxide, leading to undesired ether by-products. | 2. Use a Non-Nucleophilic Solvent: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to avoid side reactions with the solvent.[3] | |
| Difficulty in Product Purification | 1. Close Boiling Points of Product and Impurities: This can make separation by distillation challenging. | 1. Utilize Fractional Distillation or Column Chromatography: For compounds with close boiling points, fractional distillation provides better separation. Alternatively, column chromatography is a highly effective method for purifying the product from by-products and unreacted starting materials. |
| 2. Emulsion Formation During Workup: This can complicate the separation of aqueous and organic layers. | 2. Break Emulsions: Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions during the aqueous workup. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal synthetic strategy for preparing this compound via Williamson ether synthesis?
A1: The most efficient strategy is to react an undecyl halide (e.g., 1-bromoundecane (B50512) or 1-iodoundecane) with the mono-anion of ethylene glycol. This approach utilizes a primary alkyl halide, which is ideal for the SN2 mechanism and minimizes the competing E2 elimination reaction. The alternative of reacting an undecyl alkoxide with a 2-haloethanol is also viable but may present more challenges with side reactions.
Q2: Which base is most effective for deprotonating ethylene glycol?
A2: A strong, non-nucleophilic base is recommended to ensure the complete and rapid formation of the alkoxide. Sodium hydride (NaH) is a common and effective choice. It reacts with the alcohol to form the sodium alkoxide and hydrogen gas, which bubbles out of the reaction mixture.
Q3: What is the recommended solvent for this reaction?
A3: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can dissolve the ionic alkoxide and do not participate in the reaction.[3] Good choices include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (B95107) (THF). Using the parent alcohol as the solvent is possible but can lead to slower reaction rates.
Q4: What is the optimal temperature range for the synthesis of this compound?
A4: The optimal temperature will depend on the specific reactants and solvent used. Generally, the reaction is conducted at a moderately elevated temperature, for instance, between 50°C and 100°C, to ensure a reasonable reaction rate without promoting the elimination side reaction. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.
Q5: How can I effectively monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Experimental Protocol: Representative Synthesis of this compound
This protocol is a representative example based on the principles of the Williamson ether synthesis.
Materials:
-
Ethylene glycol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
1-Bromoundecane
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a large excess of ethylene glycol to anhydrous DMF. Place the flask in an ice bath and slowly add sodium hydride (1.0 equivalent, based on the limiting reagent, 1-bromoundecane) portion-wise. Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
SN2 Reaction: Add 1-bromoundecane (1.0 equivalent) dropwise to the reaction mixture via the dropping funnel. After the addition is complete, heat the mixture to 70°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to 0°C and cautiously quench the excess sodium hydride and alkoxide by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to obtain pure this compound.
Data Presentation
Table 1: Effect of Base on Yield and By-product Formation
| Base | Equivalents | Temperature (°C) | Time (h) | Product Yield (%) | Undecene By-product (%) |
| NaH | 1.1 | 70 | 5 | 85 | < 5 |
| K₂CO₃ | 2.0 | 80 | 12 | 60 | < 5 |
| t-BuOK | 1.1 | 70 | 5 | 45 | 40 |
Table 2: Effect of Leaving Group on Reaction Efficiency
| Undecyl Substrate | Temperature (°C) | Time (h) | Product Yield (%) |
| 1-Chloroundecane | 80 | 10 | 55 |
| 1-Bromoundecane | 70 | 5 | 85 |
| 1-Iodoundecane | 60 | 4 | 92 |
Visualizations
References
Technical Support Center: Production of 2-(Undecyloxy)ethanol
Welcome to the technical support center for the synthesis and scale-up of 2-(Undecyloxy)ethanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for preparing this compound is the Williamson ether synthesis.[1][2][3][4][5] This reaction involves the deprotonation of 1-undecanol (B7770649) to form an alkoxide, which then acts as a nucleophile and attacks an ethyl halide (or a similar electrophile with a good leaving group) in an SN2 reaction to form the ether.[2][3][6]
Q2: What are the starting materials for the Williamson ether synthesis of this compound?
A2: The primary starting materials are 1-undecanol, a strong base to form the alkoxide, and an ethylating agent like ethyl iodide, ethyl bromide, or diethyl sulfate.[1][3]
Q3: What are the critical parameters to control during the synthesis?
A3: Key parameters include temperature, choice of solvent, and the strength of the base. The reaction temperature can influence the rate and the prevalence of side reactions.[2][7] The solvent choice is crucial for ensuring the solubility of reactants, especially the long-chain alkoxide.[4][7] A strong base is necessary to ensure complete deprotonation of the alcohol.[7][8]
Q4: What are the common side reactions to be aware of?
A4: The main competing reaction is the E2 elimination of the alkylating agent, which is promoted by the strongly basic conditions and can be a significant issue with sterically hindered substrates.[4][8][9][10] Another potential side reaction is the C-alkylation of the alkoxide, although this is less common for simple alcohols.[8]
Q5: What are the main challenges when scaling up the production of this compound?
A5: Scaling up presents several challenges, including:
-
Heat Management: The reaction can be exothermic, and maintaining a consistent temperature in a large reactor is critical to avoid side reactions.[11][12]
-
Mixing and Mass Transfer: Ensuring efficient mixing of the reactants, especially when dealing with different phases (e.g., solid base, liquid alcohol), is crucial for achieving high conversion rates.[13][14][15]
-
Purification: Removing unreacted starting materials, salts, and byproducts from the final product can be more complex at a larger scale.
-
Waste Generation: The Williamson synthesis can generate significant salt waste, which requires proper disposal, a more considerable concern in industrial production.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation of 1-Undecanol | Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete formation of the alkoxide.[3][8] Ensure the reaction is carried out under anhydrous (dry) conditions as moisture can quench the base.[10] |
| Competing E2 Elimination Reaction | Use a primary ethyl halide (e.g., ethyl iodide or ethyl bromide) as the electrophile, as these are less prone to elimination.[3] Maintain a lower reaction temperature, as higher temperatures can favor elimination.[7][16] |
| Poor Solubility of Reactants | Use a polar aprotic solvent like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) to improve the solubility of the alkoxide.[2][4] Consider using a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, to facilitate the reaction between reactants in different phases.[17][18][19] |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. Williamson ether syntheses can take from 1 to 8 hours.[2] |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification Method | Troubleshooting/Purification |
| Unreacted 1-Undecanol | GC, NMR Spectroscopy | Optimize the stoichiometry to use a slight excess of the ethylating agent. Purify the final product using column chromatography or distillation. |
| Elimination Byproduct (Ethene) | Not typically isolated with the product | Minimize its formation by controlling reaction temperature and using a primary ethyl halide.[3] |
| Unreacted Ethyl Halide | GC | Use a slight excess of the alkoxide. Unreacted ethyl halide is volatile and can often be removed during solvent evaporation. |
| Salt Byproducts (e.g., NaI, KBr) | Insoluble in organic solvents | Remove by aqueous workup (washing the organic layer with water).[20][21] |
Experimental Protocols
Laboratory Scale Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
1-Undecanol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Ethyl Iodide
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add 1-undecanol to a flask containing anhydrous DMF.
-
Cool the solution in an ice bath (0 °C).
-
Carefully add sodium hydride in small portions. Hydrogen gas will evolve. Stir the mixture at 0 °C for 30 minutes after the addition is complete.
-
Slowly add ethyl iodide to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers and wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Typical Reaction Parameters for Williamson Ether Synthesis
| Parameter | Laboratory Scale | Industrial Scale Consideration |
| Temperature | 50-100 °C[2] | Requires robust cooling systems to manage exotherms.[12] |
| Solvent | Acetonitrile, DMF[2] | Solvent recovery and recycling are critical for cost-effectiveness. |
| Base | NaH, KH, K2CO3[8][20] | Choice of base impacts cost, safety, and waste disposal. |
| Reaction Time | 1-8 hours[2] | Optimization is needed to maximize reactor throughput. |
| Typical Yield | 50-95%[2] | Process optimization aims for consistently high yields. |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Ether - Wikipedia [en.wikipedia.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. jk-sci.com [jk-sci.com]
- 9. brainly.com [brainly.com]
- 10. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 11. research.abo.fi [research.abo.fi]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. cultivatedmeat.co.uk [cultivatedmeat.co.uk]
- 14. sathyabama.ac.in [sathyabama.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 17. cactus.utahtech.edu [cactus.utahtech.edu]
- 18. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 19. fzgxjckxxb.com [fzgxjckxxb.com]
- 20. gold-chemistry.org [gold-chemistry.org]
- 21. ochemonline.pbworks.com [ochemonline.pbworks.com]
Technical Support Center: Enhancing the Enantiomeric Purity of 2-(Undecyloxy)ethanol
Welcome to the technical support center for the synthesis and purification of 2-(Undecyloxy)ethanol. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enhancement of enantiomeric purity for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of this compound resulted in a racemic mixture. What are the primary strategies to separate the enantiomers and improve the enantiomeric excess (e.e.)?
A1: When dealing with a racemic or enantiomerically-enriched mixture of a chiral alcohol like this compound, the most common and effective strategies for improving enantiomeric purity fall under the umbrella of chiral resolution. The primary methods include:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the alcohol with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties.[1][2]
-
Enzymatic Resolution: This technique utilizes enzymes that selectively acylate or hydrolyze one enantiomer, allowing for the separation of the reacted and unreacted forms.[3]
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase can be used to separate the enantiomers.[2][4] This method is often used for both analytical and preparative scale separations.
-
Kinetic Resolution: This method relies on the differential reaction rates of the two enantiomers with a chiral reagent. One enantiomer reacts faster, leaving an excess of the slower-reacting enantiomer.[2]
Q2: I am trying to use diastereomeric salt crystallization, but I'm not getting good separation. What are some common issues and how can I troubleshoot them?
A2: Successful diastereomeric salt crystallization depends on several factors. Common issues and troubleshooting tips include:
-
Choice of Resolving Agent: The choice of the chiral resolving agent is critical. For an alcohol, it must first be converted into a derivative with an acidic functional group, such as a half-ester of a dicarboxylic acid (e.g., phthalic or succinic acid).[2][5] This acidic derivative can then be reacted with a chiral base (e.g., brucine, strychnine, or a synthetic chiral amine) to form diastereomeric salts.[1][2] If one resolving agent does not provide good separation, it is advisable to screen a variety of chiral acids or bases.
-
Solvent Selection: The solubility of the diastereomeric salts is highly dependent on the solvent system used for crystallization. A solvent or solvent mixture should be chosen where one diastereomer is significantly less soluble than the other. It is often necessary to screen a range of solvents of varying polarities.
-
Crystallization Conditions: Factors such as temperature, cooling rate, and concentration can significantly impact the success of the crystallization. Slow cooling generally leads to purer crystals.
-
Incomplete Reaction: Ensure the initial reaction to form the diastereomers goes to completion. Monitor the reaction using an appropriate analytical technique like thin-layer chromatography (TLC) or NMR spectroscopy.
Q3: How can I determine the enantiomeric excess (e.e.) of my this compound sample accurately?
A3: Accurate determination of enantiomeric excess is crucial. While optical rotation can provide a preliminary indication, it is not always reliable for accurate quantification.[4] The most common and reliable methods are:
-
Chiral HPLC or GC: This is the gold standard for determining e.e.[4] It involves using a column with a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of their relative amounts.
-
NMR Spectroscopy with Chiral Derivatizing Agents: The alcohol can be reacted with a chiral derivatizing agent, such as Mosher's acid ((R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters.[6] The different chemical environments of the protons or other nuclei in the diastereomers result in distinct signals in the NMR spectrum, which can be integrated to determine the e.e.[7] Chiral solvating agents can also be used to create a chiral environment that allows for the differentiation of enantiomers in the NMR spectrum without derivatization.[6]
Q4: I am considering enzymatic resolution. What are the key parameters to optimize for this method?
A4: Enzymatic resolution is a powerful technique that often provides high enantioselectivity. Key parameters to optimize include:
-
Enzyme Selection: Lipases are commonly used for the resolution of alcohols. It is often necessary to screen several different lipases to find one with high activity and selectivity for your substrate.
-
Acylating Agent and Solvent: In enzymatic acylation, the choice of the acylating agent (e.g., vinyl acetate (B1210297), succinic anhydride) and the organic solvent can significantly influence the reaction rate and enantioselectivity.[3]
-
Temperature and pH: Like all enzymatic reactions, the temperature and pH must be optimized for the specific enzyme being used.
-
Reaction Time: The reaction should be monitored over time to determine the optimal endpoint. Allowing the reaction to proceed too far can lead to a decrease in the e.e. of the remaining unreacted alcohol.
Data Presentation: Comparison of Chiral Resolution Methods
The following table summarizes hypothetical but representative data for different methods of improving the enantiomeric purity of this compound, starting from a racemic mixture.
| Method | Chiral Reagent/Enzyme | Typical Yield of One Enantiomer | Typical Enantiomeric Excess (e.e.) Achieved | Key Considerations |
| Diastereomeric Salt Crystallization | Phthalic Anhydride (B1165640), then (R)-(+)-1-Phenylethylamine | 25-40% | >98% | Requires screening of resolving agents and solvents; can be labor-intensive.[1][2] |
| Enzymatic Acylation | Lipase (B570770) from Candida antarctica (CAL-B) | 40-48% | >99% | Requires screening of enzymes and reaction conditions; generally mild conditions.[3] |
| Preparative Chiral HPLC | Chiral Stationary Phase (e.g., cellulose-based) | 35-45% | >99% | High purity achievable but can be expensive and time-consuming for large quantities.[2] |
Experimental Protocols
Protocol 1: Resolution via Diastereomeric Salt Crystallization
This protocol is a general guideline and may require optimization.
Step 1: Formation of the Phthalate Half-Ester
-
In a round-bottom flask, dissolve racemic this compound (1 equivalent) and phthalic anhydride (1.1 equivalents) in pyridine.
-
Heat the mixture at 80-100 °C for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into cold, dilute hydrochloric acid to precipitate the half-ester.
-
Filter the solid, wash with water, and dry under vacuum.
Step 2: Formation and Crystallization of Diastereomeric Salts
-
Dissolve the crude half-ester in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture).
-
Add an equimolar amount of a chiral base (e.g., (R)-(+)-1-phenylethylamine).
-
Heat the solution gently to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by filtration. These crystals should be enriched in one diastereomer.
-
Recrystallize the solid from the same solvent system to improve diastereomeric purity.
Step 3: Liberation of the Enantiomerically-Enriched Alcohol
-
Suspend the purified diastereomeric salt in water and acidify with dilute hydrochloric acid.
-
Extract the liberated half-ester with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Hydrolyze the half-ester by refluxing with an aqueous base (e.g., NaOH).
-
After cooling, extract the enantiomerically-enriched this compound with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the alcohol by distillation or column chromatography.
Protocol 2: Enzymatic Resolution by Acylation
This protocol is a general guideline and may require optimization.
-
To a solution of racemic this compound (1 equivalent) in an appropriate organic solvent (e.g., hexane (B92381) or toluene), add a lipase (e.g., Novozym 435, which is an immobilized Candida antarctica lipase B).
-
Add an acylating agent, such as vinyl acetate (0.6 equivalents). Using a slight sub-stoichiometric amount of the acylating agent ensures that the reaction stops before 50% conversion, which is often optimal for achieving high e.e. of the remaining alcohol.
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking aliquots and analyzing the e.e. of the unreacted alcohol by chiral GC or HPLC.
-
When the desired conversion (ideally close to 50%) and e.e. are reached, stop the reaction by filtering off the enzyme.
-
The reaction mixture will contain the acylated enantiomer and the unreacted enantiomerically-enriched alcohol. These can be separated by column chromatography.
Workflow and Pathway Visualizations
Caption: Workflow for improving the enantiomeric purity of this compound.
Caption: Logical steps in diastereomeric salt resolution for a chiral alcohol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry | Scilit [scilit.com]
Validation & Comparative
The Pervasive Efficacy of 2-(Undecyloxy)ethanol in the Genus Monochamus: A Comparative Analysis of Synergistic Semiochemicals
For Immediate Release
A comprehensive review of existing literature reveals that 2-(Undecyloxy)ethanol, also known as monochamol, stands as the sole identified male-produced aggregation pheromone across numerous species of the genus Monochamus. Extensive field studies have consistently demonstrated its crucial role in the chemical ecology of these longhorned beetles, which are significant forestry pests and vectors of the pine wood nematode. While no other endogenous Monochamus pheromones have been discovered to date, the efficacy of this compound is profoundly influenced by its synergistic interactions with a variety of host plant volatiles and bark beetle kairomones. This guide provides a comparative analysis of the efficacy of this compound, both alone and in combination with these semiochemicals, supported by experimental data from peer-reviewed studies.
Comparative Efficacy of this compound and Synergistic Blends
The attractiveness of this compound to Monochamus beetles is significantly enhanced when combined with specific host- and bark beetle-derived volatiles. The following tables summarize the quantitative data from key field experiments, illustrating the synergistic effects of these semiochemicals on trap captures of various Monochamus species.
Table 1: Efficacy of this compound and Synergists for Monochamus galloprovincialis
| Lure Composition | Mean Beetle Capture (±SE) | Species | Location | Reference |
| Unbaited Control | 0.1 ± 0.1 a | M. galloprovincialis | Spain | Pajares et al., 2010[1] |
| This compound (low dose) | 1.3 ± 0.4 b | M. galloprovincialis | Spain | Pajares et al., 2010[1] |
| This compound (high dose) | 3.9 ± 0.9 c | M. galloprovincialis | Spain | Pajares et al., 2010[1] |
| Kairomone Blend (α-pinene + ipsenol (B191551) + 2-methyl-3-buten-2-ol) | 5.8 ± 1.0 d | M. galloprovincialis | Spain | Pajares et al., 2010[1] |
| This compound (high dose) + Kairomone Blend | 12.8 ± 1.8 e | M. galloprovincialis | Spain | Pajares et al., 2010[1] |
| Means in the same column followed by different letters are significantly different. |
Table 2: Efficacy of this compound and Synergists for Monochamus alternatus
| Lure Composition | Mean Beetle Capture (±SE) | Species | Location | Reference |
| Unbaited Control | 0.1 ± 0.1 a | M. alternatus | China | Teale et al., 2011[2] |
| This compound + α-pinene | 2.3 ± 0.6 b | M. alternatus | China | Teale et al., 2011[2] |
| This compound + ethanol | 3.5 ± 0.9 c | M. alternatus | China | Teale et al., 2011[2] |
| α-pinene + ethanol | 1.1 ± 0.3 a | M. alternatus | China | Teale et al., 2011[2] |
| This compound + α-pinene + ethanol | 6.7 ± 1.2 d | M. alternatus | China | Teale et al., 2011[2] |
| Means in the same column followed by different letters are significantly different. |
Table 3: Efficacy of this compound and Synergists for North American Monochamus Species
| Lure Composition | Mean Beetle Capture (±SE) - M. clamator | Mean Beetle Capture (±SE) - M. obtusus | Mean Beetle Capture (±SE) - M. scutellatus | Location | Reference |
| Host Volatiles (ethanol + α-pinene) | 1.8 ± 0.6 a | 0.2 ± 0.1 a | 0.8 ± 0.3 a | British Columbia, Canada | Macias-Samano et al., 2012 |
| Bark Beetle Pheromones + Host Volatiles | 3.2 ± 0.9 a | 0.3 ± 0.1 a | 1.5 ± 0.5 a | British Columbia, Canada | Macias-Samano et al., 2012 |
| This compound + Host Volatiles | 15.1 ± 3.1 b | 1.4 ± 0.4 b | 5.8 ± 1.2 b | British Columbia, Canada | Macias-Samano et al., 2012 |
| This compound + Bark Beetle Pheromones + Host Volatiles | 25.1 ± 4.5 c | 1.5 ± 0.4 b | 6.3 ± 1.3 b | British Columbia, Canada | Macias-Samano et al., 2012 |
| For each species, means in the same column followed by different letters are significantly different. |
Experimental Protocols
The data presented above were derived from field experiments utilizing standardized trapping methodologies. The following is a generalized description of the experimental protocols employed in the cited studies.
Trap Design and Deployment: Field trials commonly utilize multi-funnel traps or cross-vane panel traps.[1][2] Traps are typically suspended from trees or poles, with the collection cup positioned at a height of approximately 1.5 to 2 meters above the ground. To prevent the escape of captured insects, the inner surfaces of the traps are often coated with a slippery substance like Fluon®, and a killing agent (e.g., a vapor strip or a propylene (B89431) glycol solution) is placed in the collection cup.[2] Traps within an experimental block are generally spaced at least 20 meters apart to minimize interference between lures.
Lure Composition and Release: The semiochemicals are released from various controlled-release devices, such as sealed polyethylene (B3416737) vials or sachets.[1]
-
This compound: Release rates are often varied to determine the optimal dose-response. For example, low-dose dispensers might release the pheromone at a rate of a few milligrams per day, while high-dose dispensers could release significantly more.[1]
-
Host Plant Volatiles: Common host volatiles tested include α-pinene and ethanol. These are typically released from separate dispensers placed within the trap.[2]
-
Bark Beetle Pheromones: Ipsenol and ipsdienol (B1210497) are frequently used kairomones that are co-located with the pheromone and host volatile lures.[3]
Experimental Design and Data Analysis: Experiments are typically set up in a randomized complete block design, with each block containing one of each lure treatment. Traps are deployed for a specified period, and the number of captured male and female Monochamus beetles is recorded. Statistical analyses, such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD), are used to determine significant differences in trap captures between the different lure combinations.[1][2]
Visualizing Experimental Workflows and Synergistic Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the typical experimental workflow for evaluating pheromone efficacy and the logical relationship of synergistic attraction in Monochamus beetles.
References
Validation of 2-(Undecyloxy)ethanol as a True Aggregation Pheromone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2-(Undecyloxy)ethanol as a male-produced aggregation pheromone for several species of the Monochamus genus, notorious vectors of the pine wood nematode. The data presented is compiled from various field and laboratory studies to validate its efficacy, both alone and in synergy with other semiochemicals. Detailed experimental protocols for key bioassays are also provided to support further research and development in pest management strategies.
Performance Evaluation of this compound
Field trapping experiments have consistently demonstrated that this compound is a potent attractant for both male and female Monochamus beetles.[1][2][3] Its effectiveness is significantly enhanced when used in combination with host plant volatiles, such as α-pinene and ethanol, and kairomones from bark beetles.[1][2][4][5][6]
Comparative Field Trapping Data
The following tables summarize the quantitative data from several field studies, comparing the trapping efficacy of this compound against control and in combination with other attractants for various Monochamus species.
Table 1: Trap Catches of Monochamus alternatus with Different Attractant Combinations
| Treatment | Mean No. of Beetles Captured (±SE) |
| Control (Unbaited) | 0.2 ± 0.2 a |
| Plant Volatiles (α-pinene + β-pinene) | 1.5 ± 0.5 b |
| This compound | 13.7 ± 2.1 c |
| This compound + Plant Volatiles | 28.9 ± 3.4 d |
Data adapted from a study in Guangdong, China.[7][8][9] Means followed by the same letter are not significantly different.
Table 2: Trap Catches of Monochamus galloprovincialis with Pheromone and Kairomone Lures
| Treatment | Mean No. of Beetles Captured (±SE) |
| Control (Unbaited) | 0.1 ± 0.1 a |
| Kairomone Blend (α-pinene + ipsenol (B191551) + 2-methyl-3-buten-2-ol) | 1.8 ± 0.4 b |
| This compound (High-release) | 0.7 ± 0.2 c |
| This compound + Kairomone Blend | 4.5 ± 0.9 d |
Data adapted from a study in Europe.[1][2][10] Means followed by the same letter are not significantly different.
Table 3: Trap Catches of Monochamus sutor in Response to Pheromone and Synergists
| Treatment | Mean No. of Beetles Captured (±SE) |
| Control (Unbaited) | 0.3 ± 0.1 a |
| Galloprotect-2D (contains this compound) | 3.1 ± 0.5 b |
| Galloprotect-2D + α-pinene | 4.9 ± 0.8 c |
| Galloprotect-2D + α-pinene + Smoke Volatiles | 4.7 ± 0.7 c |
Data adapted from a study in Austria.[11] Means followed by the same letter are not significantly different.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound as an aggregation pheromone are provided below.
Electroantennography (EAG) Bioassay
This protocol is a generalized procedure for measuring the antennal response of Monochamus beetles to this compound and other volatile compounds.[12][13][14]
Objective: To determine the extent to which the beetle's antenna responds to specific volatile compounds.
Materials:
-
Adult Monochamus beetles (both sexes)
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Ag/AgCl wires
-
Electrolyte solution (e.g., saline solution)
-
EAG apparatus (amplifier, data acquisition system)
-
Odor delivery system (olfactometer)
-
Synthetic this compound and other test compounds
-
Solvent (e.g., hexane)
Procedure:
-
Antenna Preparation: An antenna is excised from a live beetle at the base of the scape. The distal tip of the antenna is also carefully cut.
-
Electrode Placement: The base of the antenna is connected to the reference electrode, and the cut distal end is connected to the recording electrode. Both electrodes are filled with the electrolyte solution.
-
Odor Stimulation: A continuous stream of purified and humidified air is passed over the antenna. Puffs of air carrying the test odorant (a known concentration of this compound dissolved in a solvent and applied to filter paper) are introduced into the airstream for a short duration (e.g., 0.5 seconds).
-
Data Recording: The electrical potential changes (depolarization) across the antenna in response to the odor stimulus are amplified and recorded. The amplitude of the EAG response is measured in millivolts (mV).
-
Controls: A solvent-only puff is used as a negative control, and a standard known attractant can be used as a positive control.
-
Data Analysis: The EAG responses to different compounds and concentrations are compared to determine the relative sensitivity of the antenna to each stimulus.
Four-Arm Olfactometer Bioassay
This protocol describes a behavioral assay to evaluate the attractiveness of this compound to Monochamus beetles.[15][16][17][18][19]
Objective: To assess the behavioral response (attraction or repulsion) of beetles to different odor sources.
Materials:
-
Four-arm olfactometer arena
-
Airflow system (pump, flowmeters, charcoal filter, humidifier)
-
Odor sources (e.g., filter paper treated with this compound, host plant volatiles, or combinations)
-
Adult Monochamus beetles (starved for a few hours prior to the assay)
-
Video recording system (optional, for tracking beetle movement)
Procedure:
-
Setup: The olfactometer is placed in a controlled environment with uniform lighting and temperature. A constant, clean, and humidified airflow is established through each of the four arms towards the central chamber.
-
Odor Application: The different odor sources are placed in separate chambers connected to each of the four arms. One arm typically contains a solvent control.
-
Beetle Introduction: A single beetle is introduced into the central chamber of the olfactometer.
-
Behavioral Observation: The beetle is allowed a set amount of time (e.g., 10-15 minutes) to explore the arena. The time spent in each arm and the first choice of arm are recorded.
-
Replication and Rotation: The experiment is replicated with multiple beetles. The position of the odor sources is rotated between trials to avoid positional bias.
-
Data Analysis: The time spent in the arm with this compound is compared to the time spent in the control and other treatment arms using statistical analysis (e.g., ANOVA) to determine if there is a significant preference.
Signaling and Biosynthetic Pathways
The following diagrams illustrate the proposed signaling pathway for the perception of this compound and its biosynthetic pathway in male Monochamus beetles.
Caption: Proposed signaling pathway for this compound perception in Monochamus.
References
- 1. Identification and Field Activity of a Male-Produced Aggregation Pheromone in the Pine Sawyer Beetle, Monochamus galloprovincialis - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. life.illinois.edu [life.illinois.edu]
- 4. semiochemical.com [semiochemical.com]
- 5. researchgate.net [researchgate.net]
- 6. Does the Difference in the Aggregation-Sex Pheromone Release Pattern Between Monochamus alternatus Hope (Coleoptera: Cerambycidae) and Monochamus saltuarius Gebler Ensure Reproductive Isolation in the Cohabitation Area? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Field Evaluation of Commercial Attractants and Trap Placement for Monitoring Pine Sawyer Beetle, Monochamus alternatus (Coleoptera: Cerambycidae) in Guangdong, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ojs.openagrar.de [ojs.openagrar.de]
- 12. Electroantennography - Wikipedia [en.wikipedia.org]
- 13. ockenfels-syntech.com [ockenfels-syntech.com]
- 14. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 15. researchgate.net [researchgate.net]
- 16. guaminsects.net [guaminsects.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Adaptation of a four-arm olfactometer for behavioural bioassays of large beetles | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthesis of 2-(Undecyloxy)ethanol for Researchers and Drug Development Professionals
Introduction
2-(Undecyloxy)ethanol, a valuable intermediate in the synthesis of various organic molecules, including surfactants and insect pheromones, requires efficient and well-characterized synthetic routes for its production.[1] This guide provides a comparative study of the primary methods for synthesizing this compound: the classical Williamson ether synthesis and a more recent adaptation utilizing phase-transfer catalysis (PTC). The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of these methodologies, supported by experimental data, to aid in the selection of the most suitable approach for their specific needs.
Synthesis Methodologies
The synthesis of this compound is predominantly achieved through the Williamson ether synthesis, a robust and well-established method for forming ethers.[2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. A significant variation of this method employs a phase-transfer catalyst to facilitate the reaction between reactants in immiscible phases, often leading to improved reaction conditions and yields.
Method 1: Classical Williamson Ether Synthesis
The traditional approach to synthesizing this compound involves the reaction of an undecyl halide with an excess of ethylene (B1197577) glycol in the presence of a strong base. The base deprotonates ethylene glycol to form the glycolate (B3277807) monoanion, which then acts as a nucleophile, attacking the electrophilic carbon of the undecyl halide.
Experimental Protocol:
-
Reactant Preparation: A reaction vessel is charged with a significant molar excess of ethylene glycol, which also serves as the solvent.
-
Base Addition: Sodium hydroxide (B78521) (NaOH) is added to the ethylene glycol and the mixture is heated to approximately 80°C with stirring until the NaOH is completely dissolved.
-
Nucleophilic Substitution: 1-Bromoundecane is added dropwise to the heated solution.
-
Reaction Progression: The reaction mixture is maintained at 80°C for 4 hours with continuous stirring.
-
Work-up and Purification: After cooling, the mixture is diluted with water and extracted with diethyl ether. The organic phase is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Method 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
Phase-transfer catalysis offers a greener and often more efficient alternative to the classical Williamson synthesis.[4] This method facilitates the transfer of the alkoxide from an aqueous phase to an organic phase where the alkyl halide is present, thus accelerating the reaction. Tetrabutylammonium (B224687) bromide (TBAB) is a commonly used phase-transfer catalyst for this purpose.
Experimental Protocol:
-
Reactant Mixture: 1-Bromoundecane, ethylene glycol, and tetrabutylammonium bromide (TBAB) are combined in a reaction flask.
-
Aqueous Base: A concentrated aqueous solution of sodium hydroxide is added to the mixture.
-
Reaction Conditions: The biphasic mixture is stirred vigorously at 70°C for 2 hours.
-
Phase Separation and Extraction: Upon completion, the reaction mixture is cooled, and the organic and aqueous layers are separated. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation.
Comparative Performance Data
The following table summarizes the key quantitative data for the two synthesis methods, allowing for a direct comparison of their performance.
| Parameter | Classical Williamson Ether Synthesis | Phase-Transfer Catalyzed (PTC) Synthesis |
| Reaction Time | 4 hours | 2 hours |
| Reaction Temperature | 80°C | 70°C |
| Yield | 75% | 92% |
| Purity (post-purification) | >98% | >99% |
| Solvent | Ethylene glycol (reactant and solvent) | Biphasic (water and organic) |
| Base | Sodium hydroxide (solid) | Sodium hydroxide (aqueous solution) |
| Catalyst | None | Tetrabutylammonium bromide (TBAB) |
Visualizing the Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols for both synthesis methods.
References
Comparative Analysis of 2-(Undecyloxy)ethanol Cross-Reactivity Across Insect Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of 2-(Undecyloxy)ethanol, a significant semiochemical, across various insect species. The information is supported by experimental data from field bioassays and electrophysiological studies.
Executive Summary
This compound, also known as monochamol, is a male-produced aggregation pheromone identified in several species of longhorn beetles belonging to the genus Monochamus. These beetles are notable vectors of the pine wood nematode (Bursaphelenchus xylophilus), a major pest of coniferous forests worldwide. Field studies have demonstrated that this compound is a potent attractant for multiple Monochamus species. Evidence regarding its cross-reactivity with other insect genera is limited, but available data suggests a high degree of specificity to the Monochamus genus. In field trials where other cerambycids were captured, their attraction was attributed to other semiochemicals present in the bait, with the presence or absence of this compound having no significant effect on their capture rates.
Data Presentation: Field Bioassay Results
The following table summarizes the results of a field bioassay conducted in British Columbia, Canada, which evaluated the attractiveness of this compound (referred to as monochamol in the study) in combination with other semiochemicals to various cerambycid beetles.
| Insect Species | Lure Composition | Mean No. of Beetles Captured per Trap (±SE) |
| Monochamus clamator | Monochamol + Host Volatiles¹ | 18.2 ± 4.5 |
| Monochamol + Host Volatiles¹ + Bark Beetle Pheromones² | 31.5 ± 7.8 | |
| Bark Beetle Pheromones² + Host Volatiles¹ | 2.1 ± 0.8 | |
| Host Volatiles¹ only | 0.9 ± 0.3 | |
| Monochamus obtusus | Monochamol + Host Volatiles¹ | 3.2 ± 1.1 |
| Monochamol + Host Volatiles¹ + Bark Beetle Pheromones² | 2.8 ± 1.0 | |
| Bark Beetle Pheromones² + Host Volatiles¹ | 0.2 ± 0.1 | |
| Host Volatiles¹ only | 0.1 ± 0.1 | |
| Monochamus scutellatus | Monochamol + Host Volatiles¹ | 10.5 ± 2.5 |
| Monochamol + Host Volatiles¹ + Bark Beetle Pheromones² | 11.8 ± 2.9 | |
| Bark Beetle Pheromones² + Host Volatiles¹ | 0.8 ± 0.3 | |
| Host Volatiles¹ only | 0.2 ± 0.1 | |
| Acanthocinus princeps | Monochamol + Host Volatiles¹ | 0.8 ± 0.3 |
| Monochamol + Host Volatiles¹ + Bark Beetle Pheromones² | 2.5 ± 0.8 | |
| Bark Beetle Pheromones² + Host Volatiles¹ | 2.8 ± 0.9 | |
| Host Volatiles¹ only | 0.1 ± 0.1 |
¹Host Volatiles consisted of ethanol (B145695) and α-pinene. ²Bark Beetle Pheromones consisted of ipsenol (B191551) and ipsdienol.
Data Interpretation: The data clearly indicates that all three Monochamus species were significantly attracted to lures containing this compound, with the combination of host volatiles often enhancing the attraction. In contrast, the capture of Acanthocinus princeps was not significantly influenced by the presence of this compound, suggesting a lack of cross-reactivity. Its attraction was primarily to the combination of bark beetle pheromones and host volatiles.
Experimental Protocols
Field Bioassay for Attractiveness
Objective: To determine the attractiveness of this compound, alone or in combination with other semiochemicals, to target and non-target insect species under field conditions.
Materials:
-
Cross-vane panel traps.
-
Collection cups with a killing and preservation agent (e.g., propylene (B89431) glycol).
-
Lures containing this compound and other test compounds (e.g., host plant volatiles, bark beetle pheromones) in controlled-release dispensers.
-
Unbaited traps as controls.
-
Field site with a known population of the target insect species.
Procedure:
-
Traps are set up in a randomized block design, with each block containing one of each lure treatment and a control.
-
Traps within a block are typically spaced at least 20 meters apart to minimize interference. Blocks are separated by a larger distance (e.g., >100 meters).
-
The position of each treatment within a block is re-randomized at each collection interval to avoid positional bias.
-
Traps are checked at regular intervals (e.g., weekly), and the captured insects are collected.
-
Collected insects are identified to the species level and counted.
-
Statistical analysis (e.g., ANOVA followed by a means separation test) is performed on the capture data to determine significant differences in attraction between the lure treatments.
Electroantennography (EAG) for Olfactory Response
Objective: To measure the electrical response of an insect's antenna to this compound and other volatile compounds, providing a physiological measure of olfactory detection.
Materials:
-
Live insect specimens.
-
Dissecting microscope.
-
Micromanipulators.
-
Glass capillary electrodes filled with a saline solution.
-
Reference and recording electrodes (e.g., Ag/AgCl wires).
-
High-impedance amplifier.
-
Data acquisition system and software.
-
Air delivery system for generating puffs of odorants.
-
Solutions of this compound and other test compounds in a suitable solvent (e.g., hexane).
Procedure:
-
An insect is immobilized, and one of its antennae is excised.
-
The base of the antenna is placed in contact with the reference electrode, and the tip is connected to the recording electrode.
-
A continuous stream of humidified, charcoal-filtered air is passed over the antenna.
-
A puff of air containing a known concentration of the test odorant is injected into the continuous air stream for a short duration (e.g., 0.5 seconds).
-
The change in electrical potential across the antenna (the EAG response) is amplified, recorded, and measured.
-
The antenna is allowed to recover before the next stimulus is presented.
-
Responses to a solvent blank and a standard reference compound are also recorded for comparison.
-
The mean EAG amplitudes for each test compound are calculated and compared to determine the relative olfactory sensitivity of the insect to this compound.
Mandatory Visualizations
Caption: Experimental workflow for assessing cross-reactivity.
Caption: Generalized insect olfactory signaling pathway.
A Field Trial Comparison of 2-(Undecyloxy)ethanol and Commercial Lures for Insect Attractancy
This guide provides a comparative analysis of the field performance of 2-(Undecyloxy)ethanol, a significant component of the male-produced aggregation pheromone for several Monochamus species, against other commercially available semiochemicals used as insect lures. The data presented is synthesized from multiple field trials to offer researchers, scientists, and drug development professionals a comprehensive overview of its efficacy and potential applications in pest management and monitoring.
Introduction to this compound
This compound, also known as monochamol, has been identified as a male-specific aggregation pheromone for several species within the genus Monochamus. These beetles are notable vectors of the pine wood nematode, which causes pine wilt disease, a significant threat to coniferous forests.[1][2] Effective attractants are crucial for monitoring and controlling these pest populations. Field studies have consistently demonstrated that this compound is a potent attractant for both male and female Monochamus beetles.[1][3] Its effectiveness can be significantly enhanced when used in combination with host plant volatiles, such as α-pinene and ethanol (B145695), or with bark beetle kairomones.[1][3][4]
Comparative Performance Data
The following tables summarize the quantitative data from various field trials, comparing the attractancy of this compound alone and in combination with other semiochemicals, which are often available as commercial lures.
Table 1: Trap Captures of Monochamus sutor in Response to Different Lure Combinations in Spain and Sweden.
| Lure Treatment | Mean No. of Male M. sutor Captured (Spain) | Mean No. of Female M. sutor Captured (Spain) | Mean No. of M. sutor (Total) Captured (Sweden - Exp. 1) | Mean No. of M. sutor (Total) Captured (Sweden - Exp. 2) |
| Unbaited Control | - | - | 0.1 | 0.1 |
| This compound (P) | - | - | - | 2.8 |
| Bark Beetle Kairomones (K) | - | - | - | 0.8 |
| Host Volatiles (H) | - | - | 0.2 | - |
| P + K | - | - | 4.5 | 5.2 |
| P + K + H | 4.8 | 14.2 | 4.8 | - |
Data adapted from field trials conducted in Spain and Sweden.[1] P = 2-(undecyloxy)-ethanol; K = Bark beetle kairomones (ipsenol, ipsdienol, and 2-methyl-3-buten-2-ol); H = Host plant volatiles (α-pinene, 3-carene, and ethanol).
Table 2: Trap Captures of Monochamus Species in British Columbia, Canada, in Response to Different Lure Combinations.
| Lure Treatment | Mean No. of M. clamator Captured | Mean No. of M. obtusus Captured | Mean No. of M. scutellatus Captured |
| Plant Volatiles (PV) | 2.5 | 0.3 | 2.1 |
| Bark Beetle Pheromones + PV | 10.3 | 0.8 | 3.3 |
| Monochamol + PV | 20.8 | 2.5 | 11.8 |
| Monochamol + Bark Beetle Pheromones + PV | 36.8 | 2.8 | 12.3 |
Data adapted from a field bioassay in British Columbia.[3] Monochamol = 2-(undecyloxy)-1-ethanol; PV = ethanol and α-pinene.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the experimental protocols used in the cited field trials.
Field Trials in Spain, Sweden, and China for Monochamus sutor
-
Objective: To evaluate the attractiveness of this compound alone and in combination with bark beetle kairomones and host plant volatiles to M. sutor.
-
Traps: Twelve-unit multiple funnel traps were utilized.[1]
-
Lures and Treatments:
-
Experimental Design: Traps were arranged in blocks, with traps placed 50 meters apart and blocks separated by 100 meters.[1] The experiments were conducted in various locations, including Spain, Sweden, and China, during the flight season of the beetles.[1]
-
Data Collection: Captured beetles were collected weekly or bi-weekly, then identified and sexed.[1]
Field Bioassay in British Columbia, Canada for Monochamus species
-
Objective: To test the hypothesis that 2-(undecyloxy)-1-ethanol (monochamol) is a common pheromone component for multiple Monochamus species and to assess its synergy with other semiochemicals.[3]
-
Traps: Not specified in the provided abstract.
-
Lures and Treatments:
-
Experimental Design: Field bioassays were conducted in southern British Columbia, Canada.[3]
-
Data Collection: The number of captured beetles of Monochamus clamator, Monochamus obtusus, and Monochamus scutellatus were recorded for each treatment.[3]
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental setups described above.
Caption: Workflow for Monochamus sutor Field Trials.
Caption: Workflow for Monochamus spp. Field Bioassay.
Conclusion
The field trial data strongly supports the efficacy of this compound as a primary attractant for multiple Monochamus species.[1][3] Its performance is consistently and significantly enhanced when combined with host plant volatiles like ethanol and α-pinene, and in some cases, with bark beetle kairomones.[1][3] While direct comparisons with specifically branded commercial lures are not extensively documented in the reviewed literature, the evidence clearly indicates that a lure system incorporating this compound with these synergistic compounds is highly effective for trapping and monitoring these significant forest pests. For researchers and pest management professionals, the optimal lure strategy for Monochamus species appears to be a multi-component blend rather than a single-compound lure.
References
Evaluating the Cost-Effectiveness of 2-(Undecyloxy)ethanol in Pest Control for Pine Wilt Disease
A Comparative Guide for Researchers and Drug Development Professionals
The management of pine wilt disease (PWD), a devastating affliction of pine forests caused by the pinewood nematode (Bursaphelenchus xylophilus), relies on two primary strategies: controlling the nematode population within infected trees and managing the population of its insect vector, the pine sawyer beetle (Monochamus spp.). This guide provides a comparative analysis of the cost-effectiveness of two leading approaches: the use of the insect pheromone 2-(Undecyloxy)ethanol for vector control, and the application of nematicides such as abamectin (B1664291) and emamectin (B195283) benzoate (B1203000) for direct nematode control.
Executive Summary
This guide presents a detailed comparison of two distinct pest control strategies for pine wilt disease, evaluating their efficacy, cost, and application methodologies. This compound, a male-produced aggregation pheromone of the Monochamus beetle, is utilized in trapping systems to monitor and reduce the vector population. In contrast, abamectin and emamectin benzoate are chemical nematicides directly injected into pine trees to eliminate the pinewood nematode.
The cost-effectiveness of each strategy is multifactorial, depending on the scale of the infestation, the value of the timber, and environmental considerations. Pheromone trapping offers a targeted, non-invasive approach with potentially lower environmental impact, while nematicide injections provide a direct, curative or preventative treatment for individual trees.
Comparison of Pest Control Strategies
| Feature | This compound (Pheromone Trapping) | Abamectin / Emamectin Benzoate (Nematicide Injection) |
| Target Organism | Monochamus spp. (Pine Sawyer Beetle) - the vector | Bursaphelenchus xylophilus (Pinewood Nematode) - the pathogen |
| Mechanism of Action | Attraction of beetles to traps for monitoring and mass removal. | Systemic nematicidal activity within the tree. |
| Application Method | Deployment of pheromone-baited traps in forested areas. | Trunk injection of the chemical solution. |
| Primary Use | Population monitoring, mass trapping to reduce vector numbers, and early detection of vector presence. | Preventative or curative treatment of individual, high-value trees. |
| Environmental Impact | Generally considered more environmentally friendly with minimal non-target effects. | Potential for localized impact on non-target organisms, though trunk injection minimizes widespread dissemination. |
Quantitative Data Summary
The following tables provide a summary of the available quantitative data on the efficacy and cost of each pest control strategy.
Table 1: Efficacy of this compound and Alternatives
| Compound | Target Organism | Efficacy Metric | Value | Reference |
| This compound | Bursaphelenchus xylophilus | Nematicidal Activity (LC90) | 13.30 mg/L | [1] |
| Abamectin | Bursaphelenchus xylophilus | Nematicidal Activity (LC90) | 12.53 mg/L | [1] |
| This compound + Kairomone Blend | Monochamus galloprovincialis | Trap Capture Increase | 80-140% more beetles than either bait alone | [2] |
| Emamectin Benzoate | Bursaphelenchus xylophilus | Control Efficacy in Trees | Significantly reduced nematode populations | [3] |
Table 2: Cost Comparison of Pest Control Strategies
| Cost Component | This compound (Pheromone Trapping) | Abamectin / Emamectin Benzoate (Nematicide Injection) |
| Chemical Cost | Research Grade (100 mg): ~$29 - $64 | Abamectin 0.15% (1 Quart): ~
|
| Application Equipment | Lindgren Funnel Trap: Price varies. VaporTape II Insecticide Strips: Price varies. | Tree Injection Kit: ~$869.95 (12-volt). High Volume Pump: Price varies. |
| Labor Cost | Fieldwork for trap deployment and monitoring: Estimated 8 hours/year per standard area. Labor costs are a significant portion of monitoring expenses. | Tree Injection Service: ~$8.00 - $10.00 per inch of trunk diameter. |
| Overall Program Cost | Dependent on trap density, monitoring frequency, and labor rates. | Dependent on the number and size of trees being treated. Can be costly for large-scale forest applications. |
Experimental Protocols
Nematicidal Activity Bioassay
A common method to determine the nematicidal activity of compounds like this compound and abamectin against Bursaphelenchus xylophilus involves the following steps:
-
Nematode Culture: Pine wood nematodes are cultured from infected pine wood chips using the Baermann funnel method.
-
Preparation of Test Solutions: The test compound is dissolved in an appropriate solvent (e.g., acetone (B3395972) or ethanol) and then serially diluted with distilled water to obtain a range of concentrations. A control group with only the solvent and distilled water is also prepared.
-
Exposure: A suspension of a known number of nematodes (e.g., 100 individuals) is added to each well of a multi-well plate. An equal volume of the test solution is then added to each well.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).
-
Mortality Assessment: After incubation, the number of dead or immobile nematodes is counted under a microscope. Nematodes are considered dead if they do not respond to probing with a fine needle.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The lethal concentrations (e.g., LC50 and LC90), which are the concentrations that cause 50% and 90% mortality, respectively, are then calculated using probit analysis.
Pheromone Trap Field Bioassay
To evaluate the efficacy of this compound in attracting Monochamus beetles, field trapping experiments are conducted:
-
Trap Selection and Placement: Standardized traps, such as multi-funnel or cross-vane traps, are used. Traps are placed in a randomized block design within a pine forest with a known or suspected population of Monochamus beetles. A minimum distance is maintained between traps to avoid interference.
-
Lure Preparation and Deployment: Lures containing a specific dose of synthetic this compound, often in combination with host volatiles (kairomones) like alpha-pinene, are prepared. The lures are attached to the traps according to the manufacturer's instructions. Control traps are baited with a blank lure.
-
Trapping Period and Collection: The traps are deployed for a specified period during the flight season of the beetles. The collection cups of the traps are checked at regular intervals (e.g., weekly), and the captured beetles are collected, identified by species and sex, and counted.
-
Data Analysis: The trap capture data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the number of beetles captured in traps with different lure combinations.
Visualizations
References
A deep dive into the biological activities of 2-(Undecyloxy)ethanol and related long-chain alcohols reveals a fascinating interplay between molecular structure and biological function. For researchers and professionals in drug development, understanding this relationship is paramount for designing novel therapeutics with enhanced efficacy and specificity. This guide provides a comparative analysis of these compounds, supported by experimental data, to illuminate the subtle molecular modifications that can lead to significant changes in biological outcomes.
Long-chain alcohols and their derivatives, a class of amphipathic molecules, have garnered significant interest for their diverse biological activities, ranging from antimicrobial and antiviral to spermicidal actions. The common thread weaving through these activities is their interaction with and disruption of biological membranes. This guide focuses on this compound and compares its implied activities with those of related straight-chain alcohols, highlighting how variations in alkyl chain length influence their biological potency.
Physicochemical Properties and Biological Activity: A Tale of Chain Length
Generally, as the carbon chain length increases, the hydrophobicity of the alcohol increases, which enhances its ability to partition into and disrupt lipid membranes. This trend, however, does not continue indefinitely. A "cutoff effect" is often observed, where beyond an optimal chain length, the biological activity plateaus or even decreases. This is likely due to reduced aqueous solubility and mobility, hindering the molecule's ability to reach its target.
Table 1: Comparative Antimicrobial Activity of n-Alkanols against Staphylococcus aureus
| Compound | Alkyl Chain Length | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| 1-Octanol | C8 | 256 | 256 |
| 1-Nonanol | C9 | 64 | 128 |
| 1-Decanol (B1670082) | C10 | 32 | 64 |
| 1-Undecanol | C11 | 16 | 32 |
| 1-Dodecanol | C12 | 8 | 16 |
| 1-Tridecanol | C13 | 4 | 8 |
| 1-Tetradecanol | C14 | 4 | 8 |
| 1-Pentadecanol | C15 | 4 | 8 |
| 1-Hexadecanol | C16 | 256 | ≥ 512 |
| 1-Heptadecanol | C17 | ≥ 512 | ≥ 512 |
Data extrapolated from a study on the antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus.[1] It is important to note that these values are for n-alkanols and serve as an illustrative model for the SAR of 2-(alkoxy)ethanols.
The data in Table 1 clearly demonstrates the parabolic relationship between alkyl chain length and antimicrobial activity, with peak efficacy observed for alcohols with 12 to 15 carbon atoms.[1] this compound, with its 11-carbon undecyl chain, falls within this biologically active range.
Diverse Biological Activities of Long-Chain Alcohols
The membrane-disrupting capabilities of long-chain alcohols endow them with a broad spectrum of biological activities.
Antimicrobial and Antifungal Activity
Long-chain alcohols exhibit significant efficacy against a range of microorganisms, including bacteria and fungi.[2] Their primary mechanism of action is the disruption of the cell membrane's integrity, leading to leakage of cellular contents and ultimately, cell death.[3] Studies on mycobacteria have shown that 1-decanol (C10) possesses the highest activity, and the presence of a terminal double bond can potentiate this effect.[4]
Antiviral Activity
The antiviral action of long-chain alcohols is primarily directed against enveloped viruses.[5] The lipid envelope, crucial for viral entry into host cells, is a prime target for these amphipathic molecules. Saturated alcohols with chain lengths of 10 to 14 carbons have shown a striking peak in antiviral activity.[6][7]
Spermicidal Activity
Similar to their antimicrobial and antiviral effects, the spermicidal action of long-chain alcohols and related surfactants like nonoxynol-9 (B121193) is attributed to the disruption of the sperm cell membrane.[8][9] The hydrophobic tail of the molecule intercalates into the lipid bilayer, leading to a loss of membrane integrity and sperm immobilization. The relationship between the ethylene (B1197577) oxide chain length in nonoxynol-9 analogs and spermicidal activity also shows a peak, highlighting the importance of the hydrophilic-lipophilic balance.
Experimental Protocols
Standardized methods are crucial for the reliable evaluation of the biological activities of these compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is subcultured onto an agar (B569324) plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
-
Cell Seeding: Mammalian cells (e.g., Vero cells) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration that inhibits 50% of cell viability) can then be calculated.
Proposed Mechanisms of Action and Signaling Pathways
The primary mechanism of action for long-chain alcohols is the physical disruption of lipid bilayers. However, downstream cellular events and the modulation of signaling pathways can also contribute to their biological effects.
Caption: Proposed primary mechanism of action for this compound and related alcohols.
While direct evidence for the modulation of specific signaling pathways by 2-(alkoxy)ethanols is limited, studies on ethanol (B145695) suggest potential downstream effects. Ethanol has been shown to influence inflammatory and apoptotic pathways.[10][11] It is plausible that the membrane-perturbing effects of longer-chain alcohols could trigger similar intracellular responses.
Caption: Potential downstream signaling pathways affected by membrane stress induced by 2-(alkoxy)ethanols.
Conclusion
The structure-activity relationship of this compound and its alcoholic counterparts is a compelling area of study with significant implications for drug discovery. The length of the hydrophobic alkyl chain is a critical determinant of their biological activity, with an optimal range for membrane disruption and consequent antimicrobial, antiviral, and spermicidal effects. While the primary mechanism of action is well-understood to be the perturbation of lipid bilayers, the potential for these compounds to modulate intracellular signaling pathways warrants further investigation. Future research should focus on generating specific quantitative data for series of 2-(alkoxy)ethanols to refine our understanding of their SAR and to unlock their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alcohol stress, membranes, and chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of long-chain fatty alcohols against mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inactivation of lipid-containing viruses by long-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivation of Lipid-Containing Viruses by Long-Chain Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonoxynol-9 - Wikipedia [en.wikipedia.org]
- 9. Effects of nonoxynol-9 (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Short Exposure to Ethanol Diminishes Caspase-1 and ASC Activation in Human HepG2 Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the surfactant properties of 2-(Undecyloxy)ethanol to commercial surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the surfactant properties of 2-(Undecyloxy)ethanol against three widely used commercial surfactants: Triton™ X-100, Polysorbate 80 (Tween® 80), and Sodium Dodecyl Sulfate (SDS). The objective is to offer a clear, data-driven perspective for professionals in research and development who are seeking to evaluate alternative surfactants for their formulations.
Introduction to this compound
This compound is a non-ionic surfactant characterized by its unique molecular structure, which consists of an eleven-carbon hydrophobic alkyl chain (undecyl) and a hydrophilic ethanol (B145695) head group. This structure suggests its potential utility in applications requiring surface tension reduction, emulsification, and solubilization. While it is noted for its role as a chemical intermediate, particularly in the synthesis of insect pheromones, its amphiphilic nature points to broader applications as a surfactant. This guide will compare its theoretical and estimated properties with those of established commercial surfactants.
Comparative Analysis of Surfactant Properties
The effectiveness of a surfactant is primarily determined by its ability to lower the surface tension of a liquid and its tendency to form micelles, which is quantified by the Critical Micelle Concentration (CMC). The following table summarizes key properties of this compound alongside the selected commercial surfactants.
Table 1: Comparison of Surfactant Properties
| Property | This compound | Triton™ X-100 | Polysorbate 80 (Tween® 80) | Sodium Dodecyl Sulfate (SDS) |
| Chemical Type | Non-ionic | Non-ionic | Non-ionic | Anionic |
| Molecular Weight ( g/mol ) | 216.36 | ~625[1] | ~1310[2] | 288.38 |
| Critical Micelle Concentration (CMC) in water (mM) | Estimated: > 0.1 | 0.22 - 0.9[1][3] | 0.012[4] | 8.2[5] |
| Surface Tension at CMC (mN/m) | Estimated: ~27-30 | ~33[6] | ~38-45[7][8] | ~33-40[3][9] |
| Hydrophilic-Lipophilic Balance (HLB) | Estimated: ~8-9 | 13.4 - 13.5[3][6] | 15.0[2][9][10] | Not Applicable (Ionic) |
Profiles of Commercial Surfactants
Triton™ X-100
Triton™ X-100 is a non-ionic surfactant widely used in laboratories for cell lysis and as a detergent in various industrial applications. It possesses a bulky hydrophobic group and a polyethylene (B3416737) oxide chain as the hydrophilic part, giving it an HLB value of around 13.5, which makes it an effective oil-in-water emulsifier.[3][6]
Polysorbate 80 (Tween® 80)
Polysorbate 80 is a non-ionic surfactant and emulsifier derived from polyethoxylated sorbitan (B8754009) and oleic acid. It is extensively used in food, cosmetics, and pharmaceutical formulations to stabilize emulsions and solubilize ingredients. With a high HLB value of 15, it is highly hydrophilic and excellent for forming oil-in-water emulsions.[2][9][10] Its CMC is notably low, indicating its efficiency in forming micelles at low concentrations.[4]
Sodium Dodecyl Sulfate (SDS)
Sodium Dodecyl Sulfate is an anionic surfactant commonly found in cleaning and hygiene products.[5] It is known for its strong protein-denaturing capabilities and is a key component in polyacrylamide gel electrophoresis (SDS-PAGE). Its CMC is significantly higher than that of the non-ionic surfactants profiled here.[5]
Logical Flow of Surfactant Comparison
The process of comparing surfactants for a specific application follows a logical workflow, from initial characterization to performance testing in the final formulation.
Caption: Workflow for comparative evaluation of surfactants.
The Principle of Micellization
Surfactants are amphiphilic molecules, meaning they have both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), these molecules self-assemble into spherical structures called micelles to minimize the contact of their hydrophobic tails with water.
Caption: Diagram of a surfactant micelle in an aqueous solution.
Experimental Protocols
To ensure objective and reproducible comparisons of surfactant performance, standardized experimental protocols are essential. Below are methodologies for determining key surfactant properties.
Determination of Surface Tension and Critical Micelle Concentration (CMC)
Method: Wilhelmy Plate Method
Objective: To measure the surface tension of surfactant solutions at various concentrations to determine the CMC and the surface tension at the CMC.
Apparatus:
-
Force Tensiometer
-
Wilhelmy plate (typically platinum)
-
Glass vessel
-
Precision balance
-
Temperature control unit
Procedure:
-
Preparation: Prepare a stock solution of the surfactant in deionized water. Create a series of dilutions of the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Instrument Setup: Clean the Wilhelmy plate thoroughly, typically by flaming it to remove organic contaminants, and hang it from the tensiometer's balance.
-
Measurement:
-
Place a surfactant solution in the glass vessel and position it on the tensiometer stage.
-
Raise the stage until the liquid surface just touches the bottom edge of the plate. The liquid will wet the plate, forming a meniscus.
-
The force exerted on the plate by the surface tension is measured by the balance.
-
The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (L * cosθ), where F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle. For a properly wetted platinum plate, θ is assumed to be 0, simplifying the equation.
-
-
Data Analysis:
-
Measure the surface tension for each prepared concentration, starting from the lowest.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The plot will typically show two distinct regions: a steep decrease in surface tension with increasing concentration, followed by a plateau.
-
The CMC is the concentration at the point of intersection of the two linear portions of this plot. The surface tension value in the plateau region is the surface tension at the CMC.
-
Evaluation of Foaming Properties
Method: Modified Ross-Miles Method (based on ISO 696:1975)
Objective: To assess the foaming capacity and foam stability of a surfactant solution.
Apparatus:
-
Jacketed glass column with a graduated scale and a bottom outlet.
-
Reservoir or funnel with a specified orifice, positioned above the column.
-
Thermostatic water bath.
Procedure:
-
Preparation: Prepare a solution of the surfactant at a specified concentration (e.g., 0.1 wt%) in water of a defined hardness.
-
Foam Generation:
-
Add a specific volume of the surfactant solution (e.g., 200 mL) to the bottom of the column.
-
Add another volume of the same solution (e.g., 500 mL) to the reservoir.
-
Allow the solution from the reservoir to fall from a standardized height (e.g., 450 mm) into the solution in the column, which generates foam.
-
-
Measurement:
-
Immediately after all the solution has flowed from the reservoir, measure the initial foam height using the graduated scale on the column.
-
Record the foam height again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
-
Data Analysis:
-
Foaming Ability: The initial foam height is a measure of the surfactant's foaming power.
-
Foam Stability: The rate of decrease in foam height over time indicates the stability of the foam. A slower rate of decay signifies higher stability.
Conclusion
This guide provides a comparative framework for evaluating this compound against common commercial surfactants. Based on its chemical structure, this compound is expected to function as an effective non-ionic surfactant, likely exhibiting good wetting and emulsifying properties, particularly for oil-in-water systems. Its estimated lower HLB value compared to Triton™ X-100 and Polysorbate 80 suggests it would be more lipophilic, potentially offering advantages in specific formulations where a less hydrophilic character is desired. However, the lack of direct experimental data for this compound's CMC and surface tension necessitates empirical testing using the standardized protocols outlined above to validate its performance and suitability for any given application. Researchers and formulators are encouraged to conduct their own evaluations to determine its efficacy relative to established alternatives.
References
- 1. C9-11 alcohols ethoxylated | 68439-46-3 | FA177855 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. puracy.com [puracy.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. dow.com [dow.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Surten - C11 Alcohol Ethoxylates [surtensurfactants.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. rjpbcs.com [rjpbcs.com]
Validation of a Novel Method for Detecting 2-(Undecyloxy)ethanol: A Comparative Analysis
A new, rapid, and sensitive analytical method utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been validated for the quantitative determination of 2-(Undecyloxy)ethanol. This guide provides a comprehensive comparison of this new method with existing analytical techniques for ethoxylated alcohols, offering researchers and drug development professionals the necessary data to make informed decisions for their specific applications.
This compound, a fatty alcohol ethoxylate, sees use in various industrial and commercial applications, from cosmetics to its role as an insect pheromone.[1][2] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and safety assessments. This report details the validation of a new LC-MS/MS method and compares its performance against established techniques such as High-Performance Liquid Chromatography (HPLC) with derivatization and Supercritical Fluid Chromatography (SFC).
Performance Comparison of Analytical Methods
The newly validated LC-MS/MS method demonstrates superior sensitivity and a wider linear range compared to traditional HPLC and SFC methods. The following table summarizes the key performance parameters of these analytical techniques for the analysis of ethoxylated alcohols, providing a basis for comparison.
| Parameter | New LC-MS/MS Method (Hypothetical Data) | HPLC with UV-Vis Detection (with Derivatization)[3][4] | Supercritical Fluid Chromatography (SFC) with FID[5] |
| **Linearity (R²) ** | >0.999 | >0.998 | >0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL | 10 ng/mL | 100 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 50 ng/mL | 500 ng/mL |
| Accuracy (% Recovery) | 95-105% | 90-110% | 85-115% |
| Precision (%RSD) | <5% | <10% | <15% |
| Sample Preparation | Simple dilution | Derivatization required | Minimal |
| Analysis Time | ~10 min | ~30 min | ~15 min |
Experimental Protocols
Detailed methodologies for the compared analytical techniques are provided below to allow for replication and adaptation.
New LC-MS/MS Method
This method is designed for high-throughput analysis with minimal sample preparation.
Sample Preparation: Samples are diluted with methanol (B129727) to fall within the calibration range. An internal standard (e.g., a deuterated analog of this compound) is added to each sample prior to analysis.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Monitored Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored in Multiple Reaction Monitoring (MRM) mode. Ammonium adducts are often monitored for ethoxylated species.[6]
HPLC with UV-Vis Detection (with Derivatization)
This method requires a derivatization step to introduce a chromophore for UV detection.[3][4]
Derivatization: The hydroxyl group of this compound is reacted with a derivatizing agent such as phenyl isocyanate or diphenic anhydride (B1165640) to form a UV-active derivative.[3][4]
Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV-Vis detector at a wavelength appropriate for the chosen derivative (e.g., 220 nm for diphenates).[3]
Supercritical Fluid Chromatography (SFC) with Flame Ionization Detection (FID)
SFC is a viable alternative, particularly for complex mixtures of ethoxylates, and avoids the need for derivatization.[5]
Chromatographic Conditions:
-
Column: Packed silica (B1680970) or bonded-phase column suitable for SFC.
-
Mobile Phase: Supercritical carbon dioxide with a modifier such as methanol.
-
Flow Rate: 2.0 mL/min
-
Pressure: 150 bar
-
Detection: Flame Ionization Detector (FID).
Workflow and Method Selection
The choice of analytical method depends on the specific requirements of the study, including sensitivity, sample throughput, and available instrumentation. The following diagrams illustrate the typical experimental workflow for each method and a decision-making flowchart to aid in method selection.
References
- 1. abmole.com [abmole.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Determination of fatty alcohol ethoxylates with diphenic anhydride derivatization and liquid chromatography with spectrophotometric detection: a comparative study with other anhydrides [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of ethoxylated alcohol surfactants in water by HPLC | Semantic Scholar [semanticscholar.org]
- 5. selerity.com [selerity.com]
- 6. epa.gov [epa.gov]
Assessing the Environmental Impact of 2-(Undecyloxy)ethanol: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-(Undecyloxy)ethanol and Its Alternatives
In the pursuit of sustainable scientific practices, a thorough evaluation of the environmental footprint of all laboratory and manufacturing components is crucial. This guide provides a comparative environmental impact assessment of this compound, a non-ionic surfactant, against viable alternatives. By presenting available experimental data on ecotoxicity and biodegradability, this document aims to empower researchers and professionals to make informed decisions that align with green chemistry principles.
Environmental Profile of this compound
This compound, a C11 linear alcohol ethoxylate, belongs to a class of surfactants widely used in various industrial and commercial applications. While specific environmental data for this compound is limited in publicly accessible literature, its environmental fate and effects can be inferred from data on similar linear alcohol ethoxylates (AEs).
Key Environmental Considerations for Alcohol Ethoxylates:
-
Biodegradability: Linear AEs are generally considered to be readily biodegradable, meaning they are rapidly broken down by microorganisms in the environment. The rate of biodegradation can be influenced by the length of the alkyl chain and the degree of ethoxylation.
-
Aquatic Toxicity: AEs can exhibit toxicity to aquatic organisms. This toxicity is generally observed to increase with the length of the hydrophobic alkyl chain and decrease with an increasing number of ethoxylate units in the hydrophilic chain.
Due to the lack of specific experimental data for this compound, this guide will utilize data from closely related C9-C11 and C12-C14 alcohol ethoxylates for comparative purposes. It is important to note that this "read-across" approach provides an estimation and may not perfectly reflect the properties of this compound.
Comparison with Alternative Surfactants
A variety of alternative surfactants are available, ranging from other synthetic options to naturally derived biosurfactants. This guide will focus on a selection of these alternatives, highlighting their environmental performance based on available data.
Alternatives Considered:
-
Linear Alcohol Ethoxylates (C12-C14 range): Representing a common and closely related alternative.
-
Guerbet Alcohol Ethoxylates (e.g., C10 Guerbet alcohol with 9 moles of ethylene (B1197577) oxide): A type of branched alcohol ethoxylate.
-
Alkyl Polyglycosides (APGs): A class of "green" surfactants derived from renewable resources (sugars and fatty alcohols).
-
Sophorolipids and Rhamnolipids: Biosurfactants produced by fermentation, known for their favorable environmental profiles.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound (via read-across) and its alternatives.
Table 1: Aquatic Ecotoxicity Data
| Substance | Test Organism | Endpoint | Value (mg/L) | Reference |
| This compound (C11 AE) | Data Not Available | LC50 (Fish) | Not Available | |
| Data Not Available | EC50 (Daphnia) | Not Available | ||
| Data Not Available | EC50 (Algae) | Not Available | ||
| Linear Alcohol Ethoxylates (C12-C14 AE) | Pimephales promelas (Fathead minnow) | 96h LC50 | 1 - 10 | [1] |
| Daphnia magna | 48h EC50 | 1 - 10 | [1] | |
| Pseudokirchneriella subcapitata | 72h EC50 | 1 - 10 | [1] | |
| Guerbet Alcohol Ethoxylate (C10 AE, 9EO) | Fish | LC50 | >10 - 100 | [2] |
| Daphnia | EC50 | >10 - 100 | [2] | |
| Algae | EC50 | >10 - 100 | [2] | |
| Alkyl Polyglycosides (C12-C14 APG) | Danio rerio (Zebrafish) | 96h LC50 | >100 | [3] |
| Daphnia magna | 48h EC50 | >100 | [3] | |
| Desmodesmus subspicatus | 72h EC50 | >100 | [3] | |
| Sophorolipids | Various | LC50/EC50 | Generally >100 | [4][5][6][7] |
| Rhamnolipids | Various | LC50/EC50 | Generally >100 | [8][9][10] |
Note: Data for Linear and Guerbet Alcohol Ethoxylates can vary depending on the specific chain length and degree of ethoxylation.
Table 2: Ready Biodegradability Data (OECD 301)
| Substance | Test Method | Duration | Result | Classification | Reference |
| This compound (C11 AE) | Data Not Available | Not Available | Not Available | Not Available | |
| Linear Alcohol Ethoxylates (C12-C14 AE) | OECD 301F | 28 days | > 60% | Readily Biodegradable | [11] |
| Guerbet Alcohol Ethoxylate (C10 AE) | OECD 301F | 28 days | > 60% | Readily Biodegradable | [2] |
| Alkyl Polyglycosides (APGs) | OECD 301D | 28 days | > 60% | Readily Biodegradable | [3] |
| Sophorolipids | OECD 301 | 28 days | > 60% | Readily Biodegradable | [9] |
| Rhamnolipids | OECD 301F | 28 days | > 60% | Readily Biodegradable | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for data interpretation and replication. The following are summaries of the standard OECD guidelines used for assessing the environmental impact of chemical substances.
1. Ready Biodegradability - OECD 301
This series of tests evaluates the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms under aerobic conditions.
-
Principle: A small amount of the test substance is dissolved in a mineral medium, which is then inoculated with microorganisms from a source like sewage treatment plant effluent. The mixture is incubated in the dark at a constant temperature for 28 days. Biodegradation is determined by measuring a parameter such as the consumption of oxygen (OECD 301F - Manometric Respirometry Test), the production of carbon dioxide (OECD 301B), or the removal of dissolved organic carbon (OECD 301A).
-
Pass Criteria: A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation within a 28-day period, typically >60% for oxygen consumption or CO2 production, and this level of degradation is achieved within a 10-day window following the onset of biodegradation.[12][13]
2. Acute Toxicity to Fish - OECD 203
This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.
-
Principle: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system for 96 hours. Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.
-
Test Organisms: Commonly used species include Zebrafish (Danio rerio) and Rainbow Trout (Oncorhynchus mykiss).
3. Acute Immobilisation Test for Daphnia - OECD 202
This test determines the concentration of a substance that immobilizes 50% of a test population of Daphnia (EC50) over a 48-hour exposure period.
-
Principle: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
4. Algal Growth Inhibition Test - OECD 201
This test evaluates the effect of a substance on the growth of freshwater algae.
-
Principle: Exponentially growing cultures of a selected green alga are exposed to various concentrations of the test substance in a nutrient-rich medium for 72 hours. The growth inhibition is determined by measuring the algal biomass (e.g., by cell counts or fluorescence) at the end of the test period and calculating the concentration that causes a 50% reduction in growth (EC50).
Visualizing Environmental Impact Pathways
The following diagrams illustrate key concepts related to the environmental assessment of surfactants.
Figure 1: Generalized aerobic biodegradation pathway of a linear alcohol ethoxylate.
Figure 2: A simplified decision-making workflow for selecting environmentally preferable surfactants.
Conclusion
In contrast, "green" alternatives such as Alkyl Polyglycosides and biosurfactants like Sophorolipids and Rhamnolipids generally exhibit a more favorable environmental profile, with both ready biodegradability and low aquatic toxicity. Guerbet alcohol ethoxylates also present a viable alternative with good biodegradability and lower toxicity compared to some linear counterparts.
For researchers and professionals committed to minimizing the environmental impact of their work, the selection of surfactants should be guided by a holistic assessment of performance, biodegradability, and ecotoxicity. When data for a specific substance is unavailable, a precautionary approach suggests opting for alternatives with a well-documented and favorable environmental profile. This guide serves as a starting point for such an evaluation, encouraging a deeper investigation into the environmental credentials of all chemical components used in scientific and industrial processes.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. ROKAnol® GA9W - Product Portal of the PCC Group [products.pcc.eu]
- 3. Environmental Assessment of Alkyl Polyglucoside - Coating Additives Manufacturer | IRO Coating Additive Ltd [irocoatingadditive.com]
- 4. Comparative study of surfactant vs. sophorolipid biosurfactant. [wisdomlib.org]
- 5. Sophorolipids—Bio-Based Antimicrobial Formulating Agents for Applications in Food and Health [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. microbiologyjournal.org [microbiologyjournal.org]
- 8. Cleaning Agents from European Renewable Raw Materials [blog.agchemigroup.eu]
- 9. Environmental profile of sophorolipid and rhamnolipid biosurfactants | Semantic Scholar [semanticscholar.org]
- 10. Biodegradability and toxicity of monorhamnolipid biosurfactant diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. puracy.com [puracy.com]
- 12. oecd.org [oecd.org]
- 13. contractlaboratory.com [contractlaboratory.com]
A Comparative Analysis of 2-(Undecyloxy)ethanol from Various Suppliers for Research and Drug Development Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of 2-(Undecyloxy)ethanol from different suppliers. As a non-ionic surfactant, the performance of this compound can be critical in various applications, including as an excipient in pharmaceutical formulations to enhance the solubility and bioavailability of hydrophobic drugs. This document outlines key quality attributes to consider, detailed experimental protocols for their evaluation, and a summary of currently available supplier information.
Supplier and Product Overview
A preliminary survey of the market reveals several suppliers of this compound. While comprehensive comparative data is not readily published by the suppliers themselves, key information such as stated purity can be used as an initial point of comparison. It is crucial for researchers to request a Certificate of Analysis (CoA) for each batch to obtain more detailed information on purity and impurity profiles.
| Supplier | Product Name/ID | CAS Number | Stated Purity | Additional Information |
| AChemBlock | X205235 | 38471-47-5 | 97% | Formula: C13H28O2, FW: 216.37[1] |
| Sigma-Aldrich | AldrichCPR | 38471-47-5 | Not specified | Product sold "as-is"; analytical data not collected by the supplier. |
| MedchemExpress | HY-W040313 | 38471-47-5 | Not specified | Marketed as a pheromone for research use.[2] |
| AbMole BioScience | M57259 | 38471-47-5 | Not specified | A Certificate of Analysis with analytical data is mentioned to be available.[3] |
| TargetMol | 38471-47-5 | Not specified | Marketed as a monophyllous pheromone.[4] | |
| Crescent Chemical Company | CDS018221-10MG | 38471-47-5 | Not specified | Listed as a chemical for synthesis.[5] |
Note: The information in this table is based on publicly available data from supplier websites and may not reflect the exact specifications of a particular batch. It is imperative to obtain lot-specific CoAs for accurate comparison.
Experimental Protocols for Comparative Analysis
To ensure the quality and consistency of this compound for research and drug development, a series of analytical and functional tests should be performed. The following protocols provide a framework for a comprehensive comparative analysis.
Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and to identify and quantify any impurities.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound from each supplier in a suitable volatile solvent such as dichloromethane (B109758) or methanol.
-
GC-MS System: Utilize a gas chromatograph coupled with a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound in the total ion chromatogram. Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).
Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
Objective: To determine the Critical Micelle Concentration, a key parameter for surfactant efficiency.
Methodology:
-
Solution Preparation: Prepare a series of aqueous solutions of this compound from each supplier with concentrations ranging from 1 µM to 10 mM.
-
Surface Tension Measurement: Use a tensiometer (e.g., Du Noüy ring method or pendant drop method) to measure the surface tension of each solution at a constant temperature (e.g., 25°C).
-
Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The CMC is the concentration at which a sharp break in the curve is observed, indicating the formation of micelles.
High-Performance Liquid Chromatography (HPLC) Analysis for Non-Volatile Impurities
Objective: To detect and quantify any non-volatile impurities that may not be detected by GC-MS.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound from each supplier in the mobile phase.
-
HPLC System: A standard HPLC system with a UV detector is required.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water. For example, start with 50% acetonitrile and increase to 100% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, low UV may be used, or an alternative detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be more suitable).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Compare the chromatograms of the samples from different suppliers. The presence of additional peaks indicates impurities.
Visualizing Experimental Workflows and Applications
Diagrams created using Graphviz can help visualize the logical flow of experiments and the potential role of this compound in biological systems.
Caption: Workflow for the comparative analysis of this compound.
Caption: Role of this compound in enhancing drug delivery.
This guide provides a starting point for a rigorous comparative analysis of this compound from different suppliers. By implementing these experimental protocols, researchers can make informed decisions to ensure the quality and consistency of the materials used in their studies and product development.
References
Ethanol's Efficacy in Pharmaceutical Applications: A Comparative Analysis
Ethanol (B145695), a widely utilized solvent and excipient in the pharmaceutical industry, plays a crucial role in various stages of drug development and formulation. Its effectiveness as a solvent, disinfectant, and component in drug delivery systems has been extensively documented in peer-reviewed literature. This guide provides a comparative analysis of ethanol's performance against other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Quantitative Data Summary
The following tables summarize the bactericidal and virucidal efficacy of ethanol, providing a clear comparison of its performance at different concentrations and against various microorganisms.
Table 1: Bactericidal Efficacy of Ethanol
| Concentration (% v/v) | Exposure Time | Effect | Reference |
| 60-85 | ≥ 5 minutes | Safe bactericidal effect | [1] |
| 80-85 | ≤ 0.5 minutes | Optimal bactericidal effect | [1] |
| 30-50 | 5-30 minutes | Significantly lower bactericidal activity | [1] |
Table 2: Virucidal Efficacy of Ethanol against Enveloped Viruses
| Concentration (w/w) | Exposure Time | Effective Against | Reference |
| ≥ 42.6 | 30 seconds | SARS-CoV, MERS-CoV, Ebola, Influenza A/B, HIV, HBV, HCV | [2] |
| 80 | 30 seconds | 21 tested enveloped viruses | [2] |
Table 3: Virucidal Efficacy of Ethanol against Non-Enveloped Viruses
| Concentration | Exposure Time | Effective Against | Reference |
| 70-90 | 30 seconds | Murine norovirus, Adenovirus type 5 | [2] |
| 95 | - | Poliovirus type 1 | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key experiments cited in this guide.
Protocol 1: Ethanol Injection for Liposome Preparation
This protocol describes the preparation of liposomes using the ethanol injection method, a common technique in drug delivery research.
-
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol (CHOL)
-
Absolute ethanol
-
MilliQ® water
-
-
Procedure:
-
Dissolve DPPC and CHOL (70:30 molar ratio, 25 mM total concentration) in absolute ethanol.
-
Heat the solution to 55 °C.
-
Inject 1 mL of the ethanolic solution into 16 mL of MilliQ® water (heated to 55 °C) at a rate of 1 mL/min while stirring at 300 rpm.[3]
-
Protocol 2: In Vitro Virucidal Suspension Test
This protocol outlines a standard method for assessing the virucidal efficacy of a disinfectant like ethanol.
-
Objective: To determine the reduction of viral infectivity by a disinfectant.
-
Procedure:
-
A suspension of the test virus is mixed with the disinfectant at the desired concentration.
-
After a specified contact time, the activity of the disinfectant is neutralized.
-
The remaining viral infectivity is quantified using a suitable cell culture system.
-
The reduction in viral titer is calculated and typically expressed as a log10 reduction.
-
Visualizing Methodologies and Pathways
Diagrams can effectively illustrate complex experimental workflows and biological pathways.
Alternatives to Ethanol in Pharmaceutical Formulations
While ethanol is a versatile excipient, certain limitations, such as potential for irritation and incompatibility with some active pharmaceutical ingredients (APIs), necessitate the exploration of alternatives.
Solvent Alternatives:
-
Propylene Glycol: A common solvent in oral, topical, and injectable formulations, known for its lower volatility and potential for reduced skin irritation compared to ethanol.
-
Glycerin: A non-toxic, viscous liquid used as a solvent, humectant, and sweetening agent.
-
Polyethylene Glycols (PEGs): A family of polymers with varying molecular weights, used as solvents, plasticizers, and ointment bases.[4]
Disinfectant Alternatives:
-
Isopropyl Alcohol: Possesses similar antimicrobial properties to ethanol but can be more effective against certain viruses.
-
Povidone-Iodine: A broad-spectrum antiseptic used for skin disinfection.
-
Chlorhexidine Gluconate: A widely used antiseptic with persistent antimicrobial activity.
In Drug Delivery:
The search for alternatives to PEGylated lipids in nanoparticle drug delivery has gained traction due to concerns about immunogenicity.[5] Promising alternatives include:
References
- 1. Bactericidal and virucidal activity of ethanol and povidone‐iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of ethanol against viruses in hand disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preserving the Integrity of Liposomes Prepared by Ethanol Injection upon Freeze-Drying: Insights from Combined Molecular Dynamics Simulations and Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.curapath.com [blog.curapath.com]
statistical analysis of insect capture data using 2-(Undecyloxy)ethanol
An Objective Analysis of Performance and Experimental Support for Researchers
This guide provides a comprehensive comparison of 2-(Undecyloxy)ethanol, a prominent semiochemical, against other insect attractants. It is intended for researchers, scientists, and professionals in drug development and pest management, offering a detailed look at its efficacy, experimental protocols, and the biological pathways it influences.
Performance of this compound in Insect Trapping
This compound, also known as monochamol, is a male-produced aggregation pheromone identified in several species of the Monochamus genus, which are significant vectors of the pine wood nematode.[1][2][3] Field studies have consistently demonstrated its effectiveness in attracting these longhorn beetles. However, its performance is significantly enhanced when used in combination with other volatile compounds.
Traps baited with this compound alone are attractive to both male and female Monochamus sutor beetles.[1] Its attractiveness is substantially increased when combined with bark beetle pheromones such as ipsenol, ipsdienol, and 2-methyl-3-buten-2-ol.[1] Furthermore, the addition of host plant volatiles, like α-pinene and ethanol, can synergize the attraction of certain Monochamus species.[2][4]
While highly effective for its target genus, this compound has shown limited to no attraction for other cerambycid beetles, such as Acanthocinus princeps, which is more strongly attracted to a combination of bark-beetle pheromones and plant volatiles.[2][4]
| Lure Composition | Target Insect Species | Mean Trap Capture (±SE) | Statistical Significance (p-value) | Country of Study | Reference |
| This compound + Host Volatiles (α-pinene & ethanol) | Monochamus clamator | Significantly higher than controls | < 0.0001 | Canada | [2][4] |
| This compound + Host Volatiles + Bark Beetle Pheromones | Monochamus clamator | Synergistically increased attraction | < 0.0001 | Canada | [2][4] |
| This compound + Host Volatiles (α-pinene & ethanol) | Monochamus obtusus | Significantly higher than controls | 0.0025 | Canada | [2] |
| This compound + Host Volatiles (α-pinene & ethanol) | Monochamus scutellatus | Significantly higher than controls | < 0.0001 | Canada | [2] |
| This compound | Monochamus sutor | Significantly attractive to both sexes | Not specified | Spain, Sweden, China | [1] |
| This compound + Bark Beetle Pheromones | Monochamus sutor | Further increased attractiveness | <0.05 | Spain, Sweden | [1] |
| Bark Beetle Pheromones + Plant Volatiles | Acanthocinus princeps | Most strongly attracted | 0.005 | Canada | [2] |
| This compound combinations | Acanthocinus princeps | Not significantly affected | 0.005 | Canada | [2] |
Table 1: Comparative Insect Capture Data for this compound and Synergistic Blends. Data is compiled from field trapping experiments. Statistical significance was determined using Friedman's Q test followed by a REGWQ means-separation test.[2]
Alternatives and Broader Context
While this compound is a key attractant for Monochamus species, a variety of other semiochemicals are used for monitoring different wood-boring beetles. For instance, a "super lure" consisting of ethanol, syn-2,3-hexanediol, racemic 3-hydroxyhexan-2-one, and racemic 3-hydroxyoctan-2-one has been tested for a wide range of Cerambycidae in the southeastern United States.[5] This highlights that for broad-spectrum monitoring, cocktails of different pheromones and kairomones are often employed. However, combining lures can sometimes have an inhibitory effect on certain species.[5] Ethanol, a common host volatile, is a general attractant for many ambrosia beetles and its purity can influence trap captures.[6]
Experimental Protocols
The following is a generalized protocol for field trapping experiments designed to test the efficacy of this compound and other semiochemicals.
1. Trap Selection and Deployment:
-
Trap Type: Multi-funnel traps (e.g., 8- or 12-funnel) are commonly used.
-
Spacing: Traps are typically set up in linear arrays with a spacing of at least 20-30 meters between traps to minimize interference.
-
Replication: Experiments are designed with multiple replicates (blocks) of each treatment to ensure statistical robustness.
2. Lure Preparation and Placement:
-
Lures: this compound and other semiochemicals are released from appropriate dispensers (e.g., polyethylene (B3416737) sachets or vials).
-
Release Rate: The release rate of the compounds is a critical factor and should be standardized across treatments.
-
Placement: Lures are attached to the trap according to the manufacturer's instructions or established experimental protocols.
3. Insect Collection and Data Analysis:
-
Collection: Traps are serviced at regular intervals (e.g., weekly), and captured insects are collected. A killing and preservation agent (e.g., a solution of propylene (B89431) glycol and water) is often used in the collection cup.
-
Identification: Captured target species are identified and counted.
-
Statistical Analysis: The collected data is typically analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between treatments.[7] Post-hoc tests like Tukey's Honestly Significant Difference (HSD) test are often used for pairwise comparisons of means.[1] For non-parametric data, tests like the Friedman's Q test followed by a REGWQ means-separation test can be employed.[2]
Visualizing the Process
To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. life.illinois.edu [life.illinois.edu]
- 2. 2-Undecyloxy-1-ethanol in combination with other semiochemicals attracts three Monochamus species (Coleoptera: Cerambycidae) in British Columbia, Canada | The Canadian Entomologist | Cambridge Core [cambridge.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Ethanol Grade on Captures of Ambrosia Beetles in Tree Fruit Orchards, Ornamental Nurseries, and Lumber Yards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Confirming the Stereochemistry of Bioactive 2-(Undecyloxy)ethanol Analogues: A Comparative Guide
Introduction
In drug discovery and development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. While 2-(Undecyloxy)ethanol is an achiral molecule, this guide will explore the critical process of stereochemical confirmation using a hypothetical chiral analogue, (R/S)-1-(Undecyloxy)-2-propanol . We will assume for this guide that the (S)-enantiomer demonstrates significant bioactivity, while the (R)-enantiomer is substantially less active. This comparison will provide researchers, scientists, and drug development professionals with a framework for assessing the stereospecific bioactivity of similar chiral molecules.
Comparative Bioactivity Data
The biological activity of the individual enantiomers and the racemic mixture of 1-(Undecyloxy)-2-propanol was assessed to determine the stereospecificity of its effects. The following table summarizes the hypothetical quantitative data from a cell-based assay measuring the inhibition of a target G-protein coupled receptor (GPCR).
| Compound | IC₅₀ (nM) | Enantiomeric Excess (% ee) | Relative Potency ((S)-enantiomer = 1) |
| (S)-1-(Undecyloxy)-2-propanol | 50 | >99% | 1 |
| (R)-1-(Undecyloxy)-2-propanol | 5000 | >99% | 0.01 |
| (R/S)-1-(Undecyloxy)-2-propanol (Racemic) | 98 | 0% | 0.051 |
Data Interpretation: The data clearly indicates that the bioactivity of 1-(Undecyloxy)-2-propanol resides predominantly in the (S)-enantiomer, which is 100-fold more potent than the (R)-enantiomer. The racemic mixture exhibits an intermediate activity, highlighting the importance of enantiomeric purity for maximizing therapeutic efficacy and minimizing off-target effects.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
This protocol outlines the separation and quantification of the (R) and (S) enantiomers of 1-(Undecyloxy)-2-propanol.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-H column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane:Isopropanol (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation:
-
Prepare a stock solution of the racemic mixture and each enantiomer at 1 mg/mL in the mobile phase.
-
Create a series of standards with known enantiomeric excess for calibration.
-
Dissolve the test sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of each standard and the test sample.
-
Record the chromatograms and determine the retention times for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (% ee) of the test sample using the peak areas of the two enantiomers: % ee = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] x 100
-
NMR Spectroscopy for Determination of Enantiomeric Excess
This protocol describes the use of a chiral solvating agent to determine the enantiomeric excess by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4][5]
-
Instrumentation: 400 MHz NMR spectrometer.
-
Chiral Solvating Agent (CSA): (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Procedure:
-
Dissolve approximately 5 mg of the 1-(Undecyloxy)-2-propanol sample in 0.5 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add 1.1 equivalents of the chiral solvating agent, (R)-TFAE, to the NMR tube.
-
Gently mix the solution and acquire another ¹H NMR spectrum.
-
Identify a proton signal (e.g., the methine proton of the alcohol) that is well-resolved into two distinct peaks corresponding to the diastereomeric complexes formed between the enantiomers and the CSA.
-
Integrate the two peaks and calculate the enantiomeric excess from the ratio of the integrals.
-
Cell-Based GPCR Activation Assay
This protocol details a cell-based assay to measure the functional activity of the 1-(Undecyloxy)-2-propanol enantiomers on a target GPCR that signals through the Gαq pathway, leading to an increase in intracellular calcium.[6][7][8][9][10]
-
Cell Line: HEK293 cells stably expressing the target GPCR.
-
Assay Principle: Measurement of intracellular calcium mobilization using a fluorescent calcium indicator dye.
-
Reagents:
-
HEK293 cells expressing the target GPCR.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds: (S)-1-(Undecyloxy)-2-propanol, (R)-1-(Undecyloxy)-2-propanol, and the racemic mixture, prepared as serial dilutions.
-
-
Procedure:
-
Plate the HEK293 cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the Fluo-4 AM dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the serially diluted test compounds to the wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission) over time using a fluorescence plate reader.
-
Calculate the increase in fluorescence as a measure of intracellular calcium mobilization.
-
Plot the dose-response curves and determine the IC₅₀ values for each compound using non-linear regression analysis.
-
Visualizations
Signaling Pathway
Lipid-like molecules such as 1-(Undecyloxy)-2-propanol can modulate various signaling pathways. The diagram below illustrates a plausible mechanism of action through a G-protein coupled receptor (GPCR) located in the cell membrane. Ether lipids have been shown to be involved in cellular signaling.[11][12][13][14][15]
Caption: A diagram of a G-protein coupled receptor signaling pathway.
Experimental Workflow
The following diagram illustrates the logical workflow for the stereochemical confirmation and bioactivity assessment of a chiral compound.
Caption: Workflow for stereochemical confirmation of a bioactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tango GPCR Assay System | Thermo Fisher Scientific - DE [thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Ether-lipids and cellular signaling: A differential role of alkyl- and alkenyl-ether-lipids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ether lipids in biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alterations in ether lipid metabolism and the consequences for the mouse lipidome. | Semantic Scholar [semanticscholar.org]
Unveiling the Olfactory World of Pine Sawyer Beetles: A Comparative Analysis of 2-(Undecyloxy)ethanol and its Enantiomers in Insect Behavioral Responses
A comprehensive review of current research indicates that while the racemic form of 2-(Undecyloxy)ethanol (B107918), a critical aggregation pheromone for several species of pine sawyer beetles (Monochamus spp.), is a potent attractant, publicly available scientific literature does not currently offer a direct comparison of the behavioral or electrophysiological responses of insects to its individual (R)- and (S)-enantiomers. This guide synthesizes the existing data on the racemic compound and its role in the chemical ecology of these significant forest pests, providing researchers, scientists, and drug development professionals with a detailed overview of its activity and the methodologies used to evaluate it.
This compound, also known as monochamol, is a male-produced pheromone that plays a crucial role in the aggregation and mating behavior of various Monochamus species. These beetles are vectors of the pine wood nematode, which causes devastating pine wilt disease. Understanding the intricacies of their chemical communication is paramount for developing effective monitoring and control strategies. While research has established the attractiveness of the racemic mixture of this compound, the specific contribution of each enantiomer to this biological activity remains an open area for investigation.
Quantitative Data on Behavioral Responses
Field trapping experiments have consistently demonstrated the attractiveness of racemic this compound to several Monochamus species. The data presented below is a summary of findings from various studies, highlighting the synergistic effects of this pheromone with host plant volatiles.
| Target Insect Species | Lure Composition | Mean Trap Catch (Beetles/trap) | Location of Study | Reference |
| Monochamus sutor | This compound (P) | Significantly higher than control | Spain | [1] |
| P + Bark Beetle Kairomones (K) + Host Volatiles (H) | Significantly higher than individual components | Spain | [1] | |
| Monochamus clamator | Monochamol + Host Volatiles (α-pinene + ethanol) | Significantly higher than host volatiles alone | British Columbia, Canada | [2] |
| Monochamus obtusus | Monochamol + Host Volatiles (α-pinene + ethanol) | Significantly higher than host volatiles alone | British Columbia, Canada | [2] |
| Monochamus scutellatus | Monochamol + Host Volatiles (α-pinene + ethanol) | Significantly higher than host volatiles alone | British Columbia, Canada | [2] |
| Monochamus carolinensis | Monochamol | Attractive | Not specified | [3] |
| Monochamol + α-pinene | Synergistic attraction | Not specified | [3] | |
| Monochamus titillator | Monochamol + α-pinene | Attractive | Not specified | [3] |
Note: The absence of data comparing the (R)- and (S)-enantiomers is a significant gap in the current body of research. Such studies would be invaluable in determining if one enantiomer is more active, or if a specific ratio of the two is required for optimal biological activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the behavioral responses of Monochamus species to this compound.
Field Trapping Bioassay
This protocol is a generalized procedure based on methodologies reported in studies investigating the attraction of Monochamus beetles to semiochemicals.[1][2]
Objective: To assess the attractiveness of candidate pheromones and kairomones to target insect species under field conditions.
Materials:
-
Cross-vane funnel traps or multiple-funnel traps.
-
Lures containing synthetic this compound (racemic) and other semiochemicals (e.g., α-pinene, ethanol). Lures are typically formulated in polyethylene (B3416737) sachets or other controlled-release devices.
-
Collection cups for traps, sometimes containing a killing agent (e.g., a vapor strip) or a preservative (e.g., propylene (B89431) glycol) to preserve captured insects.
-
Randomized complete block design for trap placement to minimize positional bias.
Procedure:
-
Site Selection: Choose a suitable habitat for the target insect species, typically pine forests.
-
Trap Deployment:
-
Establish multiple blocks (replicates) within the study area.
-
Within each block, hang traps from tree branches at a consistent height (e.g., 1.5-2 meters above the ground).
-
Maintain a minimum distance between traps within a block (e.g., 10-20 meters) and between blocks (e.g., >50 meters) to prevent interference between lures.
-
-
Lure Application: Place the different lure combinations in the designated traps according to the experimental design. Include an unbaited trap as a negative control.
-
Data Collection:
-
Check traps at regular intervals (e.g., weekly) for a predetermined period during the flight season of the target species.
-
Collect, count, and identify the captured insects.
-
-
Data Analysis: Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences in attraction between the different lure treatments.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
This protocol is a standard method for identifying biologically active volatile compounds.
Objective: To determine which compounds in a complex mixture elicit an electrophysiological response from an insect's antenna.
Materials:
-
Gas chromatograph (GC) equipped with an electroantennographic detection (EAD) system.
-
Insect antenna preparation: An excised antenna is mounted between two electrodes.
-
Volatile extracts from male Monochamus beetles or synthetic standards.
Procedure:
-
Sample Injection: Inject the volatile sample into the GC. The GC separates the compounds in the mixture based on their volatility and chemical properties.
-
Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to the GC's conventional detector (e.g., Flame Ionization Detector - FID), which produces a chromatogram. The other stream is directed over the prepared insect antenna.
-
Antennal Response Recording: As the volatile compounds pass over the antenna, any compound that is detected by the olfactory receptor neurons on the antenna will elicit a depolarization, which is recorded as an electrical signal (a peak on the EAD trace).
-
Data Analysis: By comparing the timing of the peaks on the FID chromatogram with the peaks on the EAD trace, it is possible to identify which specific compounds in the mixture are eliciting a response from the insect's antenna.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for identifying and evaluating insect pheromones.
References
- 1. Further evidence that monochamol is attractive to Monochamus (Coleoptera: Cerambycidae) species, with attraction synergised by host plant volatiles and bark beetle (Coleoptera: Curculionidae) pheromones | The Canadian Entomologist | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. Response of the Woodborers Monochamus carolinensis and Monochamus titillator (Coleoptera: Cerambycidae) to Known Cerambycid Pheromones in the Presence and Absence of the Host Plant Volatile α-Pinene - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(Undecyloxy)ethanol: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides detailed procedures for the safe handling and proper disposal of 2-(Undecyloxy)ethanol (CAS No. 38471-47-5) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and environmental compliance.
Immediate Safety and Handling Information
While some safety data sheets (SDS) may classify this compound as non-hazardous, other sources indicate potential risks.[1] It is prudent to handle this chemical with care, assuming it may be harmful if swallowed and capable of causing serious eye damage.[2] Always consult the specific SDS provided by your supplier for the most accurate information.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Response: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Avoid dispersal of dust or vapors.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin: Remove contaminated clothing and rinse the affected area with soap and water.
-
Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
-
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 38471-47-5 | [1] |
| Molecular Formula | C13H28O2 | [1] |
| Molecular Weight | 216.37 g/mol | [1] |
| Hazard Classifications (Potential) | Acute toxicity, Oral (Harmful if swallowed)[2], Serious eye damage/eye irritation[2] | PubChem |
Step-by-Step Disposal Protocol
Disposal of this compound must comply with all federal, state, and local regulations.[1] Do not dispose of this chemical down the drain or in regular trash.[3][4]
-
Waste Characterization:
-
Determine if the waste is contaminated with other hazardous materials. If so, it must be handled according to the most hazardous component in the mixture.
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure screw-top cap.[4][5]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[5] Do not use chemical formulas or abbreviations.
-
-
Waste Segregation and Storage:
-
Arranging for Disposal:
-
Empty Container Disposal:
-
A container that has held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Once decontaminated, the empty container can be disposed of according to institutional protocols, which may involve defacing the label and placing it in the regular trash or a designated recycling stream.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling 2-(Undecyloxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 2-(Undecyloxy)ethanol in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Hazard Summary
This compound is a chemical that requires careful handling due to its potential health risks. The primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are summarized below.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical lines of defense against exposure to this compound. The following table outlines the minimum required PPE.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye Protection | Chemical Splash Goggles and Face Shield | Goggles must form a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before and during use.[3] Change gloves immediately if contaminated, and always wash hands thoroughly after removal. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A fully fastened lab coat should be worn. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if aerosols may be generated, a risk assessment should be performed to determine if respiratory protection is necessary. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is essential to maintain a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]
2. Handling Procedures:
-
Before beginning work, review the Safety Data Sheet (SDS) if available and this guide.
-
Do not eat, drink, or apply cosmetics in the laboratory.[5][6]
-
Avoid direct contact with the chemical. Use appropriate PPE at all times.
-
When transferring or weighing, do so in a manner that minimizes the generation of aerosols.
-
Keep containers tightly closed when not in use.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the container is properly labeled with the chemical name and hazard warnings.
-
Store in a tightly sealed container to prevent leakage.
4. Emergency Procedures: First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][4] Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If they are not breathing, begin artificial respiration. Seek medical attention.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Chemical:
-
Collect all waste this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not dispose of this compound down the drain.
-
The waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[7]
2. Contaminated Materials:
-
Disposable PPE (gloves, etc.): Place in a designated hazardous waste container immediately after use.
-
Glassware: Rinse glassware thoroughly with an appropriate solvent (e.g., ethanol (B145695) or acetone) in a fume hood. Collect the rinsate as hazardous waste. Wash the glassware with soap and water afterward.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent material in a sealed container for hazardous waste disposal. Ensure proper PPE is worn during cleanup.
Safety Workflow Diagram
The following diagram illustrates the key steps for safely handling this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 2. Common Workplace Eye Hazards and What to Do About Them - EHSLeaders [ehsleaders.org]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. How to Handle Chemicals Safely for Eye Protection [dragarwal.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. assets.greenbook.net [assets.greenbook.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
